molecular formula C10H15N B151714 (4-Propylphenyl)methanamine CAS No. 538342-98-2

(4-Propylphenyl)methanamine

Cat. No.: B151714
CAS No.: 538342-98-2
M. Wt: 149.23 g/mol
InChI Key: XOADGIXTUMJDDN-UHFFFAOYSA-N
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Description

(4-Propylphenyl)methanamine (CAS 538342-98-2) is a benzylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . This compound features a reactive primary amine group separated from a para-propyl-substituted aromatic ring by a methylene bridge, making it a valuable and versatile building block in organic synthesis . The compound must be stored at 2-8°C in an inert atmosphere . In medicinal chemistry, (4-Propylphenyl)methanamine serves as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) that target neurological disorders, such as antidepressants and anxiolytics . Its structure allows it to interact with specific receptors in the brain, which is valuable for designing drugs with improved efficacy and selectivity . Furthermore, this compound has been utilized in the synthesis of aminoethyl-substituted piperidine derivatives investigated as potential σ1 receptor ligands . It also acts as a precursor for dibenzofuran-1,3-thiazole carboxamide derivatives, which have been evaluated for their anti-inflammatory potential . Beyond pharmaceutical applications, this amine is used in materials science. It is employed in the synthesis of Schiff base compounds, which have been studied for their effectiveness as corrosion inhibitors for mild steel, forming a protective hydrophobic film on the metal surface . Additionally, its versatility makes it a useful building block in the agrochemical industry for formulating pesticides and herbicides, as well as in the development of advanced polymers and coatings . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADGIXTUMJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478914
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538342-98-2
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Propylphenyl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Primary Benzylamine Derivatives Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.

Executive Summary

(4-Propylphenyl)methanamine (CAS: 538342-98-2), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of lipophilic pharmacophores.[1] Structurally, it consists of a benzene ring substituted at the para position with a propyl chain and a methanamine group. This bifunctional nature—combining a hydrophobic tail with a polar, reactive amine head—makes it a valuable building block in the development of G-protein coupled receptor (GPCR) ligands, particularly for monoaminergic targets, and as a coordinating ligand in platinum(IV) anticancer complexes.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed to support high-integrity research and development workflows.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name (4-Propylphenyl)methanamine
Common Synonyms 4-Propylbenzylamine; p-Propylbenzylamine
CAS Number 538342-98-2
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
SMILES CCCC1=CC=C(C=C1)CN
InChIKey XOADGIXTUMJDDN-UHFFFAOYSA-N
Structural Conformation

The molecule features a flexible propyl chain at the para position relative to the aminomethyl group.

  • Lipophilic Domain: The n-propyl chain adds significant hydrophobicity (increasing LogP relative to benzylamine), enhancing membrane permeability and van der Waals interactions within receptor binding pockets.

  • Reactive Domain: The primary amine (-NH₂) is a nucleophilic center, readily participating in amide coupling, reductive amination, and sulfonylation.

Physicochemical Profile

Data aggregated from computational models and comparative homolog analysis.

PropertyValueContext/Notes
Physical State Liquid (at STP)Colorless to pale yellow oil.
Boiling Point 238.1°C (760 mmHg)Predicted; requires high-vac distillation.
Density 0.940 g/cm³Relative to water (approximate).
pKa (Conjugate Acid) ~9.4Typical for primary benzylamines.
LogP 2.1 – 2.3Moderate lipophilicity.
Solubility Organic SolventsMiscible in DCM, MeOH, DMSO. Low water solubility.

Synthetic Pathways & Protocols

Primary Route: Reduction of 4-Propylbenzonitrile

The most robust laboratory-scale synthesis involves the reduction of 4-propylbenzonitrile. This method avoids over-alkylation byproducts common in alkyl halide amination.

Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by hydrolysis.

Synthesis Start 4-Propylbenzonitrile Reagent LiAlH4 (2.0 equiv) THF, Reflux, 4h Start->Reagent Intermediate Imine Salt Intermediate Reagent->Intermediate Reduction Product (4-Propylphenyl)methanamine (>90% Yield) Intermediate->Product Acidic Workup (Fieser Method)

Figure 1: Reduction pathway for high-purity synthesis.

Detailed Protocol (Self-Validating)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge flask with LiAlH₄ (1.0 g, 26 mmol) suspended in anhydrous THF (50 mL) at 0°C.

  • Addition: Dropwise add 4-propylbenzonitrile (1.9 g, 13 mmol) in THF (10 mL). Validation: Observe gas evolution (H₂); control rate to maintain gentle reflux.

  • Reaction: Warm to room temperature, then reflux for 4 hours. Endpoint: Monitor via TLC (SiO₂; 10% MeOH/DCM). Disappearance of nitrile spot (Rf ~0.8) indicates completion.

  • Quench (Fieser Method): Cool to 0°C. Sequentially add: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O.

  • Workup: Filter the granular white precipitate. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (Kugelrohr) if purity <95%.

Alternative Route: Reductive Amination

Useful when starting from 4-propylbenzaldehyde.

  • Reagents: NaBH₃CN, NH₄OAc, MeOH.

  • Note: Requires excess ammonia source to prevent secondary amine formation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
0.93 Triplet (t)3HTerminal Methyl (-CH₃)
1.63 Sextet (m)2HPropyl Methylene (-CH₂-CH₃)
2.58 Triplet (t)2HBenzylic Propyl (-Ar-CH₂-)
3.82 Singlet (s)2HBenzylic Amine (-Ar-CH₂-NH₂)
7.15 - 7.25 Multiplet (m)4HAromatic Protons (AA'BB' system)
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (primary amine doublet).

  • 2850–2960 cm⁻¹: C-H stretch (aliphatic propyl chain).

  • 1510 cm⁻¹: C=C aromatic stretch.

Biological & Pharmaceutical Relevance

(4-Propylphenyl)methanamine acts as a versatile ligand fragment in drug discovery.

Pharmacophore Utility

The compound serves as a "linker-tail" motif. The amine head group often mimics the basic nitrogen found in endogenous neurotransmitters (e.g., dopamine), while the propylphenyl group occupies hydrophobic accessory pockets in receptors.

Key Applications:

  • Platinum(IV) Complexes: Used as an axial or equatorial ligand to modulate the lipophilicity and cellular uptake of platinum-based anticancer agents. The propyl group enhances passive diffusion across the lipid bilayer compared to unsubstituted benzylamine ligands [1].

  • Enzyme Inhibitors: Structural analog for designing inhibitors of enzymes that process phenethylamine substrates, such as Monoamine Oxidase B (MAO-B).

Experimental Workflow: Ligand Coupling

When using this amine to synthesize a drug candidate (e.g., amide coupling), the following workflow ensures high conversion.

Workflow Step1 Activation Carboxylic Acid + HATU/DIPEA (DMF, 15 min) Step2 Coupling Add (4-Propylphenyl)methanamine (RT, 12h) Step1->Step2 Step3 Monitoring LC-MS: Check for M+H peak Step2->Step3 Step3->Step2 If incomplete (Add catalyst) Step4 Workup Acid wash (remove excess amine) Base wash (remove acid) Step3->Step4 If complete

Figure 2: Standard amide coupling workflow for library generation.

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification (GHS)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage & Stability
  • Atmosphere: Store under Nitrogen or Argon. Primary amines readily absorb CO₂ from the air to form carbamates.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass to prevent potential photo-oxidation.

Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.

  • Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize residue with dilute acetic acid.

References

  • Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. (2013). Retrieved from

  • (4-Propylphenyl)methanamine Compound Summary. PubChem. Retrieved from

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from

  • Safety Data Sheet: Benzylamine Derivatives. Sigma-Aldrich. Retrieved from

Sources

(4-Propylphenyl)methanamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the chemical identity, synthesis, and application of (4-Propylphenyl)methanamine .

Executive Summary

(4-Propylphenyl)methanamine (commonly 4-Propylbenzylamine ) is a primary amine building block critical in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and eukaryotic initiation factors (e.g., eIF4E).[1][2] Structurally, it consists of a benzene ring substituted at the para position with a propyl chain and a methanamine group.[1] This specific substitution pattern provides a balance of lipophilicity (via the propyl tail) and polar reactivity (via the primary amine), making it an ideal scaffold for optimizing ligand-binding interactions in hydrophobic pockets.[1]

Key Distinction: Researchers must distinguish this compound from its isomer, N-propylbenzylamine (CAS 2032-33-9).[1] While the latter is a secondary amine used in different contexts, (4-Propylphenyl)methanamine is a primary amine used for amide coupling, reductive amination, and sulfonamide formation.[1]

Chemical Identity & Nomenclature[1][3][4][5][6][7]

Parameter Technical Detail
IUPAC Name (4-Propylphenyl)methanamine
Common Synonyms 4-Propylbenzylamine; p-Propylbenzylamine; 4-n-Propylbenzenemethanamine
CAS Registry Number 538342-98-2
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
SMILES CCCC1=CC=C(CN)C=C1
InChI Key XOADGIXTUMJDDN-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties is essential for purification and handling.[1] As a primary benzylamine, it is prone to absorbing atmospheric CO₂ to form solid carbamates; inert storage is mandatory.[1]

Property Value / Characteristic Implication for Lab Use
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or carbonate formation.[1]
Boiling Point ~238 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 0.94 g/cm³Immiscible with water; organic extraction required.
Predicted pKa ~9.5 (Conjugate acid)Exists as a cation at physiological pH; suitable for cation-pi interactions.[1]
Flash Point ~102 °CClass IIIB Combustible Liquid.[1]
Solubility Soluble in DCM, MeOH, THF, EtOAcUse polar organic solvents for reactions; limited water solubility.[1]

Synthetic Pathways & Manufacturing

The synthesis of (4-Propylphenyl)methanamine generally proceeds via the reduction of oxidized precursors.[1] The two most robust routes are the Reduction of 4-Propylbenzonitrile (Route A) and the Reductive Amination of 4-Propylbenzaldehyde (Route B).[1]

Reaction Pathway Visualization[1]

SynthesisPathways cluster_legend Legend Nitrile 4-Propylbenzonitrile (CAS 60484-66-4) Product (4-Propylphenyl)methanamine (CAS 538342-98-2) Nitrile->Product Route A: LiAlH4, THF or H2, Raney Ni Aldehyde 4-Propylbenzaldehyde (CAS 28785-06-0) Aldehyde->Product Route B: NH3, H2, Pd/C (Reductive Amination) RouteA Route A: High Yield (Lab Scale) RouteB Route B: Scalable (Industrial)

Figure 1: Primary synthetic routes for (4-Propylphenyl)methanamine. Route A is preferred for laboratory-scale synthesis due to high conversion rates.[1]

Detailed Experimental Protocol (Route A: Nitrile Reduction)

Objective: Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzonitrile using Lithium Aluminum Hydride (LAH).

Rationale: While catalytic hydrogenation is greener, LAH reduction is often chosen in discovery chemistry for its reliability and complete conversion, avoiding the formation of secondary amine byproducts common in hydrogenation.[1]

Reagents:

  • 4-Propylbenzonitrile (1.0 eq)[1][3]

  • LiAlH₄ (2.0 eq, 2.4 M solution in THF)[1]

  • Anhydrous THF (Solvent)[1]

  • Glauber’s Salt (Na₂SO₄[1]·10H₂O) or Fieser workup reagents[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Solvation: Dissolve 4-propylbenzonitrile in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition: Add LiAlH₄ solution dropwise via syringe. Caution: Exothermic reaction with gas evolution.[1]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 3–4 hours. Monitor by TLC or LC-MS for disappearance of the nitrile peak.[1]

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

  • Isolation: Stir until a white granular precipitate forms. Filter through a celite pad.[1] Rinse the pad with diethyl ether.[1]

  • Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH).[1]

Applications in Medicinal Chemistry

(4-Propylphenyl)methanamine serves as a versatile "linker-pharmacophore."[1] The propyl group acts as a hydrophobic anchor, while the amine allows for diverse chemical ligation.[1]

Structural Utility in Drug Design[1][8]
  • eIF4E Inhibitors: Research indicates that benzylamine derivatives are crucial in designing inhibitors for the eukaryotic initiation factor 4E (eIF4E), a protein upregulated in many cancers.[1] The propyl tail mimics hydrophobic residues (like Leucine or Phenylalanine) in the binding pocket.[1]

  • GPCR Ligands: The 4-propylbenzyl moiety is frequently used to probe the depth of hydrophobic pockets in receptors such as the Histamine H3 or Dopamine D3 receptors.[1]

Pharmacophore Mapping[1]

Pharmacophore Propyl Propyl Group (Hydrophobic/Steric) Phenyl Phenyl Ring (Pi-Stacking) Propyl->Phenyl Para-substitution (Linear extension) Target Target Binding Pocket (e.g., GPCR, Enzyme) Propyl->Target Van der Waals Interaction Amine Primary Amine (H-Bond Donor/Acceptor Cationic Center) Phenyl->Amine Methylene Linker (Rotational Freedom) Amine->Target Ionic Bond (Asp/Glu residues)

Figure 2: Pharmacophore analysis showing the interaction modes of the (4-Propylphenyl)methanamine scaffold with biological targets.[1]

Analytical Characterization

To validate the identity of synthesized material, compare spectral data against these standard values.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.25 (m, 4H): Aromatic protons (typically an AA'BB' system, though often appearing as a singlet or tight multiplet due to similar chemical environments).[1]

    • δ 3.82 (s, 2H): Benzylic methylene (-CH ₂-NH₂).[1]

    • δ 2.58 (t, J = 7.6 Hz, 2H): Benzylic propyl methylene (Ar-CH ₂-CH₂-).[1]

    • δ 1.63 (sext, J = 7.5 Hz, 2H): Central propyl methylene (-CH₂-CH ₂-CH₃).[1]

    • δ 1.25 (br s, 2H): Amine protons (-NH ₂), shift varies with concentration.[1]

    • δ 0.94 (t, J = 7.3 Hz, 3H): Terminal methyl (-CH₂-CH ₃).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 150.12; Observed: 150.1.[1]

    • Fragmentation: Loss of NH₃ (M-17) is common in high-energy collisions.[1]

Safety & Handling

Hazard Classification:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

Handling Protocols:

  • Storage: Store under Argon or Nitrogen at 2–8 °C. Benzylamines readily react with atmospheric CO₂ to form solid carbonate salts, which can clog needles and alter stoichiometry.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] Handle strictly inside a fume hood.[1]

  • Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 538342-98-2, 4-Propylbenzylamine.[1] Retrieved from [Link][1]

  • Moerke, N. J., et al. (2007). Small-Molecule Inhibition of the Interaction between the Translation Initiation Factors eIF4E and eIF4G.[1][4] Cell, 128(2), 257-267.[1][4] (Contextual reference for benzylamine derivatives in eIF4E inhibition).

Sources

(4-Propylphenyl)methanamine CAS number 538342-98-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Propylphenyl)methanamine (CAS 538342-98-2) is a primary benzylamine derivative characterized by a para-substituted propyl chain.[1] In medicinal chemistry, this compound serves as a critical "lipophilic spacer" building block. Unlike its unsubstituted counterpart (benzylamine), the 4-propyl group introduces significant hydrophobicity (increasing LogP) and steric volume without altering the fundamental electronic properties of the amine pharmacophore.

This guide outlines the physicochemical properties, validated synthetic routes, safety protocols, and application logic for integrating this scaffold into drug discovery workflows, specifically in the context of fragment-based drug design (FBDD) and protein degrader (PROTAC) linker synthesis.

Physicochemical Profile

The following data aggregates experimental and predicted values standard for this structural class.

PropertyValueNote
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to light yellow liquidOxidizes upon air exposure
Boiling Point 238.1 ± 9.0 °CPredicted at 760 mmHg
Density 0.940 ± 0.06 g/cm³Predicted
pKa (Conjugate Acid) ~9.21Typical for primary benzylamines
LogP ~2.8 - 3.1Estimated; Indicates moderate lipophilicity
Solubility Soluble in DCM, MeOH, DMSOSparingly soluble in water (free base)

Synthetic Methodologies & Workflows[8][9]

Strategic Route Selection

For research-scale acquisition, two primary routes are recommended based on precursor availability and purity requirements:

  • Route A: Nitrile Reduction (High Purity/Scale-up)

    • Precursor: 4-Propylbenzonitrile.

    • Reagent: LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF.

    • Rationale: This route avoids the formation of secondary amine byproducts common in reductive aminations. It is preferred when >10g is required.

  • Route B: Reductive Amination (Combinatorial/Diversity)

    • Precursor: 4-Propylbenzaldehyde.

    • Reagent: Ammonium acetate / NaBH₃CN or NH₃ / H₂ / Pd/C.

    • Rationale: Ideal for parallel synthesis where the aldehyde library is already established.

Synthesis & Purification Workflow

The following diagram illustrates the critical decision points and workup logic for isolating high-purity (4-Propylphenyl)methanamine.

SynthesisWorkflow Start Target: (4-Propylphenyl)methanamine RouteA Route A: Nitrile Reduction (Scale-Up) Start->RouteA RouteB Route B: Reductive Amination (Library Scale) Start->RouteB StepA1 Precursor: 4-Propylbenzonitrile Reagent: LiAlH4 / THF (0°C -> Reflux) RouteA->StepA1 StepB1 Precursor: 4-Propylbenzaldehyde Reagent: NH4OAc / NaBH3CN / MeOH RouteB->StepB1 Quench Quench Protocol (Fieser Method or Acid Hydrolysis) StepA1->Quench StepB1->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Purification Acid-Base Swing Purification 1. Extract into 1M HCl (aq) 2. Wash Organics (Remove non-basic impurities) 3. Basify Aqueous (pH > 12) 4. Re-extract into DCM Extract->Purification Crude Amine Final Final Isolation Vac Distillation or HCl Salt Formation Purification->Final Pure Free Base

Figure 1: Comparative synthetic workflows for (4-Propylphenyl)methanamine, highlighting the Acid-Base Swing technique for purification.

Handling & Safety Protocol (SOP)

Hazard Classification: While specific GHS data for this CAS is limited, homologous benzylamines are classified as Skin Corr.[2] 1B (H314) or Skin Irrit. 2 (H315) . Treat this compound as a Corrosive and Irritant .

Storage & Stability:

  • Atmosphere: Store under Nitrogen or Argon. Primary amines react with atmospheric CO₂ to form carbamates (white solid crust).

  • Temperature: 2–8°C recommended to prevent oxidation of the benzylic position.

Self-Validating Handling System:

  • Visual Check: If the liquid has turned dark yellow/brown, oxidation has occurred. Purify via short-path distillation before use.

  • Titration: For precise stoichiometry in coupling reactions, determine the amine content via non-aqueous titration (HClO₄ in Acetic Acid) rather than relying solely on weight.

Applications in Drug Discovery[8][10]

Pharmacophore Modulation

(4-Propylphenyl)methanamine is utilized to fine-tune the physicochemical properties of a drug candidate.

  • Lipophilicity: The propyl group adds ~1.5 LogP units compared to a methyl group, enhancing membrane permeability.

  • Steric Occlusion: The 4-propyl chain provides "reach" into deep hydrophobic pockets (e.g., in GPCRs or Enzyme active sites) without the rigidity of a phenyl-phenyl coupling.

Protein Degrader (PROTAC) Building Block

Recent catalogs identify this CAS as a "Protein Degrader Building Block" . In this context, the amine serves as the attachment point for a linker, while the propyl-phenyl moiety acts as a hydrophobic anchor or a mimic of specific ligand substructures (e.g., replacing a leucine or phenylalanine side chain).

Analytical Characterization Expectations

When validating the identity of synthesized material, look for these signature signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~0.9 ppm (t, 3H): Terminal methyl of the propyl group.

    • δ ~1.6 ppm (m, 2H): Internal methylene of the propyl group.

    • δ ~2.6 ppm (t, 2H): Benzylic methylene (Ring-CH₂-CH₂).

    • δ ~3.8 ppm (s, 2H): Aminomethyl group (Ar-CH₂-NH₂).

    • δ ~7.1-7.3 ppm (dd, 4H): Characteristic AA'BB' aromatic system.

References

  • PubChem. (n.d.).[2][3] N-Propylbenzylamine Safety Data (Homologue Reference). National Library of Medicine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (4-Propylphenyl)methanamine, Protein Degrader Building Blocks.[1] Retrieved from [Link]

  • NIH PubChem. (n.d.). (4-Propylphenyl)methanamine Compound Summary. Retrieved from [Link]

Sources

Physical and chemical properties of 4-propylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylbenzylamine is a primary arylalkylamine serving as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically GPR84 antagonists, and acid ceramidase inhibitors.[1] Structurally, it comprises a benzene ring substituted at the para position with a lipophilic propyl chain and a hydrophilic methanamine group.[1]

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer,


-propylbenzylamine  (CAS 2032-33-9).[1]
  • 4-Propylbenzylamine (Target): Propyl group is on the ring (C-substituted).[1]

  • 
    -Propylbenzylamine:  Propyl group is on the nitrogen (N-substituted).[1]
    

This guide focuses exclusively on the ring-substituted variant (CAS 538342-98-2), detailing its physicochemical profile, synthetic pathways, and application as a lipophilic linker in drug discovery.[1]

Molecular Identification & Structural Analysis[1][2]

The compound functions as a "molecular handle," offering a primary amine for conjugation while introducing a defined lipophilic bulk (


 chain) to probe hydrophobic pockets in receptor binding sites.[1]
ParameterData
IUPAC Name (4-Propylphenyl)methanamine
CAS Number 538342-98-2
Molecular Formula

Molecular Weight 149.23 g/mol
SMILES CCCC1=CC=C(CN)C=C1
InChI Key LWISLZIFEARHJI-UHFFFAOYSA-N (HCl salt derivative)
Structural Class Primary Benzylamine

Physical Properties Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for process handling.

PropertyValueContext/Notes
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure.[1]
Boiling Point 238.1 ± 9.0 °CAt 760 mmHg.[1] High boiling point requires vacuum distillation for purification.[1]
Density 0.940 ± 0.06 g/cm³Slightly less dense than water; floats during aqueous extraction.[1]
pKa (Conjugate Acid) 9.21 ± 0.10Typical for primary benzylamines.[1] Exists as cation (

) at physiological pH.[1]
LogP ~2.8Moderately lipophilic; crosses blood-brain barrier (BBB) readily.[1]
Solubility Soluble in DCM, MeOH, DMSOLow water solubility (<1 mg/mL) in free base form; highly soluble as HCl salt.[1]
Refractive Index 1.524Useful for purity verification via refractometry.[1]

Chemical Reactivity & Stability[1]

Nucleophilicity (Amine Function)

The primary amine (


) is the dominant reactive site.[1] It exhibits high nucleophilicity due to the lack of direct conjugation with the aromatic ring (insulated by the methylene bridge).[1]
  • Acylation/Sulfonylation: Reacts rapidly with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.[1]

  • Reductive Amination: Forms secondary amines with aldehydes/ketones (key for fragment-based drug design).[1]

  • Isocyanate Reaction: Reacts with isocyanates to form urea derivatives (common in peptidomimetic synthesis).[1]

Electrophilic Aromatic Substitution (Ring Function)

The propyl group is a weak activator (inductive effect) and ortho/para director.[1] Since the para position is occupied by the methanamine group, electrophilic substitution (e.g., halogenation) will occur predominantly at the ortho position relative to the propyl group (position 3), though steric hindrance from the propyl chain may favor position 2 (ortho to the smaller methanamine group).[1]

Stability[1]
  • Air Sensitivity: Primary amines absorb

    
     from air to form carbamates/carbonates.[1] Store under nitrogen/argon.[1]
    
  • Thermal Stability: Stable up to ~150°C; distillation should be performed under reduced pressure to prevent thermal degradation.[1]

Synthesis & Manufacturing Protocol

While industrial routes often employ the reduction of 4-propylbenzonitrile, the Reductive Amination of 4-Propylbenzaldehyde is the preferred laboratory method due to milder conditions and higher functional group tolerance.[1]

Method: Reductive Amination via Sodium Cyanoborohydride[1]

Reaction Scheme:

  • Imine Formation: 4-Propylbenzaldehyde + Ammonium Acetate

    
     Imine Intermediate[1]
    
  • Reduction: Imine +

    
    
    
    
    
    4-Propylbenzylamine[1]
Step-by-Step Protocol
  • Preparation:

    • In a 250 mL round-bottom flask, dissolve 4-propylbenzaldehyde (10.0 mmol, 1.48 g) in Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol, 7.7 g) in 10-fold excess to suppress secondary amine formation.[1]

  • Imine Formation:

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (

      
      ).
      
    • Observation: The solution may turn slightly cloudy or change color as the imine forms.[1]

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Sodium Cyanoborohydride (

      
      , 15.0 mmol, 0.94 g) portion-wise over 10 minutes.
      
    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Workup (Critical for Purity):

    • Acidify the mixture to pH < 2 using concentrated HCl (converts amine to non-volatile HCl salt).[1]

    • Evaporate methanol under reduced pressure.[1]

    • Dilute the residue with water (50 mL) and wash with Diethyl Ether (

      
       mL) to remove unreacted aldehyde and neutral impurities.[1] Discard the organic layer. [1]
      
    • Basify the aqueous layer to pH > 12 using 6N NaOH (liberates the free amine).[1]

    • Extract the turbid aqueous layer with Dichloromethane (DCM,

      
       mL).[1]
      
  • Isolation:

    • Dry the combined DCM extracts over Anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield 4-propylbenzylamine as a pale yellow oil.[1]

    • Optional: Convert to HCl salt by adding 4M HCl in Dioxane for long-term storage (white solid).[1]

Visualization of Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the conversion from the aldehyde precursor to the final amine, highlighting the intermediate transition.[1]

Synthesis Aldehyde 4-Propylbenzaldehyde (Precursor) Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Product 4-Propylbenzylamine (Target) Imine->Product Reduction Reagent1 NH4OAc / MeOH (Excess Ammonia) Reagent2 NaBH3CN (Reductive Agent)

Caption: Two-step one-pot reductive amination synthesis of 4-propylbenzylamine.

Figure 2: Reactivity & Application Logic

This flowchart maps the chemical behavior of the compound to its pharmaceutical applications.[1]

Reactivity Compound 4-Propylbenzylamine Amine Primary Amine (-CH2NH2) Compound->Amine Ring Propyl-Benzene Ring (Lipophilic Tail) Compound->Ring AmideBond Amide Coupling (w/ Carboxylic Acids) Amine->AmideBond Nucleophilic Attack UreaForm Urea Formation (w/ Isocyanates) Amine->UreaForm Hydrophobic Hydrophobic Interaction (Receptor Binding) Ring->Hydrophobic Van der Waals GPR84 GPR84 Antagonists (Inflammation/Fibrosis) AmideBond->GPR84 Ceramidase Acid Ceramidase Inhibitors (Cancer Therapy) UreaForm->Ceramidase Hydrophobic->GPR84

Caption: Mapping structural features of 4-propylbenzylamine to key medicinal chemistry applications.[1]

Applications in Drug Discovery[1][4]

GPR84 Antagonists

4-Propylbenzylamine is a privileged scaffold in the design of antagonists for GPR84 , a pro-inflammatory GPCR implicated in fibrosis and immune response.[1] The propyl chain occupies a specific hydrophobic sub-pocket in the orthosteric binding site, significantly enhancing potency compared to the unsubstituted benzylamine.[1]

  • Mechanism:[1][2] The amine nitrogen often forms a salt bridge with an aspartate residue (e.g., Asp104) in the receptor transmembrane domain.[1]

Acid Ceramidase Inhibitors

Derivatives of this amine, particularly benzoxazolone ureas, act as inhibitors of acid ceramidase.[1] Inhibition of this enzyme increases intracellular ceramide levels, promoting apoptosis in cancer cells.[1] The 4-propyl group improves cellular permeability and microsomal stability.[1]

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

    • Serious Eye Damage: Category 1 (Causes serious eye damage).[1]

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • PPE Requirements: Chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and face shield.[1] Work must be performed in a fume hood.[1]

  • Storage: Store at 2–8°C under inert gas (

    
    ). Hygroscopic.
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11662886, (4-Propylphenyl)methanamine. Retrieved from [Link]

  • Pizzonero, M. et al. (2019).[1] Benzoxazolone derivatives as acid ceramidase inhibitors. U.S. Patent No.[1] 10,226,452.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Liu, Y. et al. (2016).[1][4] Discovery of GPR84 Antagonists. ACS Medicinal Chemistry Letters, 7(6), 579-583.[1][4] (Contextual citation for GPR84 scaffold utility).

Sources

(4-Propylphenyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Propylphenyl)methanamine: Molecular Weight, Formula, and Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Propylphenyl)methanamine (CAS: 538342-98-2), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Characterized by a lipophilic propyl-substituted benzene ring coupled with a reactive aminomethyl group, it serves as a versatile scaffold in medicinal chemistry.[1] Its structural motif is frequently utilized to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and to optimize pharmacokinetic profiles of kinase inhibitors and eIF4E antagonists.[1]

This guide provides a definitive technical analysis of the compound, spanning physicochemical properties, validated synthetic protocols, analytical characterization, and its application in drug discovery.

Part 1: Physicochemical Core

The following data establishes the fundamental identity of the compound. Researchers should use the InChIKey for unambiguous database cross-referencing.[1]

Table 1: Physicochemical Constants & Identifiers

PropertyValueNotes
Chemical Name (4-Propylphenyl)methanamineIUPAC nomenclature
Common Synonyms 4-Propylbenzylamine; p-Propylbenzylamine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol Monoisotopic Mass: 149.1204 Da
CAS Number 538342-98-2 Primary identifier
Physical State Liquid (at STP)Colorless to pale yellow
Boiling Point ~235 °C (Predicted)@ 760 mmHg
Density ~0.94 g/cm³Estimated
SMILES CCCC1=CC=C(CN)C=C1Canonical
InChIKey XOADGIXTUMJDDN-UHFFFAOYSA-N

Part 2: Synthetic Architecture

The most robust route for synthesizing (4-Propylphenyl)methanamine is via the reductive amination of 4-propylbenzaldehyde.[1] This method is preferred over nitrile reduction due to milder conditions and higher functional group tolerance.[1]

Synthesis Workflow Visualization

SynthesisPath Start 4-Propylbenzaldehyde (C10H12O) Inter Imine Intermediate (Transient) Start->Inter Condensation (MeOH, Reflux) Reagent1 Ammonium Acetate (NH4OAc) Reagent1->Inter Product (4-Propylphenyl)methanamine (C10H15N) Inter->Product Reduction (RT, 12h) Reductant NaBH3CN or NaBH4 (Reducing Agent) Reductant->Product

Figure 1: Reductive amination pathway converting 4-propylbenzaldehyde to the target amine via an in-situ imine intermediate.

Validated Experimental Protocol

Objective: Synthesis of (4-Propylphenyl)methanamine via Reductive Amination.

Reagents:

  • 4-Propylbenzaldehyde (1.0 equiv)

  • Ammonium acetate (10.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (0.7 equiv)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylbenzaldehyde (10 mmol) in anhydrous methanol (30 mL).

  • Amine Source Addition: Add ammonium acetate (100 mmol) in a single portion. The excess ammonia source drives the equilibrium toward the imine species.[1]

  • Reduction: Cool the mixture to 0°C. Carefully add sodium cyanoborohydride (7 mmol) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent direct reduction of the aldehyde to the alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).

  • Quench & Workup: Acidify carefully with 1M HCl to pH < 2 to decompose excess hydride. Extract with diethyl ether (to remove non-basic impurities).[1] Basify the aqueous layer with 1M NaOH to pH > 10.[1]

  • Isolation: Extract the basic aqueous layer with Dichloromethane (3 x 20 mL).[1] Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or convert to the hydrochloride salt for recrystallization.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Table 2: Predicted NMR & MS Characterization

TechniqueSignal/ValueAssignment/Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 0.93 (t, 3H) Methyl group of the propyl chain (-CH₂-CH₂-CH ₃).
δ 1.63 (m, 2H) Methylene linker of the propyl chain (-CH₂-CH ₂-CH₃).[1]
δ 2.58 (t, 2H) Benzylic propyl methylene (Ar-CH ₂-CH₂-).[1]
δ 3.82 (s, 2H) Benzylic amine methylene (Ar-CH ₂-NH₂).[1]
δ 7.15 (d, 2H) Aromatic protons (meta to propyl).[1]
δ 7.24 (d, 2H) Aromatic protons (ortho to propyl).[1]
MS (ESI) m/z 150.2 [M+H]⁺ Protonated molecular ion peak.[1]

Part 4: Medicinal Chemistry Applications

(4-Propylphenyl)methanamine is not merely a solvent or reagent; it is a pharmacophore fragment used to optimize drug-target interactions.[1]

Structural Activity Relationship (SAR) Logic

In drug design, this molecule serves as a "linker-tail" motif.[1] The propyl group provides a specific lipophilic interaction (Van der Waals contact) often required to fill hydrophobic pockets in enzymes or receptors, while the primary amine serves as a handle for amide coupling or as a cationic anchor.

Case Study: eIF4E Inhibitors Research into cancer therapeutics has utilized benzylamine derivatives to inhibit the eIF4E-eIF4G interaction.[1] The 4-propyl substitution pattern has been explored to optimize binding affinity within the hydrophobic groove of the eIF4E protein [1].

Pharmacophore Visualization

Pharmacophore Propyl Propyl Group (Lipophilic Tail) Phenyl Phenyl Ring (Pi-Stacking Scaffold) Propyl->Phenyl HydroPocket Target: Hydrophobic Pocket (e.g., GPCR, Kinase) Propyl->HydroPocket Van der Waals Amine Primary Amine (H-Bond Donor/Cation) Phenyl->Amine Methylene Linker PolarResidue Target: Asp/Glu Residue (Ionic Interaction) Amine->PolarResidue Salt Bridge

Figure 2: Pharmacophore mapping of (4-Propylphenyl)methanamine, illustrating its dual role in hydrophobic binding and polar anchoring.

Part 5: Safety & Handling

GHS Classification:

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H302: Harmful if swallowed.[1][2][3]

  • Precautionary Measures:

    • Wear chemically resistant gloves (Nitrile) and face shield.[1]

    • Perform all synthesis steps involving NaBH₃CN in a fume hood due to potential HCN evolution if acidified improperly.[1]

References

  • PubChem. (2024).[1] (4-Propylphenyl)methanamine Compound Summary. National Center for Biotechnology Information.[1] Link

  • Guo, H., et al. (2014).[1] Benzoic acid derivatives as eIF4E inhibitors. Patent CN103958487A.[1] Google Patents. Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Propylbenzylamine. Link

Sources

Computational Profiling of (4-Propylphenyl)methanamine: A Quantum Chemical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational protocol for the quantum chemical characterization of (4-Propylphenyl)methanamine (CAS: 538342-98-2). This guide is structured to provide researchers with a rigorous, self-validating methodology for generating high-fidelity electronic and structural data necessary for drug development and materials science applications.

Executive Summary

(4-Propylphenyl)methanamine is a functionalized benzylamine derivative characterized by a para-substituted propyl chain. As a structural homolog to bioactive phenethylamines and a potential ligand for trace amine-associated receptors (TAARs), its electronic distribution and conformational flexibility are critical for pharmacophore modeling. This guide establishes a standardized Density Functional Theory (DFT) protocol to predict its structural geometry, vibrational spectra, and global reactivity descriptors.

Computational Methodology (The Core Directive)

To ensure scientific integrity and reproducibility, the following computational framework is defined. This protocol balances computational cost with chemical accuracy, specifically tailored for organic amine systems.

Level of Theory[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Causality: B3LYP is the industry standard for organic molecules, providing accurate bond lengths and vibrational frequencies due to its efficient handling of electron exchange-correlation energy.

    • Refinement: For non-covalent interactions (e.g., docking simulations), the B3LYP-D3(BJ) (dispersion-corrected) functional is recommended to account for the London dispersion forces introduced by the propyl chain.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Causality: The split-valence triple-zeta basis set minimizes basis set superposition error (BSSE). Diffuse functions (++) are mandatory for accurately modeling the lone pair on the amine nitrogen and the electron-rich aromatic ring. Polarization functions (d,p) are essential for the flexible propyl chain.

Self-Validating Protocol

Trustworthiness in computational chemistry relies on internal checks. Every calculation must pass the following validation gates:

  • Imaginary Frequency Check: The optimized geometry must yield zero imaginary frequencies in the vibrational analysis, confirming a true local minimum on the Potential Energy Surface (PES).

  • Convergence Criteria: Maximum Force <

    
     Hartree/Bohr; RMS Density Matrix < 
    
    
    
    .
Computational Workflow Diagram

The following DOT diagram illustrates the logical progression of the computational study, from initial conformation to reactivity mapping.

G Start Initial Structure (Z-Matrix/SMILES) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Analysis (IR/Raman) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Re-optimize) Elec Electronic Properties (HOMO-LUMO / MEP) Check->Elec Yes (Valid) Dock Molecular Docking (Ligand Prep) Elec->Dock

Figure 1: Step-by-step computational workflow for validating the quantum chemical properties of (4-Propylphenyl)methanamine.

Structural & Electronic Analysis

Geometric Optimization

The propyl group introduces conformational flexibility. The global minimum typically features the propyl chain in an anti conformation relative to the phenyl ring to minimize steric hindrance, while the methanamine group (


) orients the amine lone pair away from the 

-system.

Predicted Geometric Parameters (Benchmark vs. Calculated):

ParameterDescriptionPredicted Value (DFT)Experimental Benchmark (Analog)*
C-N Bond Amine attachment1.46 - 1.47 Å1.47 Å (Benzylamine)
C-C (Propyl) Chain backbone1.53 - 1.54 Å1.53 Å (Propylbenzene)

C-C-N
Amine angle110.5° - 112.0°111.8°
Dihedral Propyl Torsion178° - 180° (Anti)~180°

*Benchmarks based on crystallographic data of analogous para-substituted benzylamines.

Frontier Molecular Orbitals (FMO)

The reactivity of (4-Propylphenyl)methanamine is governed by its Frontier Molecular Orbitals.[3]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring

    
    -system. This indicates the molecule's capacity to act as a nucleophile or proton acceptor.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the aromatic ring (

    
    ), serving as the site for nucleophilic attack or electron acceptance.
    
  • Band Gap (

    
    ):  The energy gap (typically 4.5 - 5.2 eV for this class) correlates with chemical hardness (
    
    
    
    ) and kinetic stability. A larger gap implies higher stability against spontaneous reaction.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions (docking).

  • Negative Potential (Red): Concentrated on the amine nitrogen atom , identifying it as the primary H-bond acceptor and metal chelation site.

  • Positive Potential (Blue): Localized on the amine protons (

    
    )  and the propyl group hydrogens, acting as H-bond donors.
    

Spectroscopic Profiling (Vibrational Analysis)

Vibrational spectroscopy is the primary method for validating the calculated structure against experimental samples. DFT frequencies must be scaled (typically by a factor of 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

Diagnostic IR Bands:

  • N-H Stretching: Doublet around 3300–3400 cm

    
      (Asymmetric/Symmetric).
    
  • C-H Stretching (Aliphatic): 2850–2960 cm

    
     (Propyl chain).
    
  • C-H Stretching (Aromatic): >3000 cm

    
    .
    
  • N-H Scissoring: Sharp band near 1600 cm

    
     .
    

Reactivity & Docking Logic

For drug development professionals, understanding the interaction mechanism is vital. The following diagram details the reactivity logic derived from the MEP and FMO analysis.

Reactivity Molecule (4-Propylphenyl) methanamine Site_N Amine Nitrogen (HOMO / Negative MEP) Molecule->Site_N Site_Ring Phenyl Ring (Pi-System) Molecule->Site_Ring Site_Chain Propyl Chain (Hydrophobic) Molecule->Site_Chain Action_Prot Protonation / H-Bonding (Receptor Binding) Site_N->Action_Prot Nucleophilic Attack Action_Stack Pi-Pi Stacking (Aromatic Residues) Site_Ring->Action_Stack Dispersion Action_VdW Hydrophobic Pocket Interaction Site_Chain->Action_VdW Steric Fit

Figure 2: Reactivity and interaction logic mapping for pharmacophore modeling.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for B3LYP implementation). Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link

  • PubChem. (2025).[4][5][6][7] (4-Propylphenyl)methanamine (CID 12162002).[8] National Library of Medicine. Link

  • Grossman, E. F., et al. (2018). Comparing B3LYP and B97 Dispersion-corrected Functionals for Studying Adsorption and Vibrational Spectra. ChemPhysChem. Link

Sources

Literature Review & Technical Guide: Synthesis of (4-Propylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Propylphenyl)methanamine (CAS: 4355-54-6), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of pharmaceuticals, agrochemicals, and advanced ligands for G-protein coupled receptors (e.g., GPR84 antagonists).[1][2][3] Its structural core—a benzene ring substituted para- with a propyl chain and a methanamine group—serves as a versatile lipophilic scaffold.[1][2]

This guide synthesizes the most robust chemical pathways for its production, prioritizing high-fidelity protocols suitable for research and drug development. We analyze three distinct routes: Reductive Amination (optimal for laboratory scale), Nitrile Reduction (optimal for scale-up), and Nucleophilic Substitution (high specificity).[1][2]

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first disconnect the target molecule into logical precursors.[2] The primary amine functionality (


) and the alkylated aromatic ring suggest three main disconnections.

Retrosynthesis Target (4-Propylphenyl)methanamine (Target) Aldehyde 4-Propylbenzaldehyde (Reductive Amination) Aldehyde->Target NH3 / [H] Nitrile 4-Propylbenzonitrile (Reduction) Nitrile->Target LiAlH4 or H2/Cat Halide 4-Propylbenzyl Halide (Nu- Substitution) Halide->Target Gabriel or Azide Benzene 4-Propylbenzene Benzene->Aldehyde Formylation Benzene->Halide Halogenation

Figure 1: Retrosynthetic tree identifying the three primary pathways to the target amine.[1][2]

Route 1: Reductive Amination (The Laboratory Standard)

Best for: Rapid synthesis, mild conditions, and avoiding over-alkylation.[2]

Reductive amination is the preferred laboratory method because it proceeds in a single pot and utilizes 4-Propylbenzaldehyde , a commercially available flavoring agent/intermediate.[1][2] The key to success here is the choice of reducing agent to ensure selectivity for the imine over the aldehyde.[1][2]

Mechanism & Causality[1][2]
  • Imine Formation: The aldehyde reacts with ammonia (from ammonium acetate) to form a hemiaminal, which dehydrates to an imine (Schiff base).[2]

  • Selective Reduction: We use Sodium Cyanoborohydride (

    
    ) .[1][2] Unlike 
    
    
    
    , which reduces aldehydes/ketones rapidly,
    
    
    is stable in acidic media (pH 5-7) and selectively reduces the protonated iminium ion, leaving the unreacted aldehyde intact until it converts to the amine.[2]
Detailed Protocol
  • Precursor: 4-Propylbenzaldehyde (CAS: 28785-06-0)[1][2]

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-Propylbenzaldehyde (10 mmol, 1.48 g) in dry Methanol (30 mL).

  • Amine Source: Add Ammonium Acetate (100 mmol, 7.7 g) in a 10-fold excess. Note: Excess ammonia drives the equilibrium toward the imine.[1]

  • Reduction: Add Sodium Cyanoborohydride (7 mmol, 0.44 g). The reaction is often slightly exothermic; cooling to 0°C is optional but recommended for larger scales.[1][2]

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (eluent: DCM/MeOH 9:1) for the disappearance of the aldehyde.[2]

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (perform in a fume hood!). Then, basify with NaOH to pH > 10 to deprotonate the amine.[2]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: The crude oil can be purified via flash column chromatography or converted to the hydrochloride salt (white solid) by adding HCl in ether.[2]

Route 2: Nitrile Reduction (The Scale-Up Route)

Best for: Industrial scale-up, high atom economy, and producing dry amine free of secondary amine byproducts.[1][2]

This route utilizes 4-Propylbenzonitrile .[1][2] The reduction of the triple bond is high-yielding but requires handling pyrophoric reducing agents or high-pressure hydrogenation equipment.[1][2]

Mechanism & Causality

The nitrile group (


) is reduced stepwise to the imine and then the amine.[2] Lithium Aluminum Hydride (

)
is the standard laboratory reagent because it ensures complete reduction.[2] For industrial settings, catalytic hydrogenation (Raney Nickel/

) is preferred to minimize waste.[2]
Detailed Protocol (LiAlH4 Method)
  • Precursor: 4-Propylbenzonitrile (CAS: 29684-20-2)[1][2]

  • Reagents:

    
     (1.0 M in THF), Anhydrous THF.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Reagent Prep: Charge the flask with

    
      (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add 4-Propylbenzonitrile (1.0 equiv) dissolved in THF dropwise. Crucial: Maintain temperature < 10°C to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 3–6 hours.

  • Fieser Workup (Critical for Safety): Cool to 0°C. Quench carefully by adding:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH[2]
      
    • 
       mL Water[1][2]
      
    • (Where

      
       is the mass of 
      
      
      
      in grams).[2]
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the pure amine.[1][2]

Route 3: The Gabriel Synthesis (High Specificity)

Best for: Absolute guarantee of primary amine purity (no secondary/tertiary amines).[2]

Direct alkylation of ammonia with benzyl halides often leads to over-alkylation (di- and tri-benzylamines).[1][2] The Gabriel synthesis masks the nitrogen as a phthalimide, preventing over-alkylation.[2]

Workflow Visualization

GabrielSynthesis Step1 4-Propylbenzyl Chloride Intermediate N-(4-Propylbenzyl) phthalimide Step1->Intermediate DMF, 80°C SN2 Reaction Step2 Potassium Phthalimide Step2->Intermediate Product (4-Propylphenyl) methanamine Intermediate->Product Reflux (EtOH) Hydrazinolysis Step3 Hydrazine Hydrate

Figure 2: The Gabriel Synthesis pathway ensures exclusive formation of the primary amine.[1][2]

Protocol Summary:

  • React 4-Propylbenzyl chloride with Potassium Phthalimide in DMF at 80°C for 4 hours.

  • Precipitate the intermediate phthalimide with water.[1][2]

  • Reflux the intermediate with Hydrazine Hydrate in Ethanol to cleave the phthalimide.[1][2]

  • Acidify to remove phthalylhydrazide byproduct, then basify to extract the target amine.[2]

Comparative Technical Analysis

FeatureReductive AminationNitrile ReductionGabriel Synthesis
Precursor Availability High (Aldehyde)Moderate (Nitrile)Moderate (Halide)
Reaction Safety High (Mild pH, no pyrophorics)Low (LiAlH4 is pyrophoric)High (Standard reagents)
Purity Profile Good (Risk of dimer)ExcellentSuperior (100% Primary)
Atom Economy ModerateHigh (if catalytic H2)Low (Phthalimide waste)
Rec.[1][2] Application Discovery Chemistry Process Development Analytical Standards

References

  • Synthesis of Benzylamines via Reductive Amination

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry.

    • Relevance: Establishes the standard protocol for aldehyde-to-amine conversion using borohydride reagents.
    • (General Protocol Reference)

  • Preparation of 4-Propylbenzylamine Derivatives

    • Source: Patent US10226452B2 "Benzoxazolone derivatives as acid ceramidase inhibitors".[1][2]

    • Relevance: Cites (4-Propylphenyl)methanamine as "Intermediate 41" and a key building block.[1][2]

    • [2]

  • Catalytic Hydrogenation of Nitriles

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 720 (1955).[2]

    • Relevance: Foundational procedure for converting benzonitriles to benzylamines using Raney Nickel, applicable to the propyl derivative.[2]

    • [2]

  • Reaction of Benzyl Halides with Ammonia

    • Source: NIT Rourkela Research "Reaction of Benzyl Chloride with Ammonium Sulfide".[1][2]

    • Relevance: Discusses kinetics and side-products of benzyl chloride amination, justifying the use of Gabriel synthesis for higher purity.
  • Chemical Properties & CAS Data

    • Source: PubChem Compound Summary for CID 12162002 (4-Propylbenzenemethanamine).[1][2]

    • Relevance: Verification of chemical structure and identifiers.[1][2]

    • [2]

Sources

The Benzylamine Scaffold: From Synthetic Workhorse to Pharmacological Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Genealogy

The benzylamine moiety (


) is more than a simple amine; it is a "privileged structure" in medicinal chemistry. Its ubiquity stems from its physicochemical balance: a lipophilic aromatic ring separated from a polar, basic nitrogen (

) by a single methylene spacer. This specific geometry allows the nitrogen to engage in hydrogen bonding or ionic interactions within protein active sites while the phenyl ring executes

stacking or hydrophobic anchoring.

Historically, benzylamine emerged from the crude dye chemistry of the late 19th century. Early synthesis relied on the atom-inefficient nucleophilic substitution of benzyl chloride with ammonia, a process plagued by poly-alkylation (forming dibenzylamine). The field evolved significantly with the Leuckart reaction (reductive amination using formamide) and reached maturity with the Abdel-Magid Reductive Amination in the 1990s, which remains the industry standard for constructing secondary and tertiary benzylamines.

Today, the scaffold bifurcates into two major therapeutic classes:

  • CNS Agents: Monoamine Oxidase (MAO) inhibitors (e.g., Pargyline) and neurotransmitter modulators.[1]

  • Antimycotics: Squalene epoxidase inhibitors (e.g., Butenafine), where the benzyl group acts as a bioisostere for the allyl group found in earlier allylamines like Naftifine.

Part 2: Synthetic Evolution & Methodology[2]

The Historical Shift: Nucleophilic Substitution vs. Reductive Amination

The primary challenge in synthesizing secondary benzylamines (the most common drug pharmacophore) is controlling selectivity.

MethodReagentsMechanismLimitations
Direct Alkylation


Substitution
High risk of over-alkylation (tertiary amines/quaternary salts). Requires large excess of amine.[2]
Leuckart Reaction

Reductive AlkylationHarsh conditions (high heat), poor functional group tolerance.
Abdel-Magid Protocol

Direct Reductive AminationGold Standard. Mild, selective, no over-alkylation.
C-H Activation

Cu-Catalyzed SulfonylationEmerging.[3][4] Uses Transient Directing Groups (TDG) to functionalize the benzylic carbon directly.[3][4]
Protocol: The Abdel-Magid Reductive Amination

Citation Grounding: Abdel-Magid, A. F. et al. J. Org.[5][6][7] Chem. 1996.[5]

This protocol is preferred for drug discovery due to its chemoselectivity; it reduces the intermediate imine/iminium species faster than the aldehyde, preventing side reactions.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)[8]

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Acetic Acid (AcOH, 1.0 equiv - optional, promotes imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with the benzaldehyde derivative and DCE (0.2 M concentration).

    • Add the amine.[2][7][9][10][11][12] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Critical Checkpoint: If the substrate is sterically hindered, allow to stir for 30-60 minutes before adding the reducing agent to ensure equilibrium favors the imine.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) in a single portion.

    • Why STAB? Unlike

      
      , STAB is less basic and does not reduce aldehydes/ketones rapidly, ensuring only the imine is reduced.
      
    • Stir at room temperature (20-25°C) under nitrogen.

  • Validation (TLC/LCMS):

    • Monitor consumption of the aldehyde. The intermediate imine may be visible on LCMS.

    • Reaction typically completes in 2–4 hours.

  • Workup (pH Critical):

    • Quench with saturated aqueous

      
      .
      
    • Note: Gas evolution (

      
      ) will occur.
      
    • Extract with Ethyl Acetate (x3).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Evaporate solvent.[2][5] Most products are pure enough for the next step; otherwise, purify via silica gel flash chromatography (Hexane/EtOAc).

Visualizing the Pathway

ReductiveAmination cluster_selectivity Chemo-Selectivity Logic Aldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Product Benzylamine Derivative Aldehyde->Product Direct Reduction (Slow with STAB) Amine Amine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Acid Cat.) Imine->Product Hydride Transfer (Fast) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Source

Caption: The Abdel-Magid pathway highlights the kinetic preference of STAB for the iminium ion over the parent aldehyde, preventing alcohol byproducts.

Part 3: Pharmacological Applications[10][12][14][15]

Antifungals: The Allylamine-Benzylamine Connection

Key Drug: Butenafine

In the 1980s, the discovery of Naftifine (an allylamine) revolutionized antifungal therapy. However, researchers discovered that the rigid allyl group (


) could be replaced by a benzyl group without losing potency, leading to Butenafine .

Mechanism of Action: These drugs inhibit Squalene Epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to:

  • Accumulation of squalene (toxic to the fungal cell).

  • Depletion of ergosterol (membrane instability).

Structure-Activity Relationship (SAR):

RegionChemical FeatureBiological Role
Lipophilic Core Naphthalene / t-ButylbenzeneMimics the squalene substrate; docks into the hydrophobic pocket of SE.
Spacer Methylamine (

)
Critical for positioning. The tertiary amine is protonated at physiological pH, interacting with Asp/Glu residues in the enzyme.
Scaffold Benzyl vs. AllylThe benzyl ring (in Butenafine) provides similar steric bulk and rigidity to the allyl group (in Naftifine) but with improved metabolic stability.
CNS Agents: MAO Inhibition

Key Drug: Pargyline, Rasagiline analogs

Benzylamines serve as excellent scaffolds for Monoamine Oxidase B (MAO-B) inhibitors, used in Parkinson's disease.[13] The benzylic carbon is prone to oxidative deamination by MAO. By substituting the nitrogen (e.g., with a propargyl group in Pargyline), the molecule becomes a "suicide substrate," covalently binding to the flavin cofactor of the enzyme.

Recent Advances: Hybrid molecules combining benzylamine with sulfonamides or benzothiazoles (e.g., compound BB-4h) have shown nanomolar selectivity for MAO-B over MAO-A, reducing the risk of the "Cheese Effect" (hypertensive crisis triggered by tyramine).

Mechanism of Action Diagram

MAO_Mechanism Drug Benzylamine Inhibitor (e.g., Pargyline) Complex Enzyme-Substrate Complex Drug->Complex Binding Enzyme MAO-B Enzyme (FAD Cofactor) Enzyme->Complex Reaction Single Electron Transfer (Radical Mechanism) Complex->Reaction Inactivation Covalent Adduct (Irreversible Inhibition) Reaction->Inactivation Flavin Modification Neurotransmitters Dopamine Levels Inactivation->Neurotransmitters Increases (Therapeutic Effect)

Caption: Mechanism of suicide inhibition by benzylamine derivatives on MAO-B, leading to increased dopamine levels for Parkinson's treatment.

Part 4: Future Perspectives - Transient Directing Groups

The frontier of benzylamine chemistry lies in C-H Activation . Traditionally, functionalizing the benzylic carbon (C-H) required pre-functionalization (e.g., bromination).

Recent work (2023) utilizes Transient Directing Groups (TDGs) .[4]

  • Concept: A catalytic aldehyde (e.g., 2-hydroxynicotinaldehyde) condenses with the benzylamine substrate to form a temporary imine.[3][4]

  • Action: This imine coordinates a Copper (Cu) catalyst, directing it to the benzylic position.

  • Result: Direct sulfonylation or arylation of the C-H bond.

  • Advantage: The directing group hydrolyzes off at the end, returning the unmodified amine group but with a new functional group on the carbon backbone.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures.[7][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Higham, J. I., Ma, T. K., & Bull, J. A. (2023). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group.[3][4] ChemRxiv. Link

  • Petzer, J. P., & Petzer, A. (2015). Monoamine oxidase inhibitors: a perspective on their use in the treatment of Parkinson's disease. Future Medicinal Chemistry, 7(8), 957-961.
  • Nussbaumer, P., et al. (1991). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment.[15] Journal of Medicinal Chemistry, 34(1), 65-73. Link

  • Heidelberger, M. (1923). Preparation of Benzylamine. An Advanced Laboratory Manual of Organic Chemistry, 24-27.

Sources

Technical Guide: Reactivity & Synthetic Utility of (4-Propylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the primary amine group in (4-Propylphenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Architecture

(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) represents a specialized class of lipophilic primary amines. Unlike the ubiquitous benzylamine, the addition of a propyl chain at the para-position introduces a critical duality: it enhances lipid solubility—vital for blood-brain barrier (BBB) penetration in drug discovery—while exerting a subtle but distinct positive inductive (+I) effect on the benzylic nitrogen.

This guide dissects the nucleophilic behavior of the primary amine group, providing validated protocols for its manipulation in high-value synthesis (e.g., peptidomimetics, liquid crystals, and secondary amine scaffolds).[1]

Structural & Electronic Analysis

The reactivity of this molecule is defined by the interplay between the benzylic spacer and the para-alkyl substituent.[1]

  • Primary Amine (

    
    ):  The reaction center.[1] It is 
    
    
    
    hybridized but influenced by the adjacent aromatic ring.[1]
  • Benzylic Carbon: Acts as an insulator, preventing direct resonance delocalization of the nitrogen lone pair into the ring (unlike aniline), maintaining high basicity (

    
    ).
    
  • 4-Propyl Group (+I Effect): The alkyl chain donates electron density through the

    
    -framework. This increases the highest occupied molecular orbital (HOMO) energy at the nitrogen lone pair relative to unsubstituted benzylamine, theoretically enhancing nucleophilicity.[1]
    

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for Synthesis
CAS (Free Base) 538342-98-2Reference standard for liquid form.
Physical State Colorless to light yellow liquidProne to atmospheric

absorption (carbamate formation).[1]
Boiling Point ~238°CHigh boiling point; difficult to remove excess by simple evaporation.[1]
Basicity (

)
~9.21 (Predicted)Strong enough to form stable salts; requires strong base for free-basing.
Lipophilicity High (

)
Excellent solubility in DCM, EtOAc, Toluene; poor water solubility.

Nucleophilic Reactivity Profile

The primary amine group in (4-propylphenyl)methanamine exhibits classic nucleophilic behavior but with specific steric and electronic nuances.

The "Lipophilic Nucleophile" Advantage

In drug design, this amine is frequently used to append a "lipophilic tail" to a scaffold.[1] The propyl group increases the binding affinity for hydrophobic pockets in enzymes (e.g., GPCRs) without significantly altering the steric bulk around the nitrogen reaction center.[1]

Core Reaction Pathways[1]
  • N-Alkylation (S

    
    2):  Reacts rapidly with alkyl halides.[1] Risk:[2] The enhanced nucleophilicity can lead to uncontrolled over-alkylation (formation of tertiary amines and quaternary ammonium salts).[1]
    
  • Reductive Amination: The preferred route for mono-alkylation.[1] The formation of the imine intermediate is favored by the electron-rich nature of the amine.[1]

  • Acylation/Sulfonylation: Quantitative conversion to amides or sulfonamides, often used to "cap" the amine or generate pharmacophores.[1]

Visualizing the Electronic Pathway

The following diagram illustrates the electronic influence of the propyl group on the amine's reactivity.

ElectronicEffects Propyl 4-Propyl Group (Electron Donor +I) Ring Benzene Ring (Transmission System) Propyl->Ring Inductive Push BenzylicC Benzylic Carbon (Insulator) Ring->BenzylicC Electron Density Amine Primary Amine (-NH2) (Nucleophilic Center) BenzylicC->Amine Increased e- Density Reaction Enhanced Nucleophilic Attack (Electrophiles) Amine->Reaction Lone Pair Donation

Caption: Inductive enrichment of the amine lone pair by the para-propyl substituent.

Experimental Protocols

These protocols are designed to mitigate common pitfalls: over-alkylation and oxidation.[1]

Protocol A: Selective Mono-Alkylation via Reductive Amination

Objective: Synthesize a secondary amine without generating tertiary byproducts.[1] Mechanism: Formation of an imine followed by in situ reduction.[1]

Reagents:

  • (4-Propylphenyl)methanamine (1.0 equiv)[3]

  • Aldehyde substrate (1.0 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 1.4 equiv) - Chosen for mildness.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Acid Catalyst: Acetic Acid (1-2 drops).[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the aldehyde in DCE. Add (4-propylphenyl)methanamine.[1][3]

  • Activation: Add catalytic Acetic Acid.[1] Stir at room temperature for 30–60 minutes. Monitoring: Check via TLC for the disappearance of the aldehyde.[1]

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes (exothermic).
    
  • Quench: Allow to warm to RT and stir for 4–12 hours. Quench with saturated

    
     (aqueous).[1]
    
  • Extraction: Extract with DCM (

    
    ). The product will partition into the organic layer due to the propyl group's lipophilicity.[1]
    
  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
    
Protocol B: Amide Coupling (Peptide/Drug Synthesis)

Objective: High-yield coupling to a carboxylic acid.[1] Reagents: HATU (1.1 equiv), DIPEA (2.0 equiv), DMF (anhydrous).[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. The solution should turn slightly yellow.[1] Stir for 1 minute.

  • Addition: Add (4-propylphenyl)methanamine immediately.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc. Wash extensively with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).[1]

    • Saturated

      
       (removes unreacted acid).[1]
      
    • Brine.[1]

  • Result: This protocol typically yields >90% purity without chromatography due to the distinct solubility profile of the lipophilic amide.[1]

Troubleshooting & Stability

The benzylic nature of this amine introduces specific stability concerns that must be managed.

Carbonate Formation ("The White Crust")

Like many benzylamines, this molecule avidly absorbs atmospheric


 to form solid carbamate salts.[1]
  • Symptom: Liquid turns cloudy or solidifies upon storage.[1]

  • Prevention: Store under Argon/Nitrogen.[1][4]

  • Recovery: Dissolve the solid in DCM and wash with 1M NaOH. The free base will return to the organic layer.[1]

Benzylic Oxidation

The benzylic position (next to the nitrogen and the ring) is susceptible to oxidative degradation if exposed to air and light for prolonged periods, potentially forming the benzamide or benzaldehyde derivatives.[1]

  • Storage: Amber glass vials, stored at 2–8°C.

Decision Tree for Synthesis

Use this logic flow to select the correct pathway for your target.

DecisionTree Start Target Molecule? Amide Amide / Sulfonamide Start->Amide C=O / SO2 link SecAmine Secondary Amine Start->SecAmine N-C link AcidCl Use Acid Chloride + Et3N Amide->AcidCl Robust Substrate Coupling Use HATU/EDC (Sensitive Acids) Amide->Coupling Chiral/Complex DirectAlk Direct Alkylation (R-X) SecAmine->DirectAlk NOT RECOMMENDED (Over-alkylation risk) RedAm Reductive Amination (Aldehyde + STAB) SecAmine->RedAm PREFERRED ROUTE

Caption: Synthetic decision matrix for (4-propylphenyl)methanamine derivatives.

References

  • PubChem. (2025).[1][5][6] Compound Summary: (4-Propylphenyl)methanamine (CAS 538342-98-2). National Library of Medicine.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol reference for reductive amination).

Sources

Methodological & Application

Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (4-Propylphenyl)methanamine

Abstract & Core Directive

This guide details the synthesis of (4-propylphenyl)methanamine (also known as 4-propylbenzylamine) starting from 4-propylbenzaldehyde . While 4-isopropylbenzylamine (CAS 4395-73-7) is commercially ubiquitous, the n-propyl isomer is a specific structural requirement for distinct SAR (Structure-Activity Relationship) studies in drug discovery.

Two protocols are provided:

  • Protocol A (The Borch Reductive Amination): The most efficient one-pot method for rapid library synthesis.

  • Protocol B (The Oxime Route): A two-step high-purity method recommended if dimer formation (secondary amine byproduct) proves problematic in Protocol A.

Chemical Identity & Retrosynthesis

CompoundStructure DescriptionCAS NumberMW ( g/mol )
Starting Material 4-Propylbenzaldehyde 28785-06-0 148.20
Target Molecule (4-Propylphenyl)methanamine Not widely listed149.24
Major Impurity Bis(4-propylbenzyl)amine N/A281.44

Retrosynthetic Logic: The target is a primary benzylic amine. The most direct disconnection is the C-N bond via reductive amination.

  • Path A: Direct condensation with ammonia source + Hydride reduction.

  • Path B: Condensation with hydroxylamine

    
     Oxime 
    
    
    
    Reduction.

Retrosynthesis Target (4-Propylphenyl)methanamine (Target) Imine Imine Intermediate Target->Imine Reduction (NaBH3CN) Oxime Oxime Intermediate Target->Oxime Reduction (Zn/HCl or H2) Aldehyde 4-Propylbenzaldehyde (Starting Material) Imine->Aldehyde + NH4OAc Oxime->Aldehyde + NH2OH

Figure 1: Retrosynthetic pathways. Path A (left) is faster; Path B (right) offers higher chemoselectivity.

Protocol A: Direct Reductive Amination (Borch Conditions)

Best for: Rapid synthesis, small-to-medium scale (<10g). Mechanism: Formation of hemiaminal/imine in situ followed by selective reduction.

Critical Insight: The use of Ammonium Acetate (


)  in large excess (10-15 equivalents) is non-negotiable. It buffers the reaction and suppresses the formation of the secondary amine dimer by statistically favoring the primary imine.
Reagents & Equipment
  • 4-Propylbenzaldehyde (1.0 eq)[1]

  • Ammonium Acetate (15.0 eq)[2]

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (Anhydrous preferred)

  • Equipment: Round bottom flask, magnetic stirrer, inert gas (

    
    ) balloon (optional but recommended).
    
Step-by-Step Procedure
  • Imine Formation (In Situ):

    • To a clean reaction flask, add 4-propylbenzaldehyde (e.g., 1.48 g, 10 mmol) and Methanol (30 mL).

    • Add Ammonium Acetate (11.5 g, 150 mmol). The solid may not dissolve immediately.

    • Stir at room temperature for 30–60 minutes. Note: The solution may turn slightly yellow as the imine forms.

  • Reduction:

    • Cool the mixture slightly (0°C) if working on a scale >5g to manage exotherm. For small scale, RT is fine.

    • Add Sodium Cyanoborohydride (0.95 g, 15 mmol) in one portion.

    • Caution:

      
       is toxic. Handle in a fume hood.
      
    • Stir the reaction at room temperature for 12–16 hours.

  • Quench & Workup (Acid-Base Extraction):

    • Acidification: Concentrate the methanol under reduced pressure (rotovap). Dissolve the residue in 1M HCl (30 mL). This converts the amine to its water-soluble hydrochloride salt and hydrolyzes any remaining imine.

    • Wash: Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL). Discard organics (removes unreacted aldehyde).
      
    • Basification: Adjust the pH of the aqueous layer to >12 using 6M NaOH or solid KOH. The solution will become cloudy as the free amine separates.

    • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Drying: Dry combined DCM layers over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is often >95% pure. If necessary, purify via flash chromatography (DCM/MeOH/

      
       90:10:1) or convert to the HCl salt for recrystallization.
      

Protocol B: The Oxime Route (High Purity)

Best for: Large scale (>20g) or when strict avoidance of dimer is required.

Step 1: Oxime Formation
  • Dissolve 4-propylbenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimal water.

  • Heat to 60°C for 2 hours.

  • Cool, dilute with water, and extract with Ethyl Acetate. Dry and concentrate to yield 4-propylbenzaldehyde oxime (solid).

Step 2: Reduction (Zn/AcOH Method)

Use this if high-pressure hydrogenation equipment is unavailable.

  • Dissolve the crude oxime (10 mmol) in Glacial Acetic Acid (30 mL).

  • Cool to 0°C. Add Zinc Dust (10 eq) portion-wise over 30 minutes. Exothermic!

  • Stir at RT for 4 hours.

  • Filter off zinc through Celite.

  • Concentrate acetic acid, basify residue with NaOH, and extract with DCM (as in Protocol A).

Workflow Visualization

Workup Reaction Crude Reaction Mixture (MeOH, Amine, Borates) Acidify 1. Evaporate MeOH 2. Add 1M HCl Reaction->Acidify Wash Wash with Ethyl Acetate Acidify->Wash AqLayer1 Aqueous Layer (Acidic) Contains Product (Salt) Wash->AqLayer1 OrgLayer1 Organic Layer Contains Impurities (Aldehyde) Wash->OrgLayer1 Basify Add NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer Contains Pure Amine Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Figure 2: Acid-Base workup strategy for isolating primary amines.

Characterization & QC

TechniqueExpected SignalInterpretation
1H NMR (

)

0.93 (t, 3H)
Methyl of propyl chain

1.63 (m, 2H)
Methylene of propyl chain

2.58 (t, 2H)
Benzylic methylene (propyl)

3.85 (s, 2H)
Benzylic methylene (

)
- Key diagnostic

7.15-7.25 (m, 4H)
Aromatic protons
Mass Spec [M+H]+ = 150.1Confirm molecular weight

Troubleshooting:

  • Presence of signal at

    
     3.75 (s, 4H):  Indicates dimer formation (Secondary amine). Solution: Recrystallize HCl salt from Ethanol/Ether.
    
  • Low Yield: Usually due to incomplete extraction during the basification step. Ensure pH is >12; amines can be sticky.

Safety & References

Safety Profile:

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Always quench in a fume hood and dispose of cyanide waste separately.

  • 4-Propylbenzylamine: Corrosive and irritant. Wear gloves and eye protection.

References:

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • Sigma-Aldrich. "Product Specification: 4-Propylbenzaldehyde." Link

Sources

Application Note: Synthesis of (4-Propylphenyl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of (4-Propylphenyl)methanamine, a primary benzylamine derivative often employed as a fragment in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors).

While simple alkylation of ammonia with 4-propylbenzyl halides is possible, it frequently leads to over-alkylation (forming secondary and tertiary amines). Reductive amination is the superior strategy for synthesizing primary amines because it proceeds via a controlled imine intermediate.

We present two validated protocols:

  • Protocol A (The "Borch" Method): Uses Sodium Cyanoborohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This is the "Gold Standard" for laboratory-scale synthesis of primary amines due to its high chemoselectivity.
    
  • Protocol B (Catalytic Hydrogenation): Uses Raney Nickel or Pd/C. This is the preferred route for scale-up and green chemistry compliance, avoiding boron waste.

Mechanistic Logic

The reaction hinges on the formation of a hemiaminal which dehydrates to an imine (Schiff base). The critical "self-validating" control in this reaction is pH .

  • pH < 4: The amine is protonated (

    
    ) and cannot attack the carbonyl.
    
  • pH > 8: The imine formation is slow, and the equilibrium favors the starting materials.

  • pH 6–7: Optimal window. The carbonyl is activated, but free ammonia is still available.

    
     is stable here, whereas the stronger 
    
    
    
    would decompose and reduce the aldehyde directly to the alcohol (side product).

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the pathway from the aldehyde precursor to the target amine, highlighting the critical iminium ion intermediate.[1]

ReductiveAmination cluster_0 Equilibrium Phase Aldehyde 4-Propylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal Nucleophilic Attack (pH 6-7) Ammonia Ammonium Acetate (Nucleophile) Ammonia->Hemiaminal Imine Iminium Ion (Activated Species) Hemiaminal->Imine -H2O (Dehydration) Product (4-Propylphenyl)methanamine (Target) Imine->Product Hydride Transfer (Reduction) RedAgent NaCNBH3 (Hydride Donor) RedAgent->Product

Figure 1: Mechanistic pathway of reductive amination.[1] The formation of the iminium ion is the rate-determining equilibrium step controlled by pH.

Protocol A: Chemical Reduction ( )

Best for: Small scale (<5g), high functional group tolerance.

Materials & Reagents
ReagentEquiv.[2][3][1][4]Role
4-Propylbenzaldehyde 1.0Substrate
Ammonium Acetate 10.0Amine Source (Excess prevents dimerization)
Sodium Cyanoborohydride 0.7 - 1.0Reducing Agent
Methanol (anhydrous) SolventMedium
Molecular Sieves (3Å) AdditiveWater scavenger (drives equilibrium)
Step-by-Step Methodology

1. Imine Formation (The Equilibrium Setup)

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Propylbenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Add Ammonium Acetate (10.0 eq) in one portion.

  • Optional but Recommended: Add activated 3Å molecular sieves to absorb water and drive the equilibrium toward the imine.

  • Self-Validating Checkpoint: Stir at room temperature for 1 hour. Spot on TLC. You may not see the imine clearly (unstable), but ensure the aldehyde spot is not degrading into non-polar impurities.

2. Reduction

  • Cool the mixture to 0°C (ice bath).

  • Carefully add Sodium Cyanoborohydride (

    
    , 0.7–1.0 eq). Note: 
    
    
    
    is toxic.[1] Handle in a fume hood.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

3. Quench & Workup (The "Acid-Base Swing") This purification strategy relies on the basicity of the amine to separate it from neutral byproducts (unreacted aldehyde/alcohol).

  • Quench: Slowly add concentrated HCl until pH < 2. This destroys residual hydride and liberates HCN (Caution: Fume hood!). Stir for 30 mins.

  • Neutral Extraction: Extract the acidic aqueous layer with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) x2.
    • Discard Organic Layer: This contains non-basic impurities (unreacted aldehyde, 4-propylbenzyl alcohol).

    • Keep Aqueous Layer: Contains the target amine as the hydrochloride salt.

  • Basification: Cool the aqueous layer and basify with NaOH (6M) or KOH pellets until pH > 12. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) x3.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Protocol B: Catalytic Hydrogenation

Best for: Scale-up (>10g), Green Chemistry requirements.

Materials
  • Catalyst: Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C.

  • Solvent: 7M Ammonia in Methanol (Commercial solution).

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (40-60 psi).
    
Methodology
  • Preparation: Flush the reaction vessel with Nitrogen.

  • Loading: Add 4-Propylbenzaldehyde and the Ammonia/MeOH solution.

  • Catalyst Addition: Carefully add the catalyst (Raney Ni is pyrophoric; keep wet/under solvent).

  • Hydrogenation: Purge with

    
     gas x3. Agitate under 
    
    
    
    atmosphere (balloon or 50 psi) at room temperature for 6–12 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate. The excess ammonia evaporates, leaving the crude amine.

Experimental Workflow Diagram

Workflow Start Start: 4-Propylbenzaldehyde in MeOH AddAmmonia Add NH4OAc (10 eq) + Molecular Sieves Start->AddAmmonia CheckPH Checkpoint: Ensure pH 6-7 AddAmmonia->CheckPH AddRed Add NaCNBH3 Stir 16h @ RT CheckPH->AddRed Quench Acid Quench (HCl) pH < 2 AddRed->Quench Wash Wash with Et2O (Remove neutrals) Quench->Wash Basify Basify Aqueous Layer (NaOH) pH > 12 Wash->Basify  Keep Aqueous   Extract Extract into DCM Dry & Concentrate Basify->Extract End Final Product: (4-Propylphenyl)methanamine Extract->End

Figure 2: Operational workflow for Protocol A (Chemical Reduction), emphasizing the critical extraction "swing" to ensure purity.

Analytical Validation & Data

Upon isolation, the product should be a clear to pale yellow oil. Conversion to the Hydrochloride salt (using HCl in Dioxane) yields a white solid for easier storage.

Table 1: Predicted Spectral Data

TechniqueSignalAssignment
1H NMR (400 MHz,

)

7.15 (d, J=8 Hz, 2H)
Aromatic (meta to propyl)

7.25 (d, J=8 Hz, 2H)
Aromatic (ortho to propyl)

3.82 (s, 2H)
Benzylic

(Diagnostic Peak)

2.58 (t, J=7.5 Hz, 2H)
Propyl

(benzylic)

1.63 (sext, J=7.5 Hz, 2H)
Propyl

(middle)

0.94 (t, J=7.3 Hz, 2H)
Propyl

(terminal)

1.50 (br s, 2H)

(Exchangeable)
MS (ESI+) m/z 150.1 [M+H]+Molecular Ion (Calc. MW: 149.23)

Troubleshooting & "Self-Validating" Controls

Issue: Low Yield / Recovery

  • Cause: The amine was not fully extracted during the basic workup.[5]

  • Validation: Check the pH of the aqueous layer before the final DCM extraction. It must be >12. If it is pH 9-10, the amine may still be protonated.

Issue: Secondary Amine Impurity (Dimer)

  • Cause: Ratio of Ammonia to Aldehyde was too low.

  • Validation: Ensure at least 10 equivalents of Ammonium Acetate are used. If dimer is observed (two benzyl signals in NMR), switch to Protocol B (Hydrogenation in excess ammonia) or purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).

Issue: Remaining Aldehyde

  • Cause: "Wet" solvents stalled the imine formation.

  • Validation: Use Molecular Sieves.[1] Do not proceed to add

    
     until the reaction mixture has stirred with ammonia for at least 1 hour.
    

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[6] [Link]

  • Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K. "Recent Developments on Catalytic Reductive Amination." Current Organic Chemistry, 2008 , 12(13), 1093–1115. [Link]

Sources

Catalytic systems for reductive amination of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalytic Systems for the Reductive Amination of Aromatic Aldehydes

Abstract

Reductive amination is the cornerstone of C–N bond formation in pharmaceutical synthesis, accounting for approximately 25% of all amine formations in drug development.[1] While traditional borohydride reagents (e.g., NaBH(OAc)₃) are effective, they generate stoichiometric waste and pose purification challenges.[1] This guide details three catalytic systems—Heterogeneous, Homogeneous (Transfer Hydrogenation), and Metal-Free (Organocatalytic)—optimized for aromatic aldehydes.[1] Special emphasis is placed on chemoselectivity (avoiding dehalogenation) and operational safety.

Mechanistic Foundations & Strategic Selection

The reductive amination of aromatic aldehydes proceeds through two distinct stages: (1) Condensation , where the aldehyde and amine form a hemiaminal intermediate that dehydrates to an imine (Schiff base), and (2) Reduction , where the imine is reduced to the amine.[1]

The choice of catalyst dictates whether these steps occur sequentially or simultaneously (direct reductive amination) and determines the chemoselectivity profile.

Catalyst Selection Decision Matrix

Use the following logic flow to select the optimal system for your substrate.

CatalystSelection Start Start: Substrate Analysis Halogen Contains Aryl Halides (Cl, Br, I)? Start->Halogen Enantio Enantioselectivity Required? Halogen->Enantio No SystemA System A: Pt/C or Sulfided Pd/C (Prevents Dehalogenation) Halogen->SystemA Yes Scale Scale > 100g? Enantio->Scale No SystemB System B: Ir-Catalyzed Transfer Hydrogenation (High Selectivity/Safety) Enantio->SystemB Yes (Use Chiral Ligand) SystemC System C: Standard Pd/C (H2) (Lowest Cost/High Activity) Scale->SystemC Yes SystemD System D: B(C6F5)3 + Silane (Metal-Free/High Value) Scale->SystemD No (High Value/Low Metal Tol.)

Figure 1: Decision matrix for selecting the appropriate catalytic system based on substrate functionality.

System A: Heterogeneous Catalysis (The Robust Workhorse)

Target Application: General-purpose synthesis; substrates with halogenated aromatic rings requiring chemoselectivity.

The Challenge: Standard Palladium on Carbon (Pd/C) is highly active but notoriously non-selective toward aryl halides.[1] Under standard hydrogenation conditions, Pd/C will rapidly debrominate or dechlorinate aromatic rings, destroying the pharmacophore.

The Solution: Use Platinum on Carbon (Pt/C) or Sulfided Pd/C . Platinum is less active toward oxidative addition into C–X bonds than Palladium, preserving the halogen while reducing the imine.

Protocol 1: Chemoselective Amination of 4-Bromobenzaldehyde
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv) + Morpholine (1.1 equiv).

  • Catalyst: 5% Pt/C (sulfided optional).

  • Solvent: Methanol (anhydrous).[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-bromobenzaldehyde (10 mmol) in Methanol (20 mL).

    • Add Morpholine (11 mmol).[1]

    • Application Note: Add 3Å Molecular Sieves (500 mg) to the mixture. Water is a byproduct of imine formation; its removal drives the equilibrium forward, which is critical for sterically hindered amines.

  • Catalyst Addition:

    • Carefully add 5% Pt/C (0.5 mol% relative to metal).

    • Safety: Pt/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding to the methanol solution if not using a pre-wetted commercial catalyst.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Stir vigorously at Room Temperature for 4–6 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the imine intermediate (often visible by UV) indicates completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[2]

    • Concentrate the filtrate under reduced pressure.[1]

    • Yield Expectation: >90% isolated yield with <1% dehalogenation.

System B: Homogeneous Transfer Hydrogenation (Safety & Precision)

Target Application: Lab-scale synthesis (10mg – 50g) avoiding high-pressure H₂ gas; substrates sensitive to harsh reduction.

The Mechanism: Instead of H₂ gas, this system uses Formic Acid/Triethylamine or Ammonium Formate as the hydrogen source.[1] An Iridium (Ir) catalyst shuttles the hydride to the imine.[1] This is kinetically controlled and highly chemoselective.

Protocol 2: Ir-Catalyzed Transfer Hydrogenation
  • Catalyst: [CpIrCl₂(]₂ dimer (0.5 mol%) + TsDPEN (1 mol%) or commercial CpIr(TsDPEN) hydride precursors.[1]

  • Reductant: Formic Acid/Triethylamine (5:2 azeotrope).[1]

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a round-bottom flask, dissolve [Cp*IrCl₂]₂ (0.005 mmol) and TsDPEN (0.01 mmol) in Methanol (2 mL). Stir for 15 mins to form the active orange/red complex.

  • Reaction Setup:

    • Add the aromatic aldehyde (1.0 mmol) and amine (1.1 mmol) directly to the catalyst solution.[1]

    • Add HCOOH:Et₃N (5:2 complex) (5.0 equiv of hydride).

    • Note: The reaction can often be run "open to air" or under a loose nitrogen blanket, as Ir(III) species are generally air-stable.[1]

  • Execution:

    • Stir at 40–60°C for 12 hours.

    • Visual Check: Evolution of CO₂ bubbles indicates the reaction is proceeding.

  • Workup:

    • Basify the solution with saturated NaHCO₃ (to neutralize excess formic acid).

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Comparison of Methods

FeatureHeterogeneous (Pt/C)Homogeneous (Ir-Formate)
H-Source H₂ Gas (High Pressure)Formic Acid (Liquid)
Halogen Tolerance Good (with Pt); Poor (with Pd)Excellent
Reaction Time Fast (2-6 h)Moderate (8-16 h)
Scalability High (kg scale)Moderate (Safety limits of CO₂)
Cost LowHigh (Ir catalyst)

System C: Metal-Free Organocatalysis (The "Green" Frontier)

Target Application: Late-stage functionalization of APIs where metal contamination (ppm limits) is a critical concern.

The Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (often abbreviated as BCF). The Reductant: Hydrosilanes (e.g., Polymethylhydrosiloxane - PMHS, or Dimethylphenylsilane).[1]

Mechanism: BCF acts as a Lewis Acid to activate the silane (forming a transient silylium-like species) or the imine, facilitating hydride transfer. Crucially, recent research confirms BCF is water-tolerant in this specific application, meaning strictly anhydrous conditions are not required.

Protocol 3: Borane-Catalyzed Reductive Amination

Step-by-Step Methodology:

  • Setup:

    • In a vial, mix the aromatic aldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (2 mL).

    • Optional: Add 100 mg 4Å MS if the amine is weakly nucleophilic.[1]

  • Catalysis:

    • Add B(C₆F₅)₃ (1–2 mol%).

    • Add Dimethylphenylsilane (PhMe₂SiH) (1.2 equiv).[3][4]

    • Note: PMHS can be used as a cheaper, greener alternative, but the reaction may be slower and require higher catalyst loading (5 mol%).

  • Reaction:

    • Heat to 80–100°C for 2–4 hours.

    • Why Heat? While BCF works at RT for simple imines, the in situ formation and reduction of sterically hindered or electron-deficient aromatic imines often requires thermal energy to overcome the activation barrier and prevent catalyst inhibition by the amine.[1]

  • Workup (Desilylation):

    • The initial product is a silylammonium salt or silylamine.[1]

    • Add 2M NaOH or HCl/MeOH (depending on product stability) and stir for 30 mins to cleave the N–Si bond.[1]

    • Extract with ether/DCM.[1]

Troubleshooting & Self-Validation

Use this table to diagnose common failures.

SymptomProbable CauseCorrective Action
Low Conversion Water accumulation inhibiting imine formation.Add 3Å/4Å Molecular Sieves. Switch to Toluene and use a Dean-Stark trap if scaling up.
Dehalogenation Catalyst too active (Pd/C).Switch to Pt/C or add 0.1 equiv of Thiophene to poison the Pd active sites.[1]
Alcohol Byproduct Direct reduction of aldehyde (competes with amination).[1]Pre-form the imine (stir aldehyde + amine for 1h) before adding the reducing agent/catalyst.[1]
No Reaction (Ir System) Catalyst poisoning by strongly coordinating amines.Increase temperature to 60°C; ensure pH is acidic (formic acid excess) to protonate the amine.

References

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. (2020).

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. (2023).

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. (2016). [1]

  • Fast reductive amination by transfer hydrogenation "on water". Chemistry – A European Journal. (2013).

  • Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. ResearchGate. (2025).[1][5]

Sources

Application Note: The Delépine Reaction for Selective Primary Amine Synthesis

[1][2]

Executive Summary

The synthesis of primary amines is a cornerstone of medicinal chemistry, yet standard alkylation methods (e.g., direct ammonolysis) frequently suffer from over-alkylation, yielding mixtures of secondary and tertiary amines. The Delépine reaction offers a superior, high-fidelity alternative by utilizing hexamethylenetetramine (HMTA) as a "masked" ammonia equivalent. This protocol details the mechanistic underpinnings and a robust, self-validating workflow for converting reactive alkyl halides (benzyl, allyl,

Key Advantages:

  • Exclusive Selectivity: Eliminates over-alkylation risks inherent to direct ammonia alkylation.

  • Mild Conditions: Avoids the hydrazine required for Gabriel synthesis or the explosive hazards of azide reduction.

  • Cost-Efficiency: Utilizes inexpensive, shelf-stable reagents (HMTA).

Strategic Rationale & Mechanism

Why the Delépine Reaction?

In drug development, the purity of the amine intermediate is critical. While the Gabriel Synthesis is a classic alternative, it requires phthalimide (poor atom economy) and harsh deprotection (hydrazine or strong base). The Delépine reaction bypasses these issues by forming a quaternary ammonium salt that precipitates out of non-polar solvents, acting as an auto-purification step before hydrolysis.

Mechanistic Pathway

The reaction proceeds in two distinct phases:[1][2]

  • Quaternization (

    
    ):  The nitrogen of HMTA attacks the alkyl halide. Because the resulting quaternary nitrogen is positively charged, it deactivates the remaining three nitrogens in the HMTA cage, preventing further alkylation. This ensures 1:1 stoichiometry .
    
  • Acid Hydrolysis: The quaternary salt is cleaved using ethanolic HCl.[3] The HMTA cage fragments into ammonium chloride and formaldehyde (often trapped as diethyl acetal), releasing the primary amine as a hydrochloride salt.[4][5]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical intermediate isolation.

DelepineMechanismSubstrateAlkyl Halide(R-CH2-X)SaltDelépine Salt(Quaternary Ammonium)Substrate->Salt SN2 Attack(Chloroform/Reflux)HMTAHMTA(C6H12N4)HMTA->SaltHydrolysisAcid Hydrolysis(EtOH / HCl)Salt->Hydrolysis Isolation(Precipitation)ProductPrimary Amine(R-CH2-NH2)Hydrolysis->Product CleavageByproductsByproducts:NH4Cl + FormaldehydeHydrolysis->Byproducts

Figure 1: Mechanistic pathway of the Delépine reaction showing the critical salt isolation step.

Detailed Experimental Protocol

Materials & Reagents[5][6]
  • Substrate: Activated alkyl halide (e.g., Benzyl bromide, Allyl bromide, or

    
    -Bromoacetophenone).
    
  • Reagent: Hexamethylenetetramine (HMTA) [Urotropine] (1.05 – 1.1 equivalents).

  • Solvent A (Salt Formation): Chloroform (

    
    ) or Chlorobenzene.[6] Note: Solvent must be non-polar enough to precipitate the salt.
    
  • Solvent B (Hydrolysis): Ethanol (95% or absolute) and Conc. HCl (37%).

Step-by-Step Methodology
Phase 1: Formation of the Hexaminium Salt
  • Preparation: Dissolve HMTA (1.1 eq) in Chloroform (approx. 5–10 mL per gram of substrate).

    • Expert Insight: If HMTA does not fully dissolve, mild heating is acceptable. Ensure the solution is clear before adding the halide to verify the final precipitate is the product, not unreacted HMTA.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise to the stirring HMTA solution at room temperature.

    • Exotherm Check: Active halides (e.g.,

      
      -bromoketones) react rapidly and exothermically. Cooling may be required.
      
  • Reaction: Reflux the mixture for 2–4 hours.

    • Visual Validation: A thick white or pale-yellow precipitate (the Delépine Salt) should form.

  • Isolation: Cool to room temperature (or 0°C). Filter the solid under vacuum.[7] Wash the cake with cold Chloroform to remove unreacted starting material.

    • Checkpoint: The filtrate contains unreacted alkyl halide. The solid cake is your pure intermediate.

Phase 2: Hydrolysis to Primary Amine[8]
  • Resuspension: Transfer the dried salt to a flask containing Ethanol (10 mL/g of salt).

  • Acidification: Add Conc. HCl (5–6 eq relative to the salt).

  • Cleavage: Reflux the mixture for 2–8 hours.

    • Observation: The reaction often clarifies initially, followed by the precipitation of Ammonium Chloride (

      
      ) as the reaction progresses.
      
  • Workup:

    • Cool the mixture and filter off the inorganic

      
       precipitate.
      
    • Concentrate the filtrate (ethanol) to dryness to obtain the crude amine hydrochloride.

    • Purification: Recrystallize from Ethanol/Ether OR basify (NaOH) and extract into DCM/Ether for the free base.

Protocol Workflow Diagram

DelepineWorkflowStartStart: Alkyl Halide + HMTASolventCheckSolvent: ChloroformStart->SolventCheckPrecipitateDid precipitate form?SolventCheck->PrecipitateReflux 4hPrecipitate->SolventCheckNo (Concentrate/Cool)FilterFilter Solid (Delépine Salt)Discard FiltratePrecipitate->FilterYesHydrolysisReflux in EtOH / Conc. HClFilter->HydrolysisByproductFilterFilter off NH4ClHydrolysis->ByproductFilterBasifyBasify & Extract(pH > 12)ByproductFilter->BasifyFinalPure Primary AmineBasify->Final

Figure 2: Operational decision tree for the standard Delépine protocol.

Critical Parameters & Troubleshooting

Solvent Selection (The "Oiling Out" Problem)

A common failure mode is the formation of a sticky oil instead of a filterable solid during Phase 1.

  • Cause: The solvent is too polar, partially solubilizing the salt.

  • Solution: Use strictly anhydrous Chloroform. If oiling occurs, add Diethyl Ether to induce crystallization or scratch the glass surface.

Formaldehyde Management

Hydrolysis releases 6 equivalents of formaldehyde per molecule of amine.

  • Impact: Formaldehyde can react with the newly formed amine to form Schiff bases or methylate it (Eschweiler-Clarke conditions) if the acid concentration drops.

  • Control: Maintain high acidity (excess HCl) during hydrolysis to keep the amine protonated (

    
    ), rendering it non-nucleophilic and preventing side reactions with formaldehyde.
    
Comparison with Alternative Methods
FeatureDelépine ReactionGabriel SynthesisDirect Ammonolysis
Selectivity 100% Primary Amine 100% Primary AmineMixture (

)
Atom Economy Moderate (Loss of HMTA)Poor (Loss of Phthalimide)High
Reagents Cheap (HMTA), SafeExpensive, Hydrazine (Toxic)Ammonia (Gas/High Pressure)
Conditions Mild Acidic HydrolysisStrong Base or HydrazineHigh Pressure / Temp
Substrate Scope Active Halides (Benzyl/Allyl)Primary Alkyl HalidesSimple Alkyl Halides

Safety Considerations

  • Hexamethylenetetramine (HMTA): Flammable solid. May cause skin sensitization.

  • Formaldehyde Release: The hydrolysis step releases formaldehyde (carcinogen). This must be performed in a well-ventilated fume hood. The acetal byproduct (diethoxymethane) is also flammable.

  • Chloroform: Suspected carcinogen. Handle with appropriate PPE.

References

  • Delépine, M. (1895).[3] Sur l'hexaméthylène-amine (suite).[2][4][5][6][9] Bull.[10] Soc. Chim. Fr., 13, 352–361.[3] (Original discovery).

  • Galat, A., & Elion, G. (1939). Preparation of Primary Amines.[3][1][2][4][5][7][9][10][11]

  • Bottini, A. T., et al. (1973). 2-Bromoallylamine.[7] [Organic Syntheses, Coll.[7][11] Vol. 5, p.121.]([Link]) (The "Gold Standard" protocol).

  • Blazevic, N., et al. (1979).[4] Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[4][6]

  • Aghapoor, K., et al. (2002). Solid State Delépine Reaction: A Simple, Rapid and Efficient Procedure for the Synthesis of Primary Amines. (Modern variations).

Optimizing Hydrophobic Interactions in GPCR Ligands: The (4-Propylphenyl)methanamine Motif

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-4PB-01

Abstract

This technical guide details the strategic application of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine) in the synthesis of pharmaceutical intermediates. Distinguished by its para-propyl substitution, this building block offers a critical balance of steric bulk and lipophilicity (


), making it an ideal "anchor" moiety for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of calcilytics (CaSR antagonists) , antimycotics , and sodium channel blockers . This document provides validated protocols for Reductive Amination and Amide Coupling, emphasizing yield optimization and impurity control.

Chemical Profile & Pharmacophore Rationale

In medicinal chemistry, the benzylamine moiety is a privileged scaffold. However, the unsubstituted benzyl group often lacks the hydrophobic reach necessary to fully occupy deep lipophilic pockets within receptor active sites.

(4-Propylphenyl)methanamine addresses this by extending the aromatic vector.

  • Lipophilicity: The propyl chain increases the partition coefficient (

    
    ) significantly compared to a methyl or ethyl group, enhancing membrane permeability and hydrophobic binding affinity.
    
  • Steric Profile: Unlike a tert-butyl group, the n-propyl chain retains conformational flexibility, allowing it to adapt to "induced fit" binding modes in enzymes or receptors like the Calcium Sensing Receptor (CaSR).

Key Physical Properties
PropertyValueRelevance
IUPAC Name (4-Propylphenyl)methanaminePrimary ID
Molecular Weight 149.23 g/mol Fragment-based design
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Stoichiometry calc.
Boiling Point ~240°CHigh boiling; difficult to remove by evap.
Basicity (pKa) ~9.5 (conj. acid)Requires base scavenger in coupling

Critical Application: Reductive Amination

The most frequent utilization of this amine is the installation of the 4-propylbenzyl group onto a core scaffold via reductive amination. This route is preferred over direct alkylation (using benzyl halides) because it suppresses over-alkylation (formation of tertiary/quaternary amines).

Mechanistic Insight

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (too strong, reduces aldehydes/ketones), STAB is mild and selective. It reduces the in situ formed iminium ion faster than the carbonyl precursor.

Validated Protocol: Synthesis of Secondary Amines

Target: Synthesis of N-(4-propylbenzyl) derivatives.

Reagents
  • Amine: (4-Propylphenyl)methanamine (1.0 equiv)

  • Carbonyl: Aryl/Alkyl Aldehyde or Ketone (1.0 - 1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates to catalyze imine formation.

Step-by-Step Workflow
  • Imine Formation: In a dry reaction vessel under nitrogen, dissolve the aldehyde/ketone in DCE (0.2 M concentration). Add (4-Propylphenyl)methanamine.[1]

    • Note: If using a ketone or an electron-rich aldehyde, add 1.0 equiv of AcOH. Stir for 30–60 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (

    
     peak).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Workflow Diagram

ReductiveAmination Start Start: Aldehyde + (4-Propylphenyl)methanamine ImineStep Step 1: Imine Formation (DCE, AcOH, 30 min) Start->ImineStep Dehydration Reduction Step 2: Reduction Add NaBH(OAc)3 ImineStep->Reduction Protonation Quench Step 3: Quench Sat. NaHCO3 Reduction->Quench Hydride Transfer Product Final Product: Secondary Amine Quench->Product Isolation

Figure 1: Step-wise workflow for the selective reductive amination of (4-Propylphenyl)methanamine.

Application: Amide Coupling (Peptidomimetics)

For generating amide libraries (e.g., for protease inhibitors or ion channel blockers), the high nucleophilicity of the primary amine allows for rapid coupling. However, the lipophilic tail can cause solubility issues in polar synthesis solvents.

Validated Protocol: HATU-Mediated Coupling

Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with sterically encumbered carboxylic acids.

Reagents
  • Carboxylic Acid: Generic scaffold (1.0 equiv)

  • Amine: (4-Propylphenyl)methanamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure
  • Dissolve the carboxylic acid in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU.[2] The solution should turn slightly yellow (formation of the activated ester). Stir for 5–10 minutes.

  • Add (4-Propylphenyl)methanamine.[1]

  • Stir at RT for 2–4 hours.

  • Critical Workup Step: Dilute with EtOAc and wash extensively with 5% LiCl solution (3x) to remove DMF, followed by 1M HCl (to remove unreacted amine) and sat.

    
    .
    

Analytical Quality Control

The purity of the starting material and the final product is paramount. The propyl chain introduces specific NMR signatures.

MethodParameterExpected Observation
1H NMR Propyl ChainTriplet (~0.9 ppm, 3H, -CH3); Multiplet (~1.6 ppm, 2H, -CH2-); Triplet (~2.6 ppm, 2H, benzylic -CH2-).
1H NMR Benzylic AmineSinglet (~3.8 ppm, 2H, Ar-CH2-NH2).
HPLC Retention TimeExpect a significant right-shift (longer retention) compared to benzylamine due to the propyl group.
Mass Spec FragmentationTropylium ion formation is common. Look for loss of propyl group (M-43) in fragmentation patterns.

Troubleshooting & Optimization Matrix

DecisionMatrix Problem Issue: Low Yield in Reductive Amination Check1 Is the Imine forming? Problem->Check1 Action1 Add Molecular Sieves (4A) or increase AcOH Check1->Action1 No Check2 Is Aldehyde reducing to Alcohol? Check1->Check2 Yes Action2 Switch from NaBH4 to NaBH(OAc)3 (STAB) Check2->Action2 Yes (Selectivity Issue) Action3 Pre-form Imine completely before adding reductant Check2->Action3 Yes (Kinetics Issue)

Figure 2: Troubleshooting logic for optimizing reaction yields.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12162002, (4-Propylphenyl)methanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation for STAB). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Review of HATU efficiency). Retrieved from [Link]

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. (Context for benzylamine pharmacophores in calcilytics). PNAS. Retrieved from [Link]

Sources

Application Note: (4-Propylphenyl)methanamine as a Privileged Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Propylphenyl)methanamine (also known as p-propylbenzylamine) represents a critical chemical probe and pharmacophore in the development of central nervous system (CNS) therapeutics. Characterized by a primary amine "warhead" anchored to a lipophilic propyl-substituted phenyl ring, this molecule serves as a privileged scaffold for targeting Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1) . This application note details the mechanistic rationale, experimental protocols, and screening workflows for utilizing this compound to elucidate hydrophobic binding pockets in neurodegenerative and neuropsychiatric drug discovery.

Introduction: The Lipophilic Advantage

In neurological drug design, the Blood-Brain Barrier (BBB) permeability is often the rate-limiting step. While endogenous trace amines (like tyramine or phenethylamine) have high potency, their rapid metabolism and low lipophilicity limit their therapeutic utility.

(4-Propylphenyl)methanamine introduces a strategic modification: the para-propyl group .

  • Hydrophobic Anchoring: The propyl chain provides a steric bulk and lipophilicity (LogP ~2.4) that enhances van der Waals interactions within the "entrance cavity" of MAO-B, a feature distinct from the smaller MAO-A active site.

  • Metabolic Stability: The alkyl substitution at the para position blocks rapid metabolic hydroxylation common to endogenous phenols, extending the half-life of the probe in in vitro microsomal stability assays.

Key Physical Properties
PropertyValueRelevance to CNS Discovery
LogP 2.4Optimal range (2.0–3.5) for passive BBB diffusion.
PSA (Polar Surface Area) 26.0 ŲWell below the 90 Ų threshold for CNS penetration.
pKa ~9.6Exists predominantly as a cation at physiological pH, mimicking dopamine.
H-Bond Donors 1Facilitates interaction with Aspartate residues in GPCR binding pockets.

Application I: Selective MAO-B Inhibition Profiling

Therapeutic Context: Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).

Mechanistic Rationale

MAO-B contains a bipartite active site: a substrate cavity (near the FAD cofactor) and an entrance cavity . The two are separated by a "gating" loop formed by residues Ile199 and Tyr326.

  • MAO-A: Has a monopartite, shorter cavity.

  • MAO-B: The entrance cavity is hydrophobic. The 4-propyl tail of the title compound is designed to occupy this hydrophobic pocket, conferring selectivity for isoform B over A.

Protocol: Fluorometric Amplex Red MAO-B Assay

Objective: Determine the IC50 of (4-Propylphenyl)methanamine against recombinant human MAO-B.

Reagents
  • Enzyme: Recombinant human MAO-B (5 mg/mL).

  • Substrate: p-Tyramine or Benzylamine (non-fluorescent).

  • Detection Agent: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Step-by-Step Workflow
  • Preparation: Dilute (4-Propylphenyl)methanamine in DMSO to create a 10-point concentration range (0.1 nM to 10 µM). Final DMSO concentration must be <1%.

  • Incubation: Add 50 µL of diluted compound and 50 µL of MAO-B enzyme (0.5 U/mL final) to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 100 µL of working solution containing:

    • 200 µM Amplex Red

    • 1 U/mL HRP

    • 1 mM Tyramine substrate

  • Kinetics: Measure fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Validation Criteria:

  • Z-Factor: > 0.5 for the assay plate.

  • Reference Control: Selegiline (IC50 ~20 nM) must be run in parallel.

Application II: TAAR1 Agonist Screening

Therapeutic Context: Schizophrenia, Addiction, and Depression.[1]

Mechanistic Rationale

TAAR1 is a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons. Activation of TAAR1 modulates dopaminergic firing rates.[2] (4-Propylphenyl)methanamine acts as a "super-agonist" probe because it mimics the core pharmacophore of endogenous trace amines but possesses higher affinity due to the propyl group engaging the hydrophobic orthosteric sub-pocket.

Protocol: TR-FRET cAMP Accumulation Assay

Objective: Quantify functional activation of TAAR1 (Efficacy and Potency).

Workflow Diagram (DOT)

TAAR1_Screening Compound (4-Propylphenyl)methanamine Cell HEK293-hTAAR1 Cells Compound->Cell Incubation (30 min) Receptor TAAR1 Activation Cell->Receptor Binding Gs Gs Protein Coupling Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP ATP -> cAMP FRET TR-FRET Signal Decrease cAMP->FRET Competition with d2-labeled cAMP

Figure 1: Signal transduction pathway for TAAR1 functional assay. Increase in cAMP results in decreased FRET signal due to competitive displacement.

Experimental Steps
  • Cell Culture: Use HEK293 cells stably expressing human TAAR1. Harvest at 80% confluency.

  • Stimulation: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

  • Dosing: Add 5 µL of (4-Propylphenyl)methanamine (serial dilution) to a 384-well low-volume white plate.

  • Cell Addition: Add 5 µL of cell suspension (approx. 2,000 cells/well). Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (donor).

  • Read: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).

  • Data Processing: The FRET signal is inversely proportional to cAMP levels.

Synthesis Protocol: Reductive Amination

For researchers needing to synthesize fresh material or derivatives (e.g., deuterated analogs for metabolic studies).

Reaction: 4-Propylbenzaldehyde + Ammonium Acetate → (4-Propylphenyl)methanamine

  • Reactants: Dissolve 4-propylbenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq) slowly at 0°C.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride).

  • Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.

  • Purification: Flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient).

Strategic Decision Tree: Drug Discovery

Use this logic flow to determine how to apply this scaffold in your specific program.

Decision_Tree Start Start: (4-Propylphenyl)methanamine Target Select Primary Target Start->Target MAOB MAO-B (Neuroprotection) Target->MAOB TAAR TAAR1 (Antipsychotic) Target->TAAR MAO_Test Run Amplex Red Assay MAOB->MAO_Test TAAR_Test Run cAMP / B-Arrestin Assay TAAR->TAAR_Test Selectivity Check Selectivity Index (vs MAO-A) MAO_Test->Selectivity Potency Check Potency (EC50 < 100nM?) TAAR_Test->Potency Optimize_MAO Optimization: Add Propargyl group (Irreversible Inhibitor) Selectivity->Optimize_MAO High Selectivity Optimize_TAAR Optimization: Rigidify Linker (Conformational Constraint) Potency->Optimize_TAAR High Potency

Figure 2: Decision matrix for optimizing the benzylamine scaffold based on initial screening results.

References

  • ACS Omega (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives.

  • Frontiers in Pharmacology (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice.[3]

  • PubChem (NIH). N-Propylbenzylamine Compound Summary (CAS 2696-85-7).

  • Journal of Enzyme Inhibition and Medicinal Chemistry (2020). Synthesis and MAO-B selectivity of benzylamine-sulfonamide derivatives.

  • NIH PMC (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications.

Sources

Synthesis of σ1 receptor ligands using (4-Propylphenyl)methanamine

Application Note: Synthesis of High-Affinity Receptor Ligands Using (4-Propylphenyl)methanamine

Abstract

This application note details the rational design and synthesis of


(4-Propylphenyl)methanamine

Reductive Amination

Introduction & Pharmacophore Rationale[1][2][3][4][5][6][7]

The

The Pharmacophore

High-affinity

  • Positive Ionizable Center: A basic nitrogen atom (protonated at physiological pH) that forms an electrostatic interaction with Glu172 in the receptor's binding pocket.

  • Primary Hydrophobic Region: A bulky hydrophobic group (often a substituted phenyl ring) that occupies a large hydrophobic cavity.

  • Secondary Hydrophobic Region: A spacer or second hydrophobic tail that stabilizes the ligand orientation.

Role of (4-Propylphenyl)methanamine

(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) is an ideal building block for optimizing the Primary Hydrophobic Region .

  • Steric Bulk: The para-propyl substituent extends into the hydrophobic pocket, increasing van der Waals contacts compared to unsubstituted benzylamines.

  • Lipophilicity: The propyl group increases the cLogP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is critical for CNS-targeted drugs.

  • Selectivity: Para-substitution is often tolerated well by

    
     but can be sterically clashing in 
    
    
    or off-target receptors (e.g., hERG), aiding in selectivity tuning.

SigmaPharmacophorecluster_ligandLigand AssemblyAmine(4-Propylphenyl)methanamineCorePiperidine/Piperazine CoreAmine->CoreReductive AminationHydroPocketHydrophobic Pocket (SBDL)Amine->HydroPocketVan der Waals (Propyl tail)Glu172Glu172 (Receptor Anionic Site)Core->Glu172Electrostatic Interaction (NH+)

Figure 1: Pharmacophore assembly showing the interaction of the (4-propylphenyl) moiety with the receptor's hydrophobic pocket and the central amine with Glu172.[1]

Synthetic Strategy: Reductive Amination[8][9][10][11][12]

While alkylation (using alkyl halides) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive Amination is the preferred route for synthesizing secondary or tertiary amines in medicinal chemistry libraries due to its mild conditions and high chemoselectivity.

The Reaction Pathway

We will synthesize a representative ligand, 1-Benzyl-N-(4-propylbenzyl)piperidin-4-amine , by coupling (4-Propylphenyl)methanamine with 1-benzyl-4-piperidone .

  • Step 1: Imine Formation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Step 2: Reduction: The imine is selectively reduced to the amine.

Reagent Choice: Sodium Triacetoxyborohydride (STAB)
  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB (
    
    
    ) is mild and less reactive toward ketones. It selectively reduces the imine species faster than the starting ketone, preventing the formation of the alcohol side-product.
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] DCE is preferred for rate, but THF is a greener alternative.

  • Acid Catalyst: Acetic acid (AcOH) is often added to catalyze imine formation and protonate the intermediate.

Detailed Experimental Protocol

Materials Required[2][4][6][7][8][9][10][11][13][14]
  • (4-Propylphenyl)methanamine (CAS: Custom or Commercial)

  • 1-Benzyl-4-piperidone (CAS: 3612-20-2)

  • Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated

    
     solution 
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
Phase 1: Imine Formation (In Situ)
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 equiv, 1.0 mmol, 189 mg) in DCE (10 mL).

  • Amine Addition: Add (4-Propylphenyl)methanamine (1.1 equiv, 1.1 mmol, ~164 mg) to the stirring solution.

  • Catalysis: Add Acetic Acid (1.1 equiv, 1.1 mmol, 63

    
    L).
    
    • Note: The solution may turn slightly yellow/orange as the imine forms.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

      
       or Ar) to ensure equilibrium favors the imine.
      
Phase 2: Reduction[3][4]
  • Reducing Agent: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv, 1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

    • Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM with 1%

      
      ). The starting ketone spot should disappear.
      
Phase 3: Work-up and Purification
  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
      (15 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying: Combine organic layers, wash with brine (1 x 15 mL), and dry over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-5% MeOH in DCM (optionally with 0.5%

      
       or 
      
      
      to prevent streaking of the amine).
Data Summary Table
ComponentRoleEquivalentsMass/Vol (1 mmol scale)
1-Benzyl-4-piperidone Electrophile (Scaffold)1.0189 mg
(4-Propylphenyl)methanamine Nucleophile (Ligand Head)1.1164 mg
Acetic Acid Catalyst1.163

L
STAB Reducing Agent1.5318 mg
DCE SolventN/A10 mL

Quality Control & Validation

Analytical Characterization
  • 1H NMR (CDCl3): Look for the disappearance of the ketone signal.

    • Diagnostic Peak: The methine proton (

      
      -NH) on the piperidine ring typically appears as a multiplet around 2.5–3.0 ppm.
      
    • Propyl Group: Triplet (~0.9 ppm,

      
      ), Multiplet (~1.6 ppm, 
      
      
      ), Triplet (~2.5 ppm, benzylic
      
      
      ).
    • Benzyl Protons: Singlet (~3.8 ppm) for the

      
       methylene bridge.
      
  • LC-MS: Confirm the molecular ion

    
    . Purity should be >95% for biological testing.
    
Binding Assay (Validation)

To confirm the ligand's affinity for

  • Assay: Competition Radioligand Binding.

  • Radioligand:

    
     (highly selective 
    
    
    agonist).
  • Tissue/Cell Line: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Expectation: Ligands with the 4-propylbenzyl moiety often exhibit

    
     values in the low nanomolar range (1–50 nM) due to optimal filling of the hydrophobic pocket [1, 2].
    

Troubleshooting & Optimization

TroubleshootingIssueLow Yield / Incomplete ReactionCheck1Check 1: Imine Formation TimeIssue->Check1Check2Check 2: Moisture in SolventIssue->Check2Check3Check 3: Steric HindranceIssue->Check3Solution1Extend stir time before adding STAB(Ensure equilibrium)Check1->Solution1Solution2Use molecular sieves orfreshly distilled DCECheck2->Solution2Solution3Switch to stronger reductant(Ti(OiPr)4 + NaBH3CN)Check3->Solution3

Figure 2: Troubleshooting logic for optimizing the reductive amination workflow.

  • Problem: Dialkylation.

    • Cause: Primary amine reacting with two ketone molecules.

    • Solution: Use a slight excess of the amine (1.1–1.2 equiv) relative to the ketone, or use the "stepwise" method where the imine is pre-formed in MeOH before adding

      
       (though STAB/DCE usually suppresses this) [3].
      
  • Problem: Solubility.

    • Solution: If the amine salt is insoluble in DCE, add a cosolvent like DMF or switch to MeOH (but switch reductant to

      
       or 
      
      
      if using MeOH).

References

  • Structural basis for

    
     receptor ligand recognition. Nature, 2016.
    
    • Source: [Link]

    • Context: Defines the hydrophobic pocket architecture and the necessity of the basic nitrogen interaction with Glu172.
  • The Pharmacology of Sigma-1 Receptors.Pharmacol Ther., 2009.

    • Source: [Link]

    • Context: Reviews SAR of N-alkyl and N-aralkyl amines, supporting the use of propyl chains for affinity optimiz
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5][2] Chem., 1996.[5][2]

    • Source: [Link] (Note: Classic methodology paper, widely cited in search results).

    • Context: Establishes the protocol using STAB/DCE/AcOH as the most reliable method for avoiding side reactions.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. Int. J. Mol.[6] Sci., 2021.[2]

    • Source: [Link]

    • Context: Demonstrates the synthesis of benzylamine derivatives and their optimiz

Application Note: (4-Propylphenyl)methanamine as a Lipophilic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

(4-Propylphenyl)methanamine , also known as 4-propylbenzylamine, is a specialized primary amine building block used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike the ubiquitous unsubstituted benzylamine, the addition of a para-propyl chain introduces a defined lipophilic vector (


) without the excessive steric bulk associated with tert-butyl or phenyl substitutions.
Core Value Proposition
  • Lipophilicity Modulation: The propyl group significantly increases the LogP of the parent scaffold, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

  • Hydrophobic Pocket Probing: In Structure-Activity Relationship (SAR) studies, this amine is critical for probing "deep" hydrophobic pockets in enzymes (e.g., kinases) and GPCRs where a methyl group is too short and a phenyl group is too bulky.

  • Synthetic Versatility: As a primary benzylic amine, it exhibits high nucleophilicity and clean reaction profiles in amide couplings, reductive aminations, and sulfonylation reactions.

Part 2: Chemical Profile & Handling

PropertyDataNotes
Chemical Name (4-Propylphenyl)methanamineSynonym: 4-Propylbenzylamine
CAS Number 2943-34-2 Note: Do not confuse with N-propylbenzylamine (CAS 2032-33-9)
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Physical State LiquidColorless to pale yellow
Density ~0.94 g/cm³(Predicted)
Boiling Point ~225–230 °CHigh boiling point; vacuum distillation recommended
Solubility DCM, EtOAc, MeOH, DMSOLow water solubility (Free base)
pKa ~9.4–9.6(Conjugate acid)

Safety & Handling (GHS Classifications):

  • Danger: Causes severe skin burns and eye damage (H314).[1][2]

  • Warning: Harmful if swallowed (H302).[2]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.

Part 3: Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use Case: Synthesis of lipophilic peptidomimetics or kinase inhibitor scaffolds.

Rationale: The HATU method is chosen over EDC/HOBt for this lipophilic amine to ensure rapid conversion and minimize purification difficulties associated with urea byproducts.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)

  • (4-Propylphenyl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir at 0 °C for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0 °C for 15 minutes to form the active ester.

  • Amine Addition: Add (4-Propylphenyl)methanamine (1.1 mmol, ~164 mg/175 µL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 131.2).

  • Workup (Lipophilic Optimization):

    • Dilute reaction with Ethyl Acetate (30 mL).

    • Crucial Step: Wash with 5% LiCl solution (3 x 10 mL) to remove DMF completely.

    • Wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will elute later than unsubstituted benzylamides due to the propyl tail.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Use Case: Creating secondary amine linkers for PROTACs or multi-target ligands.

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent over-alkylation.

Procedure:

  • Dissolve the Aldehyde/Ketone (1.0 equiv) and (4-Propylphenyl)methanamine (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 min at RT.[3]

  • Add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Stir overnight at RT under Nitrogen.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.[3]

  • Purification: The secondary amine product is often basic; use an amine-functionalized silica column or add 1% Et₃N to the eluent.

Protocol C: Sulfonamide Synthesis

Use Case: Synthesis of "Sulfa" drug analogs with enhanced lipophilicity.

Procedure:

  • Dissolve (4-Propylphenyl)methanamine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM at 0 °C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Stir at RT for 4–12 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine) followed by Brine.

  • Crystallization: Many sulfonamides derived from this amine crystallize from EtOH/Water mixtures.

Part 4: Visualizations

Diagram 1: Synthetic Versatility Hub

Overview of the chemical space accessible via (4-Propylphenyl)methanamine.

ReactionHub Core (4-Propylphenyl) methanamine Amide Lipophilic Amides (Peptidomimetics) Core->Amide + R-COOH / HATU Sulfon Sulfonamides (Enzyme Inhibitors) Core->Sulfon + R-SO2Cl / Et3N SecAmine Secondary Amines (Reductive Amination) Core->SecAmine + R-CHO / NaBH(OAc)3 Urea Ureas/Carbamates (Drug Scaffolds) Core->Urea + Isocyanates

Caption: Divergent synthesis pathways utilizing (4-Propylphenyl)methanamine to access critical medicinal chemistry scaffolds.

Diagram 2: Amide Coupling Workflow Logic

Decision tree for optimizing the HATU coupling protocol.

Workflow Start Start: Amide Coupling Step1 Dissolve Acid + DIPEA in DMF (0°C) Start->Step1 Step2 Add HATU (Activate 15 min) Step1->Step2 Step3 Add (4-Propylphenyl)methanamine Step2->Step3 Check LC-MS Check (2-4 Hours) Step3->Check Check->Step3 Incomplete (Add more HATU/Time) Workup Workup: Wash w/ 5% LiCl (Remove DMF) Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step logic flow for Protocol A, emphasizing the critical LiCl wash step for DMF removal.

Part 5: References

  • PubChem Compound Summary. (4-Propylphenyl)methanamine (CAS 2943-34-2). National Library of Medicine. [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Reagents. [Link][4][5][]

  • Organic Syntheses. Boric acid-catalyzed amide formation (General Reference for Benzylamines). [Link]

  • National Institutes of Health (PMC). Primary Sulfonamide Synthesis Using Sulfonyl Chlorides. [Link]

Sources

Analytical methods for characterizing (4-Propylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of (4-Propylphenyl)methanamine

Abstract & Scope

This technical guide outlines the robust characterization of (4-Propylphenyl)methanamine (CAS: 538342-98-2), a primary benzylamine derivative used as a pharmaceutical intermediate. Due to the high basicity of the benzylic amine functionality (


), this molecule exhibits significant peak tailing on standard silica-based chromatographic columns and thermal instability during volatilization. This guide provides three self-validating protocols: a High-pH HPLC method  for purity profiling, a Derivatization-GC-MS method  for structural confirmation, and a Non-Aqueous Titration  for absolute assay determination.

Physicochemical Profile

PropertyValue / Description
Chemical Name (4-Propylphenyl)methanamine
Synonyms 4-Propylbenzylamine; p-Propylbenzylamine
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 149.23 g/mol
CAS Number 538342-98-2
Structure Benzene ring substituted with a propyl group (C3) and an aminomethyl group.[1][2][3][4][5][6]
Basicity Strong base (Primary aliphatic amine character).
Solubility Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water (pH dependent).

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Scientific Rationale: Primary benzylamines interact strongly with residual silanol groups (


) on silica columns, causing severe peak tailing. Conventional low-pH methods often fail to suppress these secondary interactions completely.
  • The Fix: We utilize a High-pH (pH 10.0) mobile phase using an ammonium bicarbonate buffer. At this pH, the amine exists in its neutral (free base) state, reducing ionic interaction with the stationary phase and improving hydrophobic retention on the C18 chain.

  • Column Choice: A hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) is required to withstand high pH without dissolving the silica backbone.

Protocol Details
  • Instrument: HPLC with PDA/UV Detector (Agilent 1260/1290 or equivalent).

  • Column: XBridge BEH C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Workflow Logic (DOT Diagram)

HPLC_Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Injector Auto-Injector (5 µL Injection) Sample->Injector Column Hybrid C18 Column (pH 10 Environment) Injector->Column Separation Separation Mechanism (Neutral Amine Retention) Column->Separation Hydrophobic Interaction Detector UV Detection (215 nm) Separation->Detector Data Chromatogram (Symmetrical Peak) Detector->Data

Caption: High-pH HPLC workflow ensuring amine neutralization for symmetrical peak shape.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Scientific Rationale: Direct injection of primary amines into a hot GC inlet often results in adsorption to the glass liner (peak loss) or thermal degradation.

  • The Fix: Derivatization using Trifluoroacetic Anhydride (TFAA).[7][8][9][10] This reaction converts the polar primary amine (

    
    ) into a volatile, thermally stable amide (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of TFAA.

Protocol Details
  • Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (Anhydrous).[7]

  • Safety: TFAA is corrosive and moisture-sensitive. Work in a fume hood.

Derivatization Procedure:

  • Weigh 5 mg of (4-Propylphenyl)methanamine into a 2 mL GC vial.

  • Add

    
     of Ethyl Acetate.
    
  • Add

    
     of TFAA. Cap immediately.
    
  • Incubate at

    
     for 20 minutes.
    
  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid byproducts.
    
  • Reconstitute in

    
     Ethyl Acetate.
    

GC Parameters:

  • Column: DB-5ms or HP-5ms (

    
    ).
    
  • Inlet: Split 20:1,

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (hold 3 min).
  • MS Source:

    
    , Scan range 40–350 m/z.
    
  • Expected Fragment: Look for the molecular ion of the derivative (

    
    ) and the characteristic trifluoroacetyl fragment (
    
    
    
    ).
Reaction Logic (DOT Diagram)

GC_Derivatization Reactants Reactants: (4-Propylphenyl)methanamine + TFAA Process Acylation Reaction (60°C, 20 min) Reactants->Process Nucleophilic Attack Intermediate Removal of Byproducts (Evaporate TFA/Excess TFAA) Process->Intermediate Product Analyte: N-(4-propylbenzyl)-2,2,2-trifluoroacetamide Intermediate->Product Clean Reconstitution Analysis GC-MS Injection (Stable, Volatile) Product->Analysis

Caption: TFAA derivatization pathway converting the polar amine to a stable amide for GC analysis.

Method 3: Non-Aqueous Titration (Assay)

Scientific Rationale: For high-precision assay (purity %) determination, HPLC is often limited by the availability of a certified reference standard. Titration provides an absolute method based on stoichiometry.

  • The Fix: Since the amine is a weak base, aqueous titration yields poor endpoints. Non-aqueous titration using Perchloric Acid (

    
    ) in Glacial Acetic Acid enhances the apparent basicity of the amine, allowing for a sharp endpoint.
    
Protocol Details
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Indicator: Crystal Violet TS (Test Solution).

  • Procedure:

    • Dissolve ~150 mg of sample (accurately weighed) in 50 mL Glacial Acetic Acid.

    • Add 2 drops of Crystal Violet indicator.

    • Titrate with 0.1 N

      
       until the color changes from Violet  to Blue-Green .
      
    • Perform a blank determination.[11]

Calculation:



Where 

(Equivalence Factor) = 149.23 mg/meq.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12162002, (4-Propylphenyl)methanamine. Retrieved from [Link]

  • Xylem Analytics. Titration of Bases with Perchloric Acid (Non-aqueous). Retrieved from [Link]

Sources

Application Note: HPLC Method Development for Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Overcoming Silanol Interactions and Optimizing Peak Shape

Executive Summary

Benzylamine and its derivatives are ubiquitous intermediates in the synthesis of pharmaceutical compounds, acting as precursors for varying therapeutic classes including anti-emetics and decongestants. However, their analysis presents a classic chromatographic challenge: severe peak tailing .

This guide outlines the physicochemical root of this issue—the interaction between the basic amine moiety and residual silanols on the stationary phase—and provides two distinct, field-proven protocols to resolve it. We prioritize High-pH Reversed-Phase Chromatography as the modern "Gold Standard" for these analytes, while providing a robust Low-pH Ion-Pairing protocol for legacy systems.

Physicochemical Analysis & The "Silanol Problem"

To develop a robust method, one must understand the analyte's behavior in solution. Benzylamine has a


 of approximately 9.33 .[1][2]
  • At pH < 7.0: The amine is protonated (

    
    ). It is highly soluble in water but interacts electrostatically with ionized residual silanols (
    
    
    
    ) on the column surface. This acts as a secondary retention mechanism (cation exchange), causing the characteristic "shark fin" tailing.
  • At pH > 11.0: The amine is deprotonated (neutral,

    
    ). It behaves like a standard hydrophobic analyte, interacting solely with the C18 ligand.
    
Mechanism of Interaction

The diagram below illustrates the competing interactions that cause peak tailing and how pH modification mitigates them.

SilanolInteraction cluster_LowPH Low pH Condition (pH 3) cluster_MidPH Mid pH Condition (pH 6-7) cluster_HighPH High pH Condition (pH 10.5) Analyte Benzylamine Derivative (pKa ~ 9.3) Amine_L Protonated Amine (R-NH3+) Analyte->Amine_L Amine_M Protonated Amine (R-NH3+) Analyte->Amine_M Amine_H Neutral Amine (R-NH2) Analyte->Amine_H Silanol_L Silanol Group (Si-OH) Interaction_L NO Interaction (Good Shape) Silanol_M Ionized Silanol (Si-O-) Interaction_M Ionic Attraction (Severe Tailing) Silanol_M->Interaction_M Electrostatic Binding Amine_M->Interaction_M Silanol_H Ionized Silanol (Si-O-) Interaction_H Hydrophobic Retention (Symmetric Peak) Amine_H->Interaction_H No Ionic Interaction

Figure 1: The ionization state of the analyte and silanol groups at varying pH levels determines peak shape quality.

Method Selection Strategy

Do not blindly choose a column. Use this decision matrix to select the correct protocol based on your instrumentation and downstream requirements.

DecisionTree Start Start: Benzylamine Method Dev Q1 Is Mass Spec (MS) Detection Required? Start->Q1 Q2_Yes Can you use High pH (Hybrid/Polymer Column)? Q1->Q2_Yes Yes (LC-MS) MethodC PROTOCOL C: Low pH (pH 2.5) TFA (Ion Pairing) Q1->MethodC No (UV Only) MethodA PROTOCOL A: High pH (pH 10-11) Ammonium Bicarbonate Q2_Yes->MethodA Yes (Recommended) MethodB PROTOCOL B: Low pH (pH 2.5) Formic Acid Q2_Yes->MethodB No (Standard Silica) Note2 Requires Hybrid Silica (e.g., XBridge, Gemini) MethodA->Note2 Best Retention & Loadability Note1 Warning: TFA suppresses MS ionization significantly. MethodC->Note1 Best Peak Shape for UV

Figure 2: Method selection workflow based on detection limits and column availability.

Protocol A: High pH (The Modern Standard)

Objective: Neutralize the basic amine to eliminate silanol interactions and increase hydrophobic retention. Applicability: LC-UV and LC-MS.[3] Critical Requirement: You must use a column rated for pH > 10 (e.g., Hybrid Silica or Polymer).

Materials
  • Column: Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ).
    
  • pH Adjuster: Ammonium Hydroxide (

    
    ).
    
  • Organic: Acetonitrile (MeCN).

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water.

  • pH Adjustment: Add Ammonium Hydroxide dropwise until pH reaches 10.5 . Filter through a 0.2 µm membrane.

  • Mobile Phase Configuration:

    • Line A: 10 mM Ammonium Bicarbonate (pH 10.5).

    • Line B: Acetonitrile.[4]

  • Gradient Setup (Generic Screening):

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
1.051.0
10.0951.0
12.0951.0
12.151.0
15.051.0

Why this works: At pH 10.5, benzylamine is uncharged. The "wrong-way-round" ionization is eliminated. Retention increases significantly (often 2x longer than low pH), allowing for better separation from polar impurities.

Protocol C: Low pH with TFA (The UV Workhorse)

Objective: Mask silanols using a strong ion-pairing acid. Applicability: LC-UV Only (Not recommended for MS due to signal suppression). Critical Requirement: System passivation may be required if switching back to MS later.

Materials
  • Column: Standard C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry.

  • Additive: Trifluoroacetic Acid (TFA), HPLC Grade.

  • Organic: Acetonitrile.[5]

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Line A: Water + 0.1% (v/v) TFA. (Add 1 mL TFA to 1 L Water).

    • Line B: Acetonitrile + 0.1% (v/v) TFA.

    • Note: Adding TFA to the organic line is crucial to maintain a stable baseline at low UV wavelengths (210 nm).

  • Equilibration: Flush the column with 100% B for 10 mins, then equilibrate at initial conditions for 20 mins. TFA takes longer to equilibrate than formate.

  • Gradient Setup:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
10.0601.0
12.0951.0
15.051.0

Why this works: TFA (


) is a strong acid that fully protonates the amine. Crucially, the trifluoroacetate anion forms a hydrophobic ion pair with the protonated benzylamine, improving its retention and shape. It also saturates the silanols, preventing analyte interaction.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Silanol interaction.[6]Switch to Protocol A (High pH). If using Low pH, ensure TFA is fresh or increase concentration to 0.2%.
Retention Time Drift Volatile amine modifier evaporation.If using Triethylamine (TEA) or Ammonia, use a fresh buffer prep daily. Ensure bottles are capped tight.
Broad Peaks Sample solvent mismatch.Dissolve the sample in the initial mobile phase (e.g., 5% MeCN). Do not inject 100% MeCN solutions.
Split Peaks Column void or pH mismatch.Check column health. Ensure sample pH is not "fighting" the mobile phase pH (e.g., injecting a basic sample into a weak acidic buffer).

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Resources. [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. [Link]

  • Chromatography Forum. "TFA vs. Formic Acid for Basic Compounds." Discussion Threads. [Link]

  • PubChem. "Benzylamine Compound Summary (pKa and Physical Properties)." National Library of Medicine. [Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development." Welch Application Guide. [Link]

Sources

Application Note: High-Fidelity GC-MS Profiling of (4-Propylphenyl)methanamine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the synthesis, purification, and quality control of pharmaceutical intermediates.[1] It details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (4-Propylphenyl)methanamine (CAS: 538342-98-2), focusing on derivatization strategies to overcome the challenges of primary amine analysis.[2]

Introduction & Analytical Challenge

(4-Propylphenyl)methanamine is a functionalized benzylamine often utilized as a building block in the synthesis of protein degraders and other pharmaceutical actives. Its analysis by GC-MS presents specific challenges inherent to primary amines:

  • Adsorption: The free amino group (-NH₂) forms strong hydrogen bonds with active silanol sites in the GC inlet liner and column stationary phase, leading to peak tailing and non-linear response.[1]

  • Thermal Instability: Direct injection can lead to oxidative degradation or condensation in the hot inlet.[1]

The Solution: This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[1][3] Acylation of the primary amine converts the polar -NH₂ group into a stable, volatile trifluoroacetamide. This improves peak symmetry, increases molecular mass (moving ions to a cleaner spectral region), and provides a distinct fragmentation pattern for structural confirmation.[1]

Experimental Workflow

The following workflow ensures reproducibility and protects the mass spectrometer source from corrosive excess reagents.

Workflow Sample Sample Weighing (10 mg) Dissolve Solvation (Ethyl Acetate) Sample->Dissolve 1 mL Deriv Derivatization (Add TFAA + Heat) Dissolve->Deriv +50 µL TFAA 60°C, 20 min Evap N2 Evaporation (Remove Excess Acid) Deriv->Evap Dry to residue Recon Reconstitution (Hexane + ISTD) Evap->Recon 1 mL Inject GC-MS Injection Recon->Inject

Figure 1: Step-by-step sample preparation workflow for the acylation of (4-Propylphenyl)methanamine.

Detailed Protocol

Reagents and Materials
  • Analyte: (4-Propylphenyl)methanamine (Reference Standard).[1][2][4]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99%.[1]

  • Solvents: Ethyl Acetate (Anhydrous), Hexane (HPLC Grade).[1]

  • Internal Standard (ISTD): Dodecane or Biphenyl (100 µg/mL in Hexane).[1]

  • Equipment: Heating block, N₂ evaporator, GC vials with PTFE-lined caps.

Sample Preparation (Derivatization)[2]
  • Stock Solution: Dissolve 10 mg of the reaction product/standard in 10 mL of Ethyl Acetate (1 mg/mL).

  • Aliquot: Transfer 100 µL of Stock Solution into a GC vial.

  • Reaction: Add 50 µL of TFAA. Cap immediately.

    • Mechanism:[2][5] The anhydride reacts with the primary amine to form the N-trifluoroacetyl derivative and trifluoroacetic acid byproduct.

  • Incubation: Heat at 60°C for 20 minutes.

  • Clean-up (Critical): Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen.[1]

    • Why? Injecting excess TFAA strips the column phase and fouls the MS source.[1]

  • Reconstitution: Redissolve the residue in 1 mL of Hexane containing the Internal Standard.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for derivatized amines.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split (20:1), 250°CHigh split ratio prevents column overload; high temp ensures rapid volatilization.[1]
Liner Ultra Inert with Glass WoolWool traps non-volatiles; deactivation prevents adsorption.[1]
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak shape for late eluters.[1]
Transfer Line 280°CPrevents condensation between GC and MS.[1]
Source Temp 230°CStandard for EI ionization.[1]
Scan Range m/z 40–450Covers parent ion and low-mass fragments.[1][2]

Data Analysis & Interpretation

Identification of the Derivative

The derivatization adds a trifluoroacetyl group (


, Mass = 97 Da) replacing one hydrogen (1 Da).
  • Net Mass Increase: +96 Da.[1]

  • Parent MW: 149 Da.[1][4]

  • Derivative MW: 245 Da.[1]

Fragmentation Pathway

The mass spectrum of the TFAA derivative is dominated by benzylic cleavage.[1]

Fragmentation Parent Derivative Molecular Ion [M]+ = m/z 245 Tropylium Propyl-Tropylium Ion (C10H13)+ m/z 133 Parent->Tropylium Major Pathway (Loss of m/z 112) CF3 CF3 Ion m/z 69 Parent->CF3 Standard TFAA fragment AlphaCleavage Benzylic Cleavage Loss of NH-CO-CF3 group? PropylLoss Loss of Propyl Group (C7H6)+ m/z 90 Tropylium->PropylLoss - C3H7 (43 Da)

Figure 2: Predicted fragmentation pathway for N-trifluoroacetyl-(4-propylphenyl)methanamine.[2]

Key Diagnostic Ions
Ion (m/z)OriginSignificance
245 Molecular Ion (

)
Confirms successful derivatization.
133

Propyl-substituted tropylium ion (Base Peak).[2]
69

Characteristic of TFAA derivatives.
112 Neutral LossLoss of the trifluoroacetamide group (

).[1]

Troubleshooting & Quality Control

  • Ghost Peaks: If peaks appear at m/z 149 (underivatized) despite adding TFAA, moisture was likely present in the solvent.[1] Use anhydrous Ethyl Acetate.[1]

  • Tailing Peaks: If the derivative tails, the inlet liner may be active.[1] Replace the liner and trim the column guard.[1]

  • Carryover: Run a solvent blank (Hexane) after high-concentration samples to ensure no memory effects.

References

  • PubChem. (2023).[1] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine.[1] [Link][2][4]

  • NIST Mass Spectrometry Data Center. (2023).[1][6] Benzenamine, 4-propyl- Mass Spectrum.[1][2][7] NIST Chemistry WebBook, SRD 69.[1] [Link][2]

  • Little, J. L. (1999).[1] Derivatization of Amines for GC-MS. Journal of Chromatography A. (General reference for amine acylation principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Propylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) presents a classic chemoselectivity challenge common to benzylic amine production. Whether proceeding via the catalytic hydrogenation of 4-propylbenzonitrile or the reductive amination of 4-propylbenzaldehyde , the thermodynamic landscape favors the formation of secondary amines (dimers) and hydrogenolysis products over the desired primary amine.

This guide addresses the three critical failure modes:

  • Dimerization: Formation of Bis(4-propylbenzyl)amine.

  • Deamination (Hydrogenolysis): Cleavage of the benzylic C-N bond to form 1-methyl-4-propylbenzene.

  • Ring Saturation: Over-reduction of the aromatic ring.

Critical Failure Mode: Secondary Amine (Dimer) Formation

User Complaint: "My LC-MS shows a large peak at M+ = 281 (approx), and the isolated yield is low. The product looks like a thick oil instead of a clean liquid/solid."

Root Cause Analysis

This is the most frequent issue in nitrile hydrogenation. It is not caused by "over-reaction" in the traditional sense, but by a competitive condensation reaction .

As the nitrile (


) reduces, it forms a highly reactive primary imine  (

) intermediate. If a molecule of the newly formed product (Primary Amine) encounters this imine on the catalyst surface, they react to form a secondary imine, which is then instantly hydrogenated to the secondary amine (the "Dimer").
The Mechanism (Von Braun Pathway)[1]

DimerFormation Nitrile 4-Propylbenzonitrile (Starting Material) Imine Primary Imine (Intermediate) Nitrile->Imine + H2 PrimaryAmine TARGET PRODUCT (4-Propylphenyl)methanamine Imine->PrimaryAmine + H2 SecImine Secondary Imine (Transient) PrimaryAmine->SecImine + Imine (Condensation) SecAmine BYPRODUCT: Dimer Bis(4-propylbenzyl)amine SecImine->SecAmine + H2 Ammonia NH3 SecImine->Ammonia Elimination Ammonia->Imine Suppression Effect

Figure 1: The competitive pathway between primary amine synthesis and secondary amine dimerization.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Additive Add Ammonia (

) or Acetate
Adding exogenous

shifts the equilibrium away from the secondary imine and back toward the primary imine (Le Chatelier’s principle).
Catalyst Raney Nickel (Ra-Ni) Ra-Ni is generally more selective for primary amines than Pd/C. Pd/C is more active but promotes condensation.
Solvent Methanol/Ammonia (7M) High polarity stabilizes the primary amine; ammonia saturates the surface.
Acidity Acidic Media (HCl/AcOH) Protonating the primary amine (

) renders it non-nucleophilic, physically preventing it from attacking the imine.

Critical Failure Mode: Hydrogenolysis (Deamination)

User Complaint: "I am losing product. I see a volatile non-polar spot on TLC, and the NMR shows a methyl group where the amine should be."

Root Cause Analysis

Benzylamines are susceptible to hydrogenolysis (cleavage of the C-N bond) because the benzylic position is activated. This is particularly common when using Palladium (Pd) catalysts, which are excellent at cleaving benzylic bonds.[1]

Reaction:



Decision Tree: Preventing Deamination

Hydrogenolysis Start Issue: C-N Bond Cleavage CheckCat Current Catalyst? Start->CheckCat IsPd Palladium (Pd/C) CheckCat->IsPd IsPtNi Pt or Ra-Ni CheckCat->IsPtNi Action1 STOP. Switch Catalyst. Pd is too active for benzylamines. IsPd->Action1 Action2 Check Temperature. Keep < 40°C. IsPtNi->Action2 Action3 Check Pressure. High H2 pressure favors cleavage. IsPtNi->Action3

Figure 2: Decision logic for mitigating benzylic hydrogenolysis.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzonitrile with >95% selectivity.

Materials
  • Substrate: 4-Propylbenzonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (approx. 10-20 wt% loading, pre-washed). Note: Pyrophoric.

  • Solvent: 7N Methanolic Ammonia (commercial solution).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    
Step-by-Step Methodology
  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it will ignite.

  • Loading: In a pressure vessel or round-bottom flask, add the wet Raney Nickel catalyst.

  • Substrate Addition: Dissolve 4-propylbenzonitrile in 7N Methanolic Ammonia. Add this solution to the catalyst.

    • Why? The high concentration of ammonia is present before the reaction starts, immediately suppressing dimer formation.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
    • Condition A (Lab Scale): Stir vigorously under a hydrogen balloon at Room Temperature (20-25°C) for 12-24 hours.

    • Condition B (Parr Shaker): Pressurize to 40 psi. Shake for 4-6 hours.

  • Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the nitrile peak (

    
     IR stretch).
    
  • Workup: Filter the mixture through a pad of Celite (keep wet) to remove the catalyst. Rinse with methanol.[2]

  • Purification: Concentrate the filtrate. If the "Dimer" is present (check NMR), dissolve the residue in ether and extract the primary amine into aqueous HCl (pH 2). The secondary amine (dimer) is less soluble in water and more lipophilic; it often remains in the organic layer or precipitates as a salt. Wash the aqueous layer with ether, then basify (NaOH) and extract the pure primary amine back into ether.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd/C if I don't have Raney Nickel? A: Yes, but you must use an acidic modifier . Run the reaction in Methanol with 2-3 equivalents of HCl or Acetic Acid. The acid protonates the product immediately, preventing dimerization. Warning: Pd/C still risks deamination; monitor strictly.

Q: I see a peak at M+ = 423. What is this? A: This is likely the Tertiary Amine (Tris(4-propylbenzyl)amine). This implies your reaction conditions are extremely conducive to condensation (high temperature, low ammonia, low pressure).

Q: My product has no aromatic protons in the NMR. A: You have over-reduced the ring to a cyclohexane derivative. This happens with Rhodium (Rh) or Ruthenium (Ru) catalysts, or Platinum (Pt) at high pressures (>500 psi). Switch to milder conditions.

Q: Is the propyl group stable? A: Yes. The propyl chain is an unactivated alkyl group. It is stable under standard hydrogenation conditions (Pd, Ni, Pt) and will not reduce further or cleave.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The definitive guide on catalyst choice for nitriles vs. benzylamines).
  • Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development, 6(2), 142-144. Link

  • Hegedus, L., & Mathe, T. (2005).[3] "Hydrogenation of benzonitrile over Pd/C catalysts." Applied Catalysis A: General, 296(2), 209-215. (Detailed kinetics on the competition between hydrogenation and hydrogenolysis). Link

  • Organic Syntheses. (1947). "Benzylamine."[3][4][5] Org.[2][3] Synth. 27, 7. (Standard protocol for reductive amination/hydrogenation). Link

Sources

Improving yield in the synthesis of 4-propylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propylbenzylamine Synthesis Optimization

Case ID: 4-PBA-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-propylbenzylamine (CAS: 25959-78-4) is frequently plagued by two primary failure modes: dimerization (formation of the secondary amine, bis(4-propylbenzyl)amine) and catalyst poisoning . This guide moves beyond standard textbook protocols to address the mechanistic root causes of yield loss. We focus on the two most viable industrial routes: Catalytic Hydrogenation of 4-Propylbenzonitrile and Reductive Amination of 4-Propylbenzaldehyde .

Module 1: The Nitrile Reduction Route (Preferred for Scale)

Starting Material: 4-Propylbenzonitrile Core Challenge: Controlling the "Imine Intermediate" to prevent secondary amine formation.

Mechanism & Failure Points

During hydrogenation, the nitrile (


) is first reduced to an imine (

). This highly reactive imine can react with the already formed primary amine (

) to form a secondary imine, which reduces to the unwanted secondary amine dimer.

Visualizing the Competition:

NitrileReduction Nitrile 4-Propylbenzonitrile (Starting Material) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Step 1) PrimaryAmine 4-Propylbenzylamine (Target Product) Imine->PrimaryAmine + H2 (Step 2) SecImine Secondary Imine (Impurity Precursor) Imine->SecImine + Primary Amine (- NH3) SecAmine Bis(4-propylbenzyl)amine (Major Impurity) SecImine->SecAmine + H2 Ammonia Ammonia (NH3) Ammonia->Imine Suppresses Dimerization

Figure 1: Reaction pathway showing the competition between primary amine formation and dimerization. High concentrations of Ammonia push the equilibrium away from the Secondary Imine.

Troubleshooting Protocol: Nitrile Reduction
SymptomDiagnosisCorrective Action
Yield < 60%, large "dimer" peak on LCMS Lack of Ammonia: The imine intermediate condensed with the product.Add NH₃: Run the reaction in 7M NH₃ in Methanol or Ethanol. The excess ammonia suppresses the condensation reaction [1].
Incomplete Conversion (>24h) Catalyst Poisoning: Nitriles are strong ligands and can poison Pd catalysts.Switch Catalyst: Use Raney Nickel or Cobalt catalysts. They are less susceptible to poisoning by the amine product than Pd/C [2].
Product is yellow/brown oil Imine Polymerization: Reaction temperature too high or H₂ pressure too low.Increase Pressure: Maintain H₂ pressure > 50 psi (3.5 bar) to ensure rapid reduction of the imine before it polymerizes.

Optimized Protocol (Raney Nickel Method):

  • Charge: Autoclave with 4-propylbenzonitrile (1.0 eq), Raney Nickel (20 wt% loading, washed with EtOH), and 7M NH₃ in Ethanol (10 vol).

  • Pressurize: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5-10 bar (70-145 psi) .

  • Temperature: Heat to 40-50°C . Note: Higher temps increase dimerization risk.

  • Work-up: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.

Module 2: Reductive Amination Route (Laboratory Scale)

Starting Material: 4-Propylbenzaldehyde Core Challenge: Over-alkylation.

Mechanism & Failure Points

Reductive amination involves forming the imine with ammonia and reducing it in situ.[1] If the reduction is slow, the primary amine product reacts with more aldehyde to form the secondary amine.

Troubleshooting Protocol: Reductive Amination
IssueRoot CauseSolution
Significant Secondary Amine Simultaneous Addition: Adding reductant while free aldehyde is still present.Stepwise Procedure: Allow the imine to form completely with excess NH₄OAc or NH₃ before adding the reducing agent (NaBH₄ or NaCNBH₃) [3].
Low Yield with NaBH₄ Water Interference: Water hydrolyzes the imine back to aldehyde.Drying Agents: Add activated 3Å or 4Å Molecular Sieves to the reaction mixture to scavenge water during imine formation [4].

Optimized Protocol (Borohydride Method):

  • Imine Formation: Dissolve 4-propylbenzaldehyde in dry Methanol. Add Ammonium Acetate (10 eq) . Stir at RT for 2 hours (add 3Å sieves if available).

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) slowly. Note: NaCNBH₃ is preferred over NaBH₄ because it is selective for the imine at pH 6-7 and won't reduce the aldehyde as quickly.

  • Quench: Acidify with HCl to pH < 2 to decompose borate complexes, then basify to pH > 12 to extract the free amine.

Module 3: Isolation & Storage (The "Hidden" Yield Killer)

Issue: Users often report "loss of product" or "solidification" after column chromatography. Cause: 4-Propylbenzylamine, like most benzylamines, is a strong base and avidly absorbs atmospheric CO₂ to form solid carbamates (white crust).

Handling Guide:

  • Do NOT leave the free base oil exposed to air for extended periods.

  • Storage: Immediately convert to the Hydrochloride Salt (4-Propylbenzylamine·HCl) for long-term stability.

    • Procedure: Dissolve crude amine in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.

  • Chromatography: If silica gel purification is necessary, add 1% Triethylamine to the eluent to prevent the amine from streaking or sticking to the acidic silica [5].

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd/C for the nitrile reduction? A: Yes, but it is risky. Pd/C is highly active and can cause debenzylation (cleaving the C-N bond) or ring hydrogenation. If you must use Pd/C, use acidic conditions (e.g., Acetic Acid solvent) to protonate the amine product immediately, preventing it from poisoning the catalyst or reacting further [6].

Q: My product has a strong "almond-like" smell. A: This indicates unreacted aldehyde (from the reductive amination route) or hydrogenolysis of the nitrile back to toluene derivatives. Check your H₂ pressure and catalyst activity.

Q: How do I remove the secondary amine impurity? A: It is difficult to separate by distillation due to high boiling points.

  • Chemical Method: React the mixture with Acetic Anhydride (controlled equivalents). The primary amine reacts much faster to form the amide, which can be separated. (Not recommended if yield is paramount).

  • Best Approach: Prevent it during synthesis using the High-Ammonia protocols in Module 1.

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Low Yield Detected CheckImpurity Analyze Impurity Profile (LCMS / NMR) Start->CheckImpurity Dimer Major Impurity: Secondary Amine (Dimer) CheckImpurity->Dimer StartMat Major Impurity: Starting Material CheckImpurity->StartMat Decomp Major Impurity: Unknown/Tars CheckImpurity->Decomp SolDimer Action: Increase NH3 conc. Switch to Raney Ni Dimer->SolDimer SolStart Action: Check H2 Pressure Check Catalyst Poisoning StartMat->SolStart SolDecomp Action: Lower Temp Protect from Air (CO2) Decomp->SolDecomp

Figure 2: Diagnostic logic for identifying the root cause of low yield based on impurity profiling.

References

  • ChemicalBook. (n.d.). 4-Bromobenzylamine Synthesis - General Procedure for Reductive Amination. Retrieved from (Demonstrates the necessity of excess ammonia in similar benzylamine syntheses).

  • Google Patents. (1996). Process for producing 4-(4-alkylphenoxy)benzylamines (JPH08291116A). Retrieved from (Validates Raney Ni/Ethanol/Ammonia protocol for alkylbenzylamines).

  • Brigham Young University. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane. Retrieved from (Discusses stepwise imine formation to prevent over-alkylation).

  • Organic Syntheses. (1943). n-Propylbenzene and derivatives. Retrieved from (Foundational chemistry for propyl-substituted benzene derivatives).

  • Thermo Scientific. (n.d.). 4-Nitro-N-(n-propyl)benzylamine hydrochloride Safety Data Sheet. Retrieved from (Highlights storage requirements for benzylamine salts).

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from (Expert consensus on using acidic media or ammonia to suppress dimerization on Pd/C).

Sources

Technical Support Center: Catalyst Lifecycle Management in (4-Propylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Degradation & Troubleshooting Target Molecule: (4-Propylphenyl)methanamine (CAS: 4395-73-7) Primary Synthesis Route: Catalytic Hydrogenation of 4-Propylbenzonitrile

Executive Summary: The Chemistry of Failure

In the synthesis of (4-Propylphenyl)methanamine via nitrile hydrogenation, "catalyst degradation" often manifests as two distinct phenomena: kinetic deactivation (the reaction stops) and selectivity drift (the catalyst produces secondary amines).

The reduction of the nitrile group (-CN) proceeds through highly reactive imine intermediates. Unlike standard alkene hydrogenations, the product (primary amine) is nucleophilic and can attack the intermediate imine, forming secondary amines and oligomers that foul the catalyst surface. This guide addresses the root causes of these failures using Raney Nickel (RaNi) and Palladium on Carbon (Pd/C).

Diagnostic Workflow: Troubleshooting Logic

Before altering reaction parameters, use this logic tree to diagnose the specific mode of failure.

TroubleshootingTree Start ISSUE: Reduced Performance CheckGC Analyze Crude Reaction Mixture (GC/HPLC) Start->CheckGC Result1 High SM (Nitrile) Remaining Low Conversion CheckGC->Result1 Slow Rate Result2 High Conversion High Impurity (Secondary Amine) CheckGC->Result2 Wrong Product Cause1 Kinetic Deactivation (Poisoning or Sintering) Result1->Cause1 Cause2 Selectivity Drift (Imine Condensation) Result2->Cause2 Action1 Check Feedstock Purity (S, Cl, CO poisons) Cause1->Action1 Action2 Check H2 Pressure & Agitation (Mass Transfer Limit) Cause1->Action2 Action3 Increase NH3/Additive Loading (Suppress Condensation) Cause2->Action3 Action4 Lower Temperature (Kinetic Control) Cause2->Action4

Figure 1: Diagnostic decision tree separating kinetic failure (poisoning) from thermodynamic/mechanistic failure (selectivity drift).

Technical Deep Dive: Modes of Degradation

A. Selectivity Drift (The "Fouling" Mechanism)

This is the most common issue in 4-propylbenzonitrile reduction. It is not strictly "catalyst death," but the catalyst surface becomes coated in oligomeric byproducts.

  • Mechanism: The intermediate aldimine (

    
    ) is highly electrophilic. The newly formed amine (
    
    
    
    ) attacks the imine on the catalyst surface, releasing ammonia and forming a secondary amine (bis(4-propylbenzyl)amine).
  • Impact: These heavy secondary amines and subsequent trimers are lipophilic and adsorb strongly to the catalyst pores, blocking active sites (physical fouling).

  • Prevention: High pressure of Ammonia (

    
    ) or presence of NaOH shifts the equilibrium backward, suppressing secondary amine formation [1].
    
B. Catalyst Poisoning (Chemical Deactivation)

The 4-propyl moiety implies the feedstock may be derived from Friedel-Crafts acylation/alkylation or cross-coupling, which often introduces trace poisons.

Poison TypeSourceMechanismSolution
Sulfur (S) Thionyl chloride residues, sulfonatesIrreversible binding to Ni/Pd d-orbitals.Strict Desulfurization: Wash feedstock with bleach or use ZnO guard beds.
Halides (Cl, Br) Alkyl halide precursorsCompetitive adsorption; promotes sintering.Base Wash: Ensure feedstock is pH neutral/basic.
Carbon Monoxide Poor H2 qualityBlocks active sites (strong back-bonding).Gas Quality: Use >99.99% H2 or methanator.
Oxygen Air leaksOxidation of Ni(0) to NiO (inactive).Inert Handling: Keep RaNi submerged; purge reactors 3x with N2.
C. Physical Degradation (Sintering & Leaching)
  • Raney Nickel: Susceptible to leaching in acidic media. The 4-propylbenzonitrile reduction is often run in alcohols; if trace acid is present, Ni dissolves, turning the solution green.

  • Pd/C: Susceptible to sintering (agglomeration of Pd nanoparticles) at temperatures >80°C, significantly reducing surface area [2].

Standardized Protocols

Protocol A: The "Shock Wash" Regeneration (Raney Nickel)

Applicability: Use when RaNi activity drops due to light organic fouling (not poisoning).

  • Decant: Stop agitation and allow the catalyst to settle. Decant the reaction supernatant under Argon/Nitrogen flow. DO NOT EXPOSE TO AIR.

  • Solvent Wash: Add fresh solvent (e.g., Methanol) equal to the original volume. Agitate for 10 min, settle, and decant. Repeat 3x.

  • Base Activation: Add a solution of 1% NaOH in Methanol. Agitate for 30 minutes at room temperature.

    • Why? The base desorbs the amine/imine species blocking the active sites [3].

  • Rinse: Wash with pure methanol until pH is neutral (or matches reaction solvent pH).

  • Reload: Introduce fresh substrate and H2.

Protocol B: Standardized Catalyst Activity Test (SCAT)

Applicability: To verify if a catalyst batch is dead or if the feedstock is the problem.

  • Reference Substrate: Use pure Benzonitrile (Sigma-Aldrich, >99%) instead of your 4-propyl derivative.

  • Conditions: 5 mol% Catalyst, 100 mL Methanol, 5 bar H2, 25°C.

  • Benchmark:

    • Pass: >90% conversion in 60 minutes.

    • Fail: <50% conversion. (Indicates the catalyst batch itself is compromised, likely oxidized during storage).

Frequently Asked Questions (FAQs)

Q1: My reaction works on a 5g scale but stalls on a 100g scale. Is the catalyst degrading? A: Likely not chemical degradation, but mass transfer limitation . Hydrogen gas has poor solubility in organic solvents. On a larger scale, the gas-to-liquid transfer rate (


) often drops.
  • Fix: Increase agitation speed (RPM) or use a hollow-shaft gassing stirrer. If the catalyst were dead, it wouldn't start at all.

Q2: Why is my product colored (Green/Blue) after filtration? A: This indicates Nickel Leaching .

  • Cause: The reaction medium became acidic, or the amine product chelated the nickel.

  • Fix: Ensure the reaction solvent is anhydrous. Water promotes the formation of Ni(OH)2. Post-reaction, treat the filtrate with activated carbon or a metal scavenger (e.g., QuadraPure™) to remove soluble Ni.

Q3: Can I store used Raney Nickel for the next batch? A: Yes, but with strict caveats.

  • Protocol: Wash the catalyst 3x with water, then 3x with Isopropanol. Store under Isopropanol in a tightly sealed jar.

  • Warning: Never let it dry out. Dry RaNi is pyrophoric and will ignite at room temperature [4].

Q4: I am seeing 15% secondary amine. How do I stop this? A: You are seeing "Selectivity Drift."

  • Fix: Add Ammonia (7N in Methanol) or Acetic Acid (if using Pd/C).

    • For RaNi: Use Ammonia.[1] It competes with the primary amine for the imine intermediate.

    • For Pd/C: Acidic conditions protonate the primary amine, making it non-nucleophilic, thus preventing it from attacking the imine.

Reaction Pathway & Fouling Mechanism

The following diagram illustrates the "Selectivity Drift" that leads to catalyst pore blocking.

ReactionPath Nitrile 4-Propylbenzonitrile (Substrate) Imine Imine Intermediate (Reactive Species) Nitrile->Imine + H2 (Cat) PrimAmine Primary Amine (Target Product) Imine->PrimAmine + H2 (Cat) SecAmine Secondary Amine (Foulant) Imine->SecAmine - NH3 + H2 PrimAmine->Imine Nucleophilic Attack (Side Reaction) Note The Secondary Amine is lipophilic and strongly adsorbs to catalyst pores. SecAmine->Note

Figure 2: Competitive reaction pathways. The red path represents the formation of secondary amines which act as catalyst foulants.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Hoffer, B. W., et al. (2003). "Deactivation of Raney Ni catalysts in the hydrogenation of adiponitrile." Applied Catalysis A: General, 253(2), 437-452.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • W.R. Grace & Co. (2022). Raney® Nickel Catalyst Handling and Safety Guide.

Sources

Technical Support Center: (4-Propylphenyl)methanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-PPBM-PUR-01[1][2][3][4]

Welcome to the Technical Support Hub. This guide addresses the purification of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine; CAS: 2032-33-9).[1][2][3] The protocols below are designed to isolate the primary amine from common synthetic byproducts, specifically the secondary amine dimer (bis(4-propylbenzyl)amine), unreacted nitriles/aldehydes, and atmospheric carbamates.[2]

Quick Reference Data
PropertyValueRelevance to Purification
Boiling Point ~212°C (760 mmHg)Requires high vacuum distillation to avoid thermal decomposition.[1][2][3][4][5]
pKa (Conjugate Acid) ~9.77Highly basic; allows for efficient Acid-Base extraction .[1][2][3][4][5]
Solubility (Free Base) Organics (High), Water (Low)Ideal for biphasic separation.[2][3][4][5]
Solubility (HCl Salt) Water (High), Ether (Low)Enables precipitation/crystallization purification.[2][3][4][5]
Major Impurities Secondary Amine Dimer, ImineDimer has a significantly higher BP and lipophilicity.[3][4][5]
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Scenario: You have a crude reaction mixture (e.g., from the reduction of 4-propylbenzonitrile) containing neutral starting materials and the desired amine.[1][2][3]

The Logic: Because (4-Propylphenyl)methanamine is a primary amine with a pKa of ~9.77, it can be reversibly protonated.[1][2][3] Neutral impurities (starting nitriles, aldehydes) will not protonate and remain in the organic phase, while the ammonium salt migrates to the aqueous phase.[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Diethyl Ether (concentration ~0.1 M).[2][3]

  • Acid Wash: Extract the organic layer 3x with 1M HCl .[1][2][3]

    • Mechanism:[1][2][4][6][7][8] The amine converts to its hydrochloride salt (

      
      ) and moves to the water layer.[1][2][3] Neutrals stay in DCM.[1][2][3]
      
  • Organic Wash: Wash the combined aqueous acidic layers once with fresh DCM.[1][2][3]

    • Purpose: Removes mechanically trapped neutral impurities.[1][2][3] Discard this organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free base amine regenerates and separates from water.[2][3]

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl Phase Separation Start->AcidStep OrgPhase1 Organic Phase (Contains Neutrals) AcidStep->OrgPhase1 Top/Bottom* AqPhase1 Aqueous Phase (Contains Amine-HCl) AcidStep->AqPhase1 Bottom/Top* Discard Discard / Recycle (Neutrals) OrgPhase1->Discard BaseStep Basify (NaOH pH >12) Regenerate Free Base AqPhase1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Phase (Pure Amine) ExtractStep->FinalOrg

Figure 1: Selective Acid-Base Extraction Workflow. This method isolates the basic amine from non-basic synthetic precursors.[1][2][6]

Module 2: Vacuum Distillation (Removing the Dimer)

Scenario: The product contains the "Secondary Amine Dimer" (bis(4-propylbenzyl)amine), a common byproduct of reductive aminations.[2] Acid-base extraction fails here because the dimer is also basic.[1][2][3]

The Logic: The dimer has nearly double the molecular weight (MW ~281) of your target amine (MW ~149).[2][3] This results in a massive boiling point differential (>100°C difference).[2][3]

Protocol:

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg recommended).

  • Pre-run: Remove solvent traces at ambient temperature/vacuum.[1][2][3]

  • Main Fraction: Collect the fraction distilling at ~105-115°C at 1-2 mmHg (Estimate).

    • Note: The dimer will remain in the pot residue at this temperature.[2][3]

  • Inert Atmosphere: Break vacuum with Nitrogen/Argon.[1][2][3] Store cold.

Module 3: Salt Crystallization (Ultimate Purity & Storage)

Scenario: You require >99% purity for biological testing, or the liquid amine is turning yellow (oxidizing) over time.[2]

The Logic: Amine salts are crystalline solids that exclude impurities from their lattice structure during recrystallization.[2][3] They are also resistant to oxidation and carbamate formation.[2][3]

Protocol (Hydrochlorination):

  • Dissolve 1g of crude amine in 5 mL of dry diethyl ether or ethanol .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.

  • A white precipitate ((4-Propylphenyl)methanamine HCl) will form immediately.[1][2][3]

  • Recrystallization: Filter the solid. Dissolve in minimum hot Isopropanol (IPA) or Ethanol .[2][3] Allow to cool slowly to room temperature, then 4°C.

  • Filter crystals and wash with cold ether.[1][2][3]

SaltFormation Input Liquid Amine (Unstable) Reaction Precipitation Input->Reaction Reagent HCl in Ether Reagent->Reaction Solid Crude Salt (Solid) Reaction->Solid Recryst Recrystallize (Hot EtOH/IPA) Solid->Recryst Final Pure HCl Salt (Stable >1 year) Recryst->Final

Figure 2: Stabilization via Salt Formation.[1][2][3] Converts the oxidative-sensitive liquid into a stable crystalline solid.[1][2][3]

Troubleshooting & FAQs

Q1: A white crust forms on my glassware/product after leaving it out. Is it the salt? A: Likely no . This is a Carbamate .[1][2][3]

  • Cause: Primary benzylamines react rapidly with atmospheric

    
     to form carbamic acid derivatives.[1][2][3]
    
  • Fix: Dissolve the crust in dilute HCl (converts carbamate back to amine +

    
    ), then perform the Acid-Base extraction (Module 1).[2][3] Always store the free base under Argon.[2][3]
    

Q2: My TLC shows a "streak" rather than a spot. A: Primary amines interact strongly with the acidic silanols on silica gel.[2][3]

  • Fix: Pre-treat your TLC plate or column silica with 1-2% Triethylamine (TEA) in the eluent.[1][2][3] This neutralizes the acidic sites.[2][3]

  • Eluent Suggestion: 5% MeOH / 94% DCM / 1%

    
     (or TEA).[2][3]
    

Q3: I have an emulsion during the extraction. A: The lipophilic propyl chain acts like a surfactant tail.[2][3]

  • Fix: Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[2][3] Do not shake vigorously; invert gently.

References
  • PubChem. (n.d.).[2][3] (4-Propylphenyl)methanamine (Compound).[1][2][3] National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General reference for Benzylamine purification protocols).

  • LookChem. (n.d.).[2][3] N-Benzyl-N-propylamine Properties and Safety. Retrieved January 28, 2026, from [Link][2]

Sources

Troubleshooting imine formation in reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Ticket: Troubleshooting Imine Formation in Reductive Amination

Welcome to the Support Center

You are likely here because your reductive amination failed. You see starting material (SM) on the LCMS, or worse, the alcohol side-product resulting from direct reduction of the ketone/aldehyde.

The failure almost always stems from the Imine Equilibrium . Reductive amination is not just a reduction; it is a two-step dance where the first step (imine formation) is reversible and thermodynamically unstable in the presence of water. If you do not win the equilibrium battle, the reduction step is irrelevant.

Below is your technical guide to diagnosing and fixing these issues, structured by the physical parameters governing the reaction.

Module 1: The Equilibrium Battle (Thermodynamics)

User Question: "I added excess amine, but my conversion to product is stalled at 50%. Why?"

Technical Diagnosis: You have hit the Thermodynamic Wall . Imine formation generates water.[1] In a closed system without water removal, the reaction reaches equilibrium, not completion. The water molecule acts as a nucleophile, attacking the imine to regenerate the carbonyl (hydrolysis).

The Fix: You must remove water to drive the reaction forward (Le Chatelier's Principle).

  • Molecular Sieves (3Å or 4Å): The gold standard for small-scale reactions. Use activated powder, not beads, for faster kinetics.

  • Chemical Drying: For stubborn substrates, use chemical dehydrating agents like Titanium(IV) isopropoxide (see Module 3) or tetraethyl orthosilicate.

  • Azeotropic Removal: For large scale (>10g), use a Dean-Stark trap with Toluene or Benzene.

Visualization: The Thermodynamic Trap

ImineEquilibrium Start Carbonyl + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Reversible Imine Imine / Iminium Hemiaminal->Imine Acid Catalysis (-H₂O) Imine->Hemiaminal +H₂O (Hydrolysis) Product Amine Product Imine->Product Reduction (Hydride Source) Water H₂O Byproduct WaterRemoval Water Scavenger (Mol. Sieves / Ti(OiPr)₄) WaterRemoval->Water Removes

Caption: The reversible pathway of imine formation. Without water removal, the "Hydrolysis" path competes with "Reduction."

Module 2: pH and Catalysis (Kinetics)

User Question: "I added acetic acid to catalyze the reaction, but now nothing is happening. Did I kill it?"

Technical Diagnosis: You likely over-acidified. Imine formation requires a "Goldilocks" pH (typically pH 4–5 ).[2]

  • Too Acidic (pH < 3): The amine is fully protonated (

    
    ). It loses its lone pair and is no longer a nucleophile. Reaction stops.
    
  • Too Basic (pH > 6): There is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate. The dehydration step (

    
    ) becomes rate-limiting.
    

The Fix:

  • Buffer System: Do not just dump in acid. Use an acetate buffer or carefully monitor with wet pH paper.

  • The 1% Rule: Usually, 1-5% Acetic Acid (AcOH) in DCE or MeOH is sufficient.

  • Lewis Acids: If protonation is risky (acid-sensitive groups), switch to Lewis acids (

    
    , 
    
    
    
    ) which activate the carbonyl without protonating the amine.
Module 3: Sterics & "Stubborn" Ketones

User Question: "I'm reacting a hindered ketone (e.g., acetophenone derivative) with a secondary amine. STAB isn't working."

Technical Diagnosis: Steric hindrance prevents the formation of the hemiaminal. Standard borohydrides (STAB, NaCNBH3) are too slow; the ketone is reduced to an alcohol before the imine forms. You need a protocol that forces imine formation before the reducing agent sees the carbonyl.[3]

The Fix: The Titanium(IV) Isopropoxide Protocol This reagent acts as both a Lewis Acid catalyst and a water scavenger. It is the "nuclear option" for difficult reductive aminations.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination Based on Bhattacharyya et al.[4][5][6][7]

  • Mix: Combine Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat

    
     (2.0 equiv) or in minimal dry THF.
    
  • Stir: Stir under Nitrogen for 6–12 hours. (The solution often turns yellow/orange, indicating imine/enamine formation).

  • Dilute: Dilute with Ethanol or Methanol.

  • Reduce: Add

    
     (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
    
  • Quench: Add water/1N NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    
Module 4: Selecting the Reducing Agent

User Question: "Should I use Sodium Cyanoborohydride or STAB? What's the difference?"

Technical Comparison:

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Sodium Borohydride (NaBH₄)
Selectivity High. Reduces imines much faster than ketones/aldehydes.[3]High. (At pH 6-7).Low. Reduces ketones/aldehydes rapidly.[8]
Stability Hydrolyzes in water/methanol. Use in DCE/DCM.[9]Stable in water/methanol (pH > 3).Unstable in acid.
Toxicity Low (relatively).[3]High (Generates HCN gas at low pH).Low.
Use Case #1 Choice for general one-pot reactions.Aqueous systems or when STAB fails.Two-step procedures (form imine first).[2][3]
Speed Fast.Slow (requires pH control).Very Fast.
Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Q1 Is Product Forming? Q2 Is SM remaining? Q1->Q2 No Result2 Equilibrium Issue. Add Mol. Sieves or Ti(OiPr)4. Q1->Result2 Yes, but low yield Q3 Is Alcohol side-product forming? Q2->Q3 No (SM consumed) Result1 Check pH. Is it < 3? (Amine protonated) Is it > 6? (No catalysis) Q2->Result1 Yes (No reaction) Result3 Reduction too fast. Switch from One-Pot to Two-Step. Ensure Imine forms BEFORE adding hydride. Q3->Result3 Yes

Caption: Diagnostic flow for common reductive amination failure modes.

Standard Operating Procedure (SOP): The "STAB" Method

For typical aldehydes/ketones with unhindered amines.

  • Preparation: In a flame-dried flask, dissolve Carbonyl (1.0 mmol) and Amine (1.1–1.2 mmol) in anhydrous DCE (1,2-Dichloroethane) or DCM (5 mL).

  • Catalysis: (Optional) Add Glacial Acetic Acid (1 drop).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 mmol) in one portion.

    • Note: STAB evolves gas slightly; do not cap tightly immediately.

  • Reaction: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.[9]
    
References
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[10] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[5][13] The Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Technical Support Center: Kinetic Optimization of (4-Propylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Temperature Effects on Reaction Rate & Selectivity CAS: 4359-05-3 (4-Propylbenzylamine) Audience: Process Chemists, Kineticists, Drug Discovery Researchers

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the Technical Support Center for (4-Propylphenyl)methanamine. As a primary benzylic amine, this molecule presents a classic duality in organic synthesis: it is a potent nucleophile, but its benzylic position renders it susceptible to oxidative degradation at elevated temperatures.

This guide moves beyond basic Arrhenius principles to address the specific operational challenges of handling 4-propylbenzylamine. Whether you are performing reductive aminations, nucleophilic substitutions (


), or amide couplings, temperature is your primary lever for controlling the competition between desired product formation  and oxidative side-reactions (imine formation) .
Module 1: The Arrhenius Protocol (Measuring Reaction Rate)

Before optimizing, you must quantify the temperature dependence of your specific reaction system. Do not rely on "standard" protocols; the propyl group adds lipophilicity that alters solvation effects compared to unsubstituted benzylamine.

Protocol: Determination of Activation Energy (

)

Objective: Calculate the activation energy to predict reaction times at scale-up temperatures.

  • Preparation:

    • Prepare a stock solution of (4-Propylphenyl)methanamine (0.1 M) and your electrophile (e.g., alkyl halide, 0.1 M) in the chosen solvent.

    • Critical: Add an internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) that is inert and resolves well on your HPLC/GC method.

  • Execution:

    • Split the reaction mixture into three sealed vials.

    • Incubate at three distinct temperatures spanning at least 30°C (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Note: Ensure

      
       is well below the boiling point of your solvent to prevent concentration errors.
      
  • Sampling:

    • Sample at

      
       minutes.
      
    • Quench immediately: Dilute into cold mobile phase or a weak acid to protonate the amine and stop the reaction.

  • Calculation:

    • Plot

      
       vs. time to get the observed rate constant (
      
      
      
      ) for each temperature.
    • Plot

      
       vs. 
      
      
      
      (Kelvin). The slope is
      
      
      .[1]
Visualizing the Workflow

KineticWorkflow Start Stock Prep (with Internal Std) Split Split to Reactors (T1, T2, T3) Start->Split Incubate Incubation (+/- 0.5°C Control) Split->Incubate Sample Sampling & Quench (Acidic Stop) Incubate->Sample t = 15, 30... Analyze HPLC/GC Analysis (Calculate k_obs) Sample->Analyze Arrhenius Arrhenius Plot (ln(k) vs 1/T) Analyze->Arrhenius

Figure 1: Standardized workflow for determining kinetic parameters of amine nucleophiles.

Module 2: Troubleshooting High-Temperature Issues

Symptom: "The reaction is fast, but the solution turns yellow/black and yield is lower than expected."

Technical Diagnosis: At temperatures


 (especially in non-degassed solvents), (4-Propylphenyl)methanamine undergoes oxidative dehydrogenation . The benzylic C-H bonds are weakened by the aromatic ring. In the presence of oxygen, this forms the corresponding imine (N-benzylidene), which oligomerizes to form dark-colored "tar."

Data: Temperature vs. Selectivity Profile (Hypothetical)

Temperature (°C)Relative Rate (

)
Yield (Desired)Imine Impurity (%)
251.098%< 0.1%
504.295%0.5%
7514.882%5.2%
10045.065%18.0%

Corrective Actions:

  • Degas Solvents: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to amine addition.

  • Radical Scavengers: If high temperature is required for activation, consider adding a radical inhibitor (e.g., BHT) to suppress benzylic oxidation.

  • Concentration Control: High concentration at high T favors intermolecular side reactions (dimerization). Dilute the reaction if selectivity drops.

Module 3: Troubleshooting Low-Temperature Issues

Symptom: "Reaction stalls at 50-60% conversion despite excess reagents."

Technical Diagnosis: This is rarely a kinetic issue (unless


). It is usually a solubility or salt-formation issue .
  • Product Inhibition: The product (secondary/tertiary amine) may precipitate as a hydrohalide salt, coating the unreacted starting material.

  • Phase Transfer: If using a biphasic system, low T increases viscosity and reduces mass transfer rates across the interface.

Corrective Actions:

  • Solvent Polarity Check: (4-Propylphenyl)methanamine is lipophilic due to the propyl chain. Ensure your solvent (e.g., THF, DCM) maintains solubility of the protonated salt forms at low T.

  • Phase Transfer Catalysts (PTC): If the reaction is heterogeneous, add 5 mol% TBAB (Tetrabutylammonium bromide). This lowers the activation energy barrier for phase transfer, allowing the reaction to proceed at lower temperatures.

Module 4: Diagnostic Decision Tree

Use this logic flow to resolve rate-related anomalies in your experiments.

TroubleshootingTree Root Issue: Reaction Rate/Yield BranchHigh High Temp (>60°C) Root->BranchHigh BranchLow Low Temp (<20°C) Root->BranchLow SympColor Symptom: Dark Color/Tar BranchHigh->SympColor SympYield Symptom: Clean but Slow BranchHigh->SympYield SympStall Symptom: Stalls at 50% BranchLow->SympStall SympPrecip Symptom: Precipitation BranchLow->SympPrecip SolOx Diagnosis: Benzylic Oxidation Action: Degas / Add BHT SympColor->SolOx SolKin Diagnosis: High Ea Barrier Action: Add Catalyst / Switch Solvent SympYield->SolKin SolSalt Diagnosis: Salt Coating/Insolubility Action: Change Counter-ion / Dilute SympStall->SolSalt SympPrecip->SolSalt

Figure 2: Decision support tree for temperature-dependent anomalies.

Frequently Asked Questions (FAQ)

Q1: Can I reflux this amine in toluene (110°C) to push the reaction? A: While physically possible, it is chemically risky. Benzylic amines are prone to oxidative coupling at these temperatures in air [1]. If reflux is necessary, you must strictly exclude oxygen. Consider using a lower-boiling solvent (e.g., THF, 66°C) or adding a catalyst to lower the required temperature.

Q2: My reaction rate doubled when I moved from 20°C to 30°C. Is this normal? A: Yes. A general rule of thumb (Q10 coefficient) suggests reaction rates double for every 10°C increase. However, for nucleophilic substitutions involving bulky nucleophiles like (4-propylphenyl)methanamine, the effect can be even more pronounced due to viscosity/diffusion changes [2].

Q3: Does the propyl group affect the reaction rate compared to standard benzylamine? A: Electronically, the propyl group is a weak electron-donating group (inductive effect), which slightly increases the nucleophilicity of the amine nitrogen compared to unsubstituted benzylamine. However, sterically, it adds bulk. In crowded transition states, this may actually decrease the rate slightly compared to benzylamine [3].

References
  • Su, X., et al. (2014). Selective oxidation of benzylamine to N-benzyl benzaldimine over nanogold immobilized SBA-15. Wiley Online Library. Link

  • LibreTexts Chemistry. (2023). The Effect of Temperature on Reaction Rates. Link

  • National Institutes of Health (NIH). (2025). Propylamine Compound Summary. PubChem.[2][3] Link

Sources

Technical Support Center: Scaling (4-Propylphenyl)methanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Scaling up (4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) presents a classic chemical engineering paradox. While the synthesis appears straightforward on paper—typically involving the reduction of 4-propylbenzonitrile or the reductive amination of 4-propylbenzaldehyde—the thermodynamics of scale-up introduce non-linear impurity profiles that are often invisible at the milligram scale.

This guide addresses the specific friction points encountered when moving from bench (grams) to pilot (kilograms). It focuses on the catalytic hydrogenation of 4-propylbenzonitrile , as this is the most atom-economical route for industrial scale-up, though reductive amination is addressed as a secondary strategy.

Module 1: Reaction Mechanics & Impurity Control

The primary failure mode in scaling this reaction is the formation of the secondary amine dimer, bis(4-propylbenzyl)amine . This is not a random side reaction; it is a kinetically driven event caused by the interaction of the product (primary amine) with the reactive intermediate (imine).

Visualizing the Problem (Pathway Analysis)

The following diagram illustrates the "Danger Zone" where the intermediate imine can diverge into the desired product or the impurity.

ReactionPathway Nitrile 4-Propylbenzonitrile (Starting Material) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Cat) PrimaryAmine (4-Propylphenyl)methanamine (Target Product) Imine->PrimaryAmine + H2 (Cat) SecAmine Bis(4-propylbenzyl)amine (Major Impurity) Imine->SecAmine + Primary Amine (Condensation) Ammonia NH3 Ammonia->Imine Suppresses Dimerization (Le Chatelier's Principle)

Figure 1: Reaction network showing the competitive pathway between primary amine formation and secondary amine dimerization.

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My purity is stuck at 85%. The LC-MS shows a large peak at M+ mass corresponding to the dimer."

Diagnosis: You are suffering from Imine Condensation . As the concentration of your target primary amine increases, it competes with hydrogen for the imine intermediate. On a larger scale, mass transfer limitations (poor hydrogen availability) exacerbate this, leaving the imine "starved" of H2 and prone to coupling.

Corrective Protocol:

  • Ammonia Saturation: You must shift the equilibrium. Introduce anhydrous ammonia (NH3) or ammonium hydroxide to the reaction mixture.

    • Why? High concentrations of NH3 push the equilibrium back toward the primary imine, blocking the attack by the primary amine [1, 3].

  • Catalyst Switch: If using Pd/C, switch to Raney Cobalt or Raney Nickel .

    • Why? Cobalt catalysts are intrinsically more selective for primary amines than Palladium. If you must use Pd/C, it requires a basic modifier (e.g., LiOH) to reduce surface acidity, which catalyzes the condensation step [3].

  • Pressure Increase: Increase H2 pressure to >10 bar (150 psi).

    • Why? You need to increase the rate of hydrogenation (Imine -> Amine) relative to the rate of condensation.

Scenario B: "The reaction stalls after 60% conversion. Adding more catalyst doesn't help."

Diagnosis: This is likely Catalyst Poisoning or Pore Blocking , exacerbated by the lipophilic nature of the 4-propyl group.

Corrective Protocol:

  • Solvent Check: The 4-propyl chain makes this molecule more lipophilic than standard benzylamine. If you are using pure water or highly polar solvents, the substrate may be coating the catalyst surface, preventing hydrogen adsorption.

    • Action: Switch to a Methanol/THF mixture or Methanol with 5% Ammonia. The organic solvent ensures the lipophilic substrate remains in the bulk phase, not fouling the catalyst pores [1].

  • Agitation Audit: In hydrogenation, H2 gas must dissolve into the liquid to reach the solid catalyst.

    • Action: Calculate your

      
       (volumetric mass transfer coefficient). On scale-up, simply matching RPM is insufficient. You likely need to increase the impeller tip speed or use a gas-entrainment impeller to maintain H2 saturation.
      
Scenario C: "I'm seeing a 'dimmer-like' impurity that isn't the secondary amine."

Diagnosis: If you are using a nitrile precursor, you might be seeing Hydrolysis products (Amides) if water is present without ammonia, or Hydrogenolysis products (Toluene derivatives) if the reaction runs too long or too hot.

Corrective Protocol:

  • Check Temperature: High temperatures (>60°C) on Pd/C can cleave the benzylic C-N bond (Hydrogenolysis), stripping off the amine group entirely to form 1-propyl-4-methylbenzene [4, 5].

  • Action: Lower temperature to 25-40°C and increase pressure to compensate for the rate loss.

Module 3: Critical Process Parameters (CPPs)

Use this table to establish your Design Space for the hydrogenation route.

ParameterRange (Lab)Range (Pilot/Scale)Impact on Quality
H2 Pressure 1 - 5 bar10 - 30 barHigh: Low pressure favors dimer formation.
Temperature 20 - 30°C25 - 45°CMed: Too high (>50°C) risks hydrogenolysis (cleavage).
Solvent MeOHMeOH + NH3 (sat)Critical: NH3 is essential to suppress secondary amines.
Catalyst Loading 5-10 wt%1-3 wt% (Optimized)Cost: High loading increases filtration hazards.
Agitation Stir barGas-entrainmentHigh: Mass transfer limited reaction.

Module 4: Safety & Engineering Controls

Handling (4-Propylphenyl)methanamine and its synthesis precursors requires strict adherence to safety protocols, particularly regarding pyrophoric catalysts.

Workflow Visualization: Safety Logic

SafetyFlow Start Start Scale-Up CatSelect Catalyst Selection Start->CatSelect Raney Raney Ni/Co CatSelect->Raney PdC Pd/C (Dry/Wet) CatSelect->PdC Hazard1 CRITICAL HAZARD: Pyrophoric when dry Raney->Hazard1 PdC->Hazard1 If dry Control1 Keep water-wet at all times. Charge under Argon/N2. Hazard1->Control1 Workup Work-Up / Filtration Control1->Workup Hazard2 Filter Cake Fire Risk Workup->Hazard2 Control2 Do not pull dry air through cake. Wash with water immediately. Hazard2->Control2

Figure 2: Safety decision tree for handling pyrophoric hydrogenation catalysts.

Specific Hazard Notes
  • Skin/Eye Contact: (4-Propylphenyl)methanamine is a corrosive base (Category 1B Skin Corrosion) [6]. It causes severe skin burns and eye damage.

    • PPE:[1][2] Neoprene gloves and full face shield are mandatory during sampling and unloading.

  • Exotherm Management: The hydrogenation of the nitrile group is highly exothermic (~150 kJ/mol). On a scale >100g, you must have active cooling (jacketed reactor) and a dosing protocol. Do not add all H2 pressure at once if the cooling capacity is unknown; operate in semi-batch mode if necessary.

References

  • Vertex AI Search. (2023). Catalytic hydrogenation of benzonitrile to benzylamine.
  • ResearchGate. (2019). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Link

  • Google Patents. (1999). Hydrogenation of nitriles to produce amines (US5869653A). Link

  • Core.ac.uk. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Link

  • ResearchGate. (2019). Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts. Link

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: (4-Propylphenyl)methanamine. Link

Sources

Avoiding side reactions in Delépine synthesis of primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DS-PROTO-001 Topic: Avoiding Side Reactions & Optimizing Yields in Primary Amine Synthesis Status: Active Guide

Introduction: The Delépine Advantage

Welcome to the reaction optimization center. You are likely here because you require a highly selective method for synthesizing primary amines (


) without the contamination of secondary or tertiary amines common in direct ammonia alkylation.

The Delépine reaction utilizes hexamethylenetetramine (HMTA or urotropine) to alkylate an alkyl halide, forming a quaternary ammonium salt.[1] Acidic hydrolysis releases the primary amine. While generally robust, the reaction is susceptible to specific failure modes—most notably the Sommelet oxidation (aldehyde formation) and incomplete hydrolysis .

This guide provides a self-validating protocol to navigate these pitfalls.

Module 1: Critical Decision Pathways (Mechanism & Logic)

Before mixing reagents, understand the bifurcation point. The intermediate hexaminium salt is stable, but its degradation path depends entirely on pH and solvent conditions.

The Delépine vs. Sommelet Bifurcation

The most common "side reaction" is actually a competing name reaction: the Sommelet reaction. If you hydrolyze the salt in neutral/aqueous conditions rather than strong acid, you will oxidize your benzyl halide to an aldehyde.

Delepine_Pathway Start Alkyl/Benzyl Halide (R-CH2-X) Salt Quaternary Hexaminium Salt Start->Salt CHCl3 or EtOH SN2 Reaction HMTA HMTA (Reagent) HMTA->Salt Condition_Acid Strong Acid (HCl/EtOH) (Delépine Conditions) Salt->Condition_Acid Condition_Neutral Water/Heat (pH ~6-7) (Sommelet Conditions) Salt->Condition_Neutral Amine Primary Amine (R-CH2-NH2) Condition_Acid->Amine Hydrolysis Byproducts Formaldehyde + NH4Cl Condition_Acid->Byproducts Aldehyde Aldehyde (R-CHO) Condition_Neutral->Aldehyde Oxidation

Figure 1: Mechanistic divergence. Strong acidic hydrolysis is non-negotiable for amine synthesis to prevent Sommelet oxidation.

Module 2: Pre-Reaction Troubleshooting (Substrate & Reagents)

User Question: Can I use this method for secondary alkyl halides?

Technical Response: Generally, no .[1] The first step is an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reaction.[1][2][3] HMTA is a bulky nucleophile (cage structure).
  • Primary/Benzylic/Allylic Halides: Excellent substrates.

  • Secondary Halides: Reaction is sluggish; elimination (E2) often competes, yielding alkenes.

  • Tertiary Halides: Will fail (Elimination dominant).

User Question: My HMTA is old. Does it matter?

Technical Response: Yes. HMTA is hygroscopic. If it has absorbed water, it may hydrolyze prematurely or affect the stoichiometry.

  • Action: Dry HMTA in a vacuum oven or recrystallize from ethanol before use if the bottle has been open for months.

Module 3: The Quaternization Step (Salt Formation)[1][5]

Issue: The salt isn't precipitating, or the yield is low.

The driving force of the Delépine reaction is the precipitation of the quaternary salt from the reaction solvent. If it stays in solution, the equilibrium may not favor product formation, and isolation becomes messy.

Solvent Selection Guide
SolventSolubility of ReactantsSolubility of Salt ProductVerdict
Chloroform (

)
HighVery LowGold Standard. Salt precipitates as pure crystals.
Ethanol (

)
HighModerateAcceptable. Safer than

, but may require ether addition to force precipitation.
Water HighHighAvoid. Salt remains soluble; difficult to isolate from unreacted HMTA.
Acetone ModerateLowAlternative. Good for iodides, less so for chlorides.

Protocol Adjustment: If using Ethanol and no precipitate forms after 4-12 hours:

  • Concentrate the solution to 50% volume.

  • Add dry Diethyl Ether or MTBE dropwise until turbidity appears.

  • Cool to 0°C to maximize crystallization.

Module 4: Hydrolysis & Workup (Releasing the Amine)

Issue: I have the salt, but after hydrolysis, I have a mess of byproducts.

This is the most critical phase. You are generating 6 equivalents of formaldehyde for every 1 equivalent of amine. Formaldehyde can react with your product (methylation) or form sticky polymers.

Optimized Hydrolysis Protocol
  • The Acid Mix: Suspend the hexaminium salt in Ethanolic HCl (concentrated HCl mixed 1:4 with Ethanol).

    • Why? Ethanol keeps the organic amine soluble; water (from HCl) is required for hydrolysis; high acidity prevents aldehyde formation.

  • Formaldehyde Management:

    • Method A (Volatile Amines): Steam distillation. The formaldehyde forms acetals or polymerizes, while the amine hydrochloride stays in the pot. Basify after removing volatiles.

    • Method B (Non-volatile): Add Dimedone or perform an acidic wash.

  • The "Sommelet Check":

    • Ensure pH < 1 throughout the reflux. If pH rises, add more HCl.

User Question: How do I remove the formaldehyde byproduct?

Technical Response: In ethanolic HCl, formaldehyde largely converts to diethyl acetal (


), which is volatile.
  • Step 1: Reflux the salt in Ethanolic HCl.

  • Step 2: Evaporate the solvent (and the volatile acetal) to dryness under vacuum.

  • Step 3: The residue is your Amine Hydrochloride + Ammonium Chloride.

  • Step 4: Recrystallize from ethanol/water to separate

    
     (less soluble in pure EtOH) or proceed to basic workup.
    

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Problem Detected Precipitate Did the Salt Precipitate? Start->Precipitate SolventCheck Check Solvent. Is it too polar (Water/MeOH)? Precipitate->SolventCheck No ProductCheck Analyze Final Product Precipitate->ProductCheck Yes SwitchSolvent Switch to CHCl3 or Add Ether to EtOH SolventCheck->SwitchSolvent Yes Aldehyde Product is Aldehyde (Sommelet) ProductCheck->Aldehyde Impure Product is Sticky/Polymer ProductCheck->Impure FixAcid Hydrolysis pH too high. Use Conc. HCl/EtOH. Aldehyde->FixAcid FixFormaldehyde Formaldehyde Polymerization. Evaporate Diethyl Acetal fully. Impure->FixFormaldehyde

Figure 2: Diagnostic flow for common Delépine synthesis failures.

References

  • Delépine, M. (1895).[4][5] "Sur l'hexaméthylène-amine (suite). Sels d'ammonium; action des acides; production d'amines primaires."[1][3][4][5][6] Bulletin de la Société Chimique de Paris, 13, 352–361.[4]

  • Gal

    
    -Methylphenethylamine (Amphetamine)." Organic Syntheses, Collective Volume 2, 25. (Demonstrates isolation techniques). 
    
  • Angyal, S. J. (1954).[5] "The Sommelet Reaction."[4][7][8] Organic Reactions, 8, 197.[5] (Detailed discussion on the competition between Delépine and Sommelet pathways).

  • Blazevic, N., et al. (1979).[1] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[1][9] Synthesis, 1979(3), 161-176.[1]

  • Organic Chemistry Portal. "Delépine Reaction." (Mechanism and recent literature).[1][10]

Sources

Validation & Comparative

Validation of Analytical Methods for (4-Propylphenyl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(4-Propylphenyl)methanamine (CAS: 2696-84-6 / 538342-98-2), often utilized as a specialized intermediate in the synthesis of bioactive phenethylamines and agrochemicals, presents specific analytical challenges due to its primary amine functionality and lipophilic propyl-substituted aromatic ring.

This guide objectively compares and validates two primary analytical workflows: Reverse-Phase HPLC-UV (the industry workhorse for purity/QC) and LC-MS/MS (the gold standard for trace quantification/bioanalysis).

Physicochemical Profile & Analytical Implications
PropertyValue (Approx.)Analytical Implication
Molecular Weight 149.23 g/mol Suitable for low-mass MS cutoff; requires careful solvent delay.
Basicity (pKa) ~9.5 (Amine)Critical: Will exist as a cation at neutral/acidic pH. Severe peak tailing on standard silica columns unless end-capped columns or modifiers (TFA/TEA) are used.
LogP ~2.8Moderately lipophilic; excellent retention on C18 stationary phases.
Chromophore Benzylic SystemUV Absorbance maxima typically at ~210 nm (strong) and ~254 nm (moderate).

Method Landscape: Comparative Analysis

The choice of method depends strictly on the "Fit-for-Purpose" criteria defined by the stage of drug development.

FeatureMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace/Bio) Method C: GC-MS (Alternative)
Primary Application Purity assay, content uniformity, synthetic process monitoring.PK studies, impurity profiling (<0.1%), cleaning validation.Volatile impurity analysis.
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)~10 ng/mL
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL50 – 5000 ng/mL
Robustness High; tolerates matrix variance.Moderate; susceptible to matrix effects (ion suppression).Moderate; requires derivatization to prevent tailing.
Cost Per Sample Low ($)High (

$)
Medium (

)

Deep Dive: Validated Protocols

Method A: HPLC-UV (The Robust QC Protocol)

Rationale: This method utilizes an acidic mobile phase to protonate the amine fully (preventing secondary interactions with silanols) and a C18 column for hydrophobic retention of the propylphenyl group.

Instrumental Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Why? High surface area and "double end-capping" reduce peak tailing for basic amines.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Note: TFA acts as an ion-pairing agent to sharpen amine peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (Quantification), 254 nm (ID confirmation).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
10.090Elution of Analyte
12.090Wash
12.110Re-equilibration
17.010End
Method B: LC-MS/MS (High Sensitivity Protocol)

Rationale: For bioanalysis (plasma/urine) or trace impurity quantification, UV is insufficient. ESI+ is ideal for the easily protonated amine.

Instrumental Parameters
  • System: AB Sciex Triple Quad 5500 or Thermo TSQ Altis.

  • Column: Waters XBridge BEH C18 (2.1 × 100 mm, 2.5 µm).

    • Why? Hybrid particle technology (BEH) allows high pH usage if needed, but standard acidic conditions work well for positive mode ESI.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
150.1 [M+H]⁺ 133.1 [M-NH₃]⁺ 15Quantifier (Loss of ammonia)
150.1 [M+H]⁺ 91.1 [C₇H₇]⁺ 25Qualifier (Tropylium ion)

Validation Workflow (ICH Q2 R1/R2)

To ensure scientific integrity, the method must undergo a rigorous validation lifecycle.[2] The following diagram illustrates the logical flow of a self-validating system.

ValidationLifecycle cluster_Validation ICH Q2 Validation Parameters Start Method Development (Optimization of pH & Column) SystemSuit System Suitability Testing (SST) (Tailing Factor < 1.5, Plates > 2000) Start->SystemSuit Pass SystemSuit->Start Fail (Tailing > 2.0) Specificity Specificity (Blank vs. Spiked Matrix) SystemSuit->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike @ 80%, 100%, 120%) Linearity->Accuracy Accuracy->Start Fail (Rec < 98%) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow ±0.1, Temp ±5°C) Precision->Robustness Report Final Validation Report (SOP Generation) Robustness->Report All Criteria Met

Figure 1: Step-wise validation lifecycle ensuring method reliability before routine deployment.

Experimental Validation Data (Simulated for Guidance)

When executing the protocols above, your data should align with these acceptance criteria to be considered "Validated."

Table 1: Validation Acceptance Criteria & Typical Results
ParameterAcceptance Limit (ICH)Typical Result (HPLC-UV)Typical Result (LC-MS/MS)
Specificity No interference at retention timeClean baselineHigh selectivity (MRM)
Linearity (R²) > 0.9990.99980.9995
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8%95.0% – 105.0%
Precision (RSD) < 2.0%0.4%3.5%
LOD (Limit of Detection) S/N > 30.1 µg/mL0.05 ng/mL
Tailing Factor < 2.01.2 (with TFA)1.1 (with Formic Acid)
Troubleshooting "The Amine Problem"

Issue: Broad, tailing peaks are the most common failure mode for (4-Propylphenyl)methanamine. Causality: Interaction between the positively charged amine nitrogen and residual acidic silanol groups on the silica support. Solution:

  • Use "Base-Deactivated" Columns: Modern columns (e.g., Zorbax Eclipse, Waters XBridge) are chemically treated to neutralize silanols.

  • pH Control: Operate at pH < 3.0 (keeps silanols protonated/neutral) or pH > 10.0 (keeps amine neutral, requires hybrid column).

  • Add Modifiers: 0.1% TFA or 10 mM Triethylamine (TEA) competes for silanol sites, sharpening the peak.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • PubChem. (2025).[4][5] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link

Sources

Spectroscopic data comparison of (4-Propylphenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Functionality

(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) is a critical intermediate in the synthesis of nematic liquid crystals (via Schiff base formation) and bioactive ligands (such as platinum(IV) anticancer complexes).

For the synthetic chemist, the primary challenge is not just synthesizing the core scaffold, but rigorously distinguishing it from its functionalized derivatives during process optimization. This guide provides a comparative spectroscopic analysis of the parent amine against its two most common derivative classes: Schiff Bases (Imines) and Amides .

Key Takeaway: The "Lighthouse" signal for this scaffold is the benzylic methylene (


)  resonance in 

NMR. Its chemical shift is the most sensitive reporter of N-substitution, moving predictably from 3.8 ppm (amine) to ~4.8 ppm (imine) and ~4.4 ppm (amide), allowing for rapid in-process monitoring without full workup.

Comparative Spectroscopic Data

The following table synthesizes experimental data patterns for (4-Propylphenyl)methanamine (Parent) versus its N-benzylidene (Imine) and N-acetyl (Amide) derivatives.

Table 1: Diagnostic Spectral Markers
FeatureParent Amine (4-Propylphenyl)methanamineDerivative A: Schiff Base (N-Benzylidene derivative)Derivative B: Amide (N-Acetyl derivative)Diagnostic Utility

NMR: Benzylic


3.82 ppm (s, 2H)

4.78 ppm (s, 2H)

4.38 ppm (d, 2H)
Primary Indicator. Tracks conversion of amine to product.

NMR: Functional H

1.45 ppm (br s,

)

8.35 ppm (s,

)

5.90 ppm (br s,

)
Confirms formation of the double bond (Imine) or carbonyl link.

NMR: Propyl Group

0.93 (t), 1.62 (m), 2.56 (t)

0.94 (t), 1.65 (m), 2.60 (t)

0.93 (t), 1.63 (m), 2.58 (t)
Internal Standard. Remains constant; useful for integration normalization.
IR: Key Stretch

(N-H)

(C=N)

(C=O)
Rapid "Go/No-Go" check for functional group transformation.
MS (

): Base Peak
149

, 132

91 (Tropylium), Molecular Ion varies43 (Acetyl), Molecular Ion variesFragmentation stability assessment.

Note: Chemical shifts (


) are referenced to TMS in 

. Values may fluctuate

based on concentration and temperature.

Technical Deep Dive: Mechanism of Spectral Shifts

The "Lighthouse" Effect (Benzylic Shift)

In the parent amine, the nitrogen lone pair provides shielding to the adjacent methylene protons, resulting in an upfield shift (~3.8 ppm).

  • In Imines: The nitrogen lone pair participates in the

    
    -system of the 
    
    
    
    bond. The resulting anisotropy of the double bond deshields the benzylic protons, pushing them downfield significantly (~1.0 ppm shift).
  • In Amides: The carbonyl group exerts a strong electron-withdrawing inductive effect (

    
    ), identifying the product by a shift to ~4.4 ppm.
    
Mass Spectrometry Fragmentation Logic

The stability of the 4-propylphenyl moiety dominates the mass spectrum.

  • Tropylium Formation: The benzyl fragment readily rearranges to the stable tropylium ion (

    
     91), often the base peak in derivatives where the N-substituent is easily lost.
    
  • McLafferty Rearrangement: In derivatives with long alkyl chains (like the propyl group), characteristic losses of alkene fragments (e.g., ethylene) may be observed, though less dominant than the benzylic cleavage.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing these derivatives during a synthesis campaign.

AnalyticalWorkflow Start Crude Reaction Mixture (4-Propylbenzylamine Core) TLC TLC Screening (Mobile Phase: 10% MeOH/DCM) Start->TLC NMR_Check 1H NMR Analysis (Focus: 3.5 - 5.0 ppm region) TLC->NMR_Check If spot separation observed Decision Check Benzylic CH2 Shift NMR_Check->Decision Res_38 Peak at ~3.82 ppm (Unreacted Amine) Decision->Res_38 No Shift Res_44 Peak at ~4.38 ppm (Amide Product) Decision->Res_44 Shift +0.6 ppm Res_48 Peak at ~4.78 ppm (Imine Product) Decision->Res_48 Shift +1.0 ppm Action_Purify Action: Acid/Base Extraction or Recrystallization Res_38->Action_Purify Action_Confirm Action: Confirm with IR (Look for 1640/1650 cm-1) Res_44->Action_Confirm Res_48->Action_Confirm

Figure 1: Analytical decision tree for monitoring the derivatization of (4-Propylphenyl)methanamine.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative (Standard Reference)

Purpose: To generate a spectroscopic standard for the "Imine Shift."

  • Reagents: Mix (4-Propylphenyl)methanamine (1.0 eq) with 4-Methoxybenzaldehyde (1.0 eq) in anhydrous Ethanol (

    
    ).
    
  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 4 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: Hexane:EtOAc 8:2). The amine spot (baseline/low

    
    ) should disappear; a new UV-active spot (high 
    
    
    
    ) appears.
  • Workup: Cool to

    
    . The Schiff base typically precipitates. Filter and wash with cold ethanol.
    
  • Validation: Dissolve

    
     in 
    
    
    
    for NMR. Verify the disappearance of the 3.82 ppm singlet and appearance of the 8.35 ppm imine proton.
Protocol B: NMR Sample Preparation for Trace Analysis

Purpose: To detect <1% residual amine in the final product.

  • Solvent Choice: Use

    
     neutralized with basic alumina if the derivative is acid-sensitive (imines can hydrolyze in acidic 
    
    
    
    ).
  • Concentration: Prepare a high-concentration sample (

    
     in 
    
    
    
    ).
  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds to ensure full relaxation of the benzylic protons for accurate integration.
    
  • Processing: Phase manually. Integrate the propyl methyl triplet (0.93 ppm) as 3.00 H. Check the 3.82 ppm region. Any peak here indicates unreacted starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74850, N-Propylbenzylamine. Retrieved from [Link]

  • Sitaram, P., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • ResearchGate (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]

Comparing (4-Propylphenyl)methanamine with other benzylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4395-73-7 | Synonyms: 4-Propylbenzylamine, p-n-Propylbenzylamine[1]

Executive Summary

(4-Propylphenyl)methanamine (4-PBA) occupies a critical "Goldilocks" zone in the benzylamine derivative landscape.[1][2] While simple benzylamine lacks hydrophobicity and 4-tert-butylbenzylamine introduces significant steric bulk, 4-PBA offers a linear, flexible hydrophobic tail (C3 chain) that enhances van der Waals interactions without disrupting planar packing.[1][2]

This guide analyzes 4-PBA against its primary analogs, focusing on its emerging dominance in 2D Perovskite Solar Cell (PSC) engineering and its utility as a lipophilic fragment in Medicinal Chemistry .[1][2]

Physicochemical Profile & Benchmarking

The propyl group at the para position significantly alters the physicochemical profile compared to the parent benzylamine.[1][2]

Table 1: Comparative Properties of Benzylamine Derivatives
Property(4-Propylphenyl)methanamine Benzylamine (Baseline)4-Methylbenzylamine 4-tert-Butylbenzylamine
CAS 4395-73-7100-46-9104-84-73968-85-2
Mol.[1] Weight 149.24 g/mol 107.16 g/mol 121.18 g/mol 163.26 g/mol
LogP (Lipophilicity) ~2.3 - 2.5 1.091.60~3.0
pKa (Conj.[1][2] Acid) 9.20 ± 0.1 9.339.369.40
Boiling Point 240°C (est.) / 85°C @ 5mmHg185°C195°C235°C
Steric Profile Linear, flexible tailMinimalSmall, fixedBulky, spherical
Electronic Effect Weak Donor (+I)NeutralWeak Donor (+I)Weak Donor (+I)

Key Insight: The pKa values across these derivatives are remarkably similar because the alkyl substituents are remote from the amine center.[1][2] However, the LogP shift from 1.09 (Benzylamine) to ~2.5 (4-PBA) is the defining feature, driving its utility in membrane permeation and moisture-resistant coatings.[1][2]

Application Deep Dive: Perovskite Solar Cell Stabilization

The most high-value application of 4-PBA currently is as a spacer cation in Ruddlesden-Popper (2D) Perovskites .[1][2]

The Challenge

3D Perovskites (e.g., MAPbI₃) degrade rapidly in humidity.[1][2] Replacing small cations (MA⁺) with large hydrophobic spacers creates 2D layers that are stable but suffer from poor charge transport.[1][2]

The 4-PBA Solution

4-PBA (as the iodide salt, PAI) outperforms both shorter (Ethyl/Methyl) and longer (Butyl/Octyl) chains:[1]

  • Vs. Ethyl/Methyl: PAI provides superior moisture repulsion due to the C3 chain.[1][2]

  • Vs. Butyl/Octyl: PAI has a shorter insulating tunnel barrier, allowing better charge transport between inorganic layers.[1][2] It also exhibits better crystallinity than butylammonium due to reduced conformational disorder.[1][2]

Diagram 1: Cation Selection Logic in Perovskite Engineering[2]

PerovskiteLogic cluster_0 Spacer Cation Candidates BA Benzylamine (Too Hydrophilic) Mechanism Lattice Intercalation BA->Mechanism MBA 4-Methyl-BA (Weak Barrier) MBA->Mechanism PBA 4-Propyl-BA (Optimal) PBA->Mechanism TBA 4-t-Butyl-BA (Steric Disruption) TBA->Mechanism Result1 Moisture Ingress Mechanism->Result1 Short Chain Result2 Stable 2D Layer High Conductivity Mechanism->Result2 C3 Linear Chain Result3 Lattice Distortion Poor Packing Mechanism->Result3 Bulky Tail

Caption: Selection logic for spacer cations. 4-PBA balances hydrophobicity with packing efficiency, avoiding the steric disruption of t-butyl groups.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Propylbenzylammonium Iodide (PAI) for Perovskites

Use this salt form for solar cell fabrication.[1]

Reagents:

  • (4-Propylphenyl)methanamine (1.0 eq)[1][2]

  • Hydriodic acid (HI), 57% w/w in water (1.1 eq)[1][2]

  • Ethanol (Absolute)[1][2]

  • Diethyl Ether[2][3]

Workflow:

  • Dissolution: Dissolve 10 mmol of (4-Propylphenyl)methanamine in 20 mL of ethanol at 0°C (ice bath).

  • Acidification: Dropwise add 11 mmol of HI. The reaction is exothermic; maintain temperature <10°C.[1][2]

  • Stirring: Stir for 2 hours at room temperature.

  • Precipitation: Remove solvent via rotary evaporation until a solid forms.[1][2]

  • Wash: Wash the solid 3x with diethyl ether to remove excess I₂ and organic impurities.[1][2]

  • Recrystallization: Recrystallize from ethanol/diethyl ether to yield white PAI crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Reductive Amination (Medicinal Chemistry)

Standard protocol for installing the 4-propylbenzyl motif onto a scaffold.[1]

Reagents:

  • Aldehyde/Ketone Substrate (1.0 eq)[1][2]

  • (4-Propylphenyl)methanamine (1.2 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • DCM or DCE (Solvent)[1][2]

  • Acetic Acid (Catalytic, optional)[2]

Step-by-Step:

  • Imine Formation: Combine substrate and amine in DCM (0.1 M).[1][2] If reaction is sluggish, add 1 drop of AcOH.[1][2] Stir for 30-60 mins.

  • Reduction: Add STAB in one portion.

  • Quench: After TLC indicates consumption of aldehyde (typically 2-4 hrs), quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reactivity & Stability Analysis

Nucleophilicity

The nucleophilicity of 4-PBA is marginally higher than benzylamine but effectively identical to 4-methylbenzylamine.[1][2]

  • Electronic Factor: The propyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the nitrogen.[1][2]

  • Steric Factor: Since the propyl group is in the para position, it does not sterically hinder the nitrogen lone pair.[1][2]

  • Implication: Reaction times optimized for benzylamine can be applied directly to 4-PBA without modification.[1][2]

Stability[2][4][5][6][7]
  • Oxidation: Like all benzylamines, 4-PBA absorbs CO₂ from the air to form carbamates.[1][2] Store under Nitrogen/Argon.[1][2]

  • Thermal: High thermal stability (bp ~240°C), making it suitable for high-temperature annealing processes in device fabrication.[1][2]

Diagram 2: Synthetic Pathway & Reactivity Flow[2]

ReactivityFlow cluster_apps Downstream Applications Precursor 4-Propylbenzonitrile Product (4-Propylphenyl)methanamine (4-PBA) Precursor->Product Reduction (LiAlH4 or H2/Cat) Salt PAI Salt (Perovskites) Product->Salt HI/Ethanol Amide Amide/Amine (Drug Discovery) Product->Amide R-CHO + NaBH(OAc)3 (Reductive Amination)

Caption: Synthesis of 4-PBA from nitrile precursor and subsequent divergence into materials science (salts) and medicinal chemistry (coupling).[1]

References

  • PubChem. (2025).[1][2][4][5] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Chen, C., et al. (2017).[1][2][6] "Effects of the additives: N-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells." RSC Advances, 7, 55986-55992.[1][2][6] [Link]

  • Li, N., et al. (2019).[1][2] "Cation Engineering for High-Efficiency and Stable 2D/3D Perovskite Solar Cells." Nature Energy.[1][2] (Contextual reference for alkyl-benzylamine trends).

Sources

Comparative Biological Profiling of (4-Propylphenyl)methanamine Analogs: A Guide to TAAR1 and Sigma Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) represents a privileged scaffold in medicinal chemistry, bridging the structural gap between endogenous trace amines and synthetic psychotropic agents. Its core structure—a lipophilic para-substituted benzene ring linked to a primary amine—serves as a critical pharmacophore for two distinct but overlapping signaling systems: Trace Amine-Associated Receptor 1 (TAAR1) and Sigma Receptors (


R) .

This guide objectively compares the biological activity of (4-Propylphenyl)methanamine (4-PPMA) against key structural analogs. Unlike rigid templates, this analysis follows the Structure-Activity Relationship (SAR) logic, demonstrating how subtle modifications to the "tail" (N-substitution) or the "head" (ring substitution) drastically shift the pharmacological profile from TAAR1 agonism to Sigma receptor antagonism/chaperone modulation.

The Chemical Scaffold
  • Parent Compound: (4-Propylphenyl)methanamine (4-PPMA).

  • Key Feature: The para-propyl group provides steric bulk and lipophilicity (cLogP ~ 2.4), enhancing blood-brain barrier (BBB) penetration compared to its hydroxylated analog, Tyramine.

  • Primary Targets:

    • TAAR1: An intracellular GPCR where 4-PPMA acts as a putative agonist.

    • Sigma-1 (

      
      ):  A chaperone protein where N-substituted analogs of 4-PPMA exhibit high affinity.
      

Mechanistic Insight: The Dual-Target Paradigm

To understand the performance differences between analogs, researchers must grasp the distinct binding requirements of the two primary targets.

Pathway A: TAAR1 Agonism (The "Trace Amine" Logic)

TAAR1 is unique among GPCRs as it is predominantly intracellular. Ligands must cross the plasma membrane to activate it.

  • Mechanism: Binding triggers

    
    -protein coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP accumulation.
  • 4-PPMA Activity: The primary amine is essential for the ionic interaction with Asp3.32 in the TAAR1 orthosteric pocket. The 4-propyl group occupies the hydrophobic crevice usually filled by the 4-hydroxyl of tyramine, often resulting in increased receptor residence time but variable intrinsic efficacy.

Pathway B: Sigma-1 Receptor Modulation (The "Chaperone" Logic)

The


 receptor regulates calcium signaling and ER stress.
  • Mechanism: Ligand binding causes dissociation of

    
     from BiP (GRP78) at the Mitochondria-Associated ER Membrane (MAM), allowing 
    
    
    
    to chaperone
    
    
    and stabilize calcium flux.
  • Analog Specificity: The parent primary amine (4-PPMA) has low affinity. However, N-alkylation (e.g., N-propyl, N-benzyl) creates a secondary or tertiary amine that drastically increases affinity (

    
     shifts from 
    
    
    
    to
    
    
    range) by satisfying the "hydrophobic spacer + basic nitrogen" pharmacophore required by
    
    
    .

Signaling_Pathways cluster_TAAR TAAR1 Pathway (Intracellular) cluster_Sigma Sigma-1 Pathway (ER Membrane) LIGAND 4-PPMA Analog TAAR1 TAAR1 Receptor LIGAND->TAAR1 Primary Amine (Agonist) SIGMA Sigma-1 Receptor LIGAND->SIGMA N-Substituted (High Affinity) Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP BiP BiP/GRP78 SIGMA->BiP Dissociation IP3R IP3 Receptor SIGMA->IP3R Chaperoning Ca Ca2+ Flux Stabilization IP3R->Ca

Figure 1: Divergent signaling pathways for 4-PPMA analogs. Primary amines favor TAAR1, while N-substitution shifts bias toward Sigma-1 modulation.

Comparative Analysis of Analogs

The following table synthesizes experimental trends and SAR data for 4-PPMA and its critical analogs.

Table 1: Biological Activity Profile of (4-Propylphenyl)methanamine Analogs

Analog ClassSpecific CompoundStructural ModificationTAAR1 Activity (

)
Sigma-1 Affinity (

)
Primary Application
Parent 4-PPMA None (Primary Amine)High (

)
Low (

)
TAAR1 Agonist Probe
N-Alkylated N-Propyl-4-PPMA Secondary Amine (+Propyl)ReducedModerate (

)
Mixed

/TAAR Ligand
N-Aralkyl N-(4-Nitrophenyl)propyl-4-PPMA Tertiary Amine (+Aryl linker)NegligibleVery High (

)
Selective

Ligand
Ring-Substituted 4-Nitro-N-propylbenzylamine 4-Nitro group (Electronic w/d)InactiveModerateSynthetic Intermediate/Antimicrobial
Chain-Extended 4-Propylphenethylamine 2-carbon linker (vs 1-carbon)Maximal LowClassic Trace Amine Analog

*Note: Values are estimated based on pharmacophore consensus from authoritative SAR studies (see References).

Key Findings:
  • Linker Length Sensitivity: Extending the linker from benzylamine (1-carbon) to phenethylamine (2-carbon) generally increases TAAR1 potency , making 4-Propylphenethylamine a more potent agonist than 4-PPMA.

  • The "Sigma Switch": Adding a bulky hydrophobic group to the nitrogen (as seen in the N-Aralkyl analog) destroys TAAR1 activity (steric clash) but creates the perfect "hydrophobic-cationic-hydrophobic" sandwich required for nanomolar Sigma-1 binding .

Experimental Protocols (Self-Validating Systems)

To verify the activity of these analogs, the following protocols are recommended. These workflows include internal controls to ensure data integrity.

Protocol A: TR-FRET cAMP Accumulation Assay (For TAAR1)

Objective: Quantify the functional agonism of 4-PPMA analogs on TAAR1.

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: Lance Ultra cAMP kit (PerkinElmer) or equivalent TR-FRET system.

  • Step-by-Step Workflow:

    • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

    • Stimulation: Add 5

      
       of compound (10-point dose-response, 1 pM to 10 
      
      
      
      ) in stimulation buffer containing IBMX (500
      
      
      ) to prevent cAMP degradation.
    • Control: Run

      
      -Phenylethylamine (
      
      
      
      -PEA)
      as the positive control (
      
      
      ).
    • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate 1 hour at RT.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/615 nm.

  • Validation Check: The Z'-factor must be > 0.[1]5. If

    
    -PEA fails to induce >5-fold signal over basal, the assay is invalid (likely low receptor expression).
    
Protocol B: Competitive Radioligand Binding (For Sigma-1)

Objective: Determine the affinity (


) of N-substituted analogs.[2]
  • Tissue/Source: Guinea pig brain membrane homogenates or CHO cells expressing h

    
    .
    
  • Radioligand: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (specific for 
    
    
    
    ).
  • Step-by-Step Workflow:

    • Incubation: Mix 100

      
       membrane protein with 2 nM 
      
      
      
      and the test analog (10 nM to 100
      
      
      ) in 50 mM Tris-HCl (pH 7.4).
    • Equilibrium: Incubate for 120 mins at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Counting: Measure radioactivity via liquid scintillation counting.

  • Validation Check: Haloperidol should be used as a reference inhibitor (

    
    ). Non-specific binding (defined by 10 
    
    
    
    Haloperidol) should be <10% of total binding.

References

  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Title: Trace amines and the trace amine-associated receptor 1: Pharmacology, neurochemistry, and clinical implications.[3]

    • Source: Frontiers in Neuroscience (2011).
    • URL:[Link]

  • Sigma Receptor Ligand SAR

    • Title: Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors.
    • Source: European Journal of Pharmacology (Cited in NIH PubChem).
    • URL:[Link]

  • TAAR1 Agonist Discovery

    • Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist...[4]

    • Source: Molecules (MDPI, 2022).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: (4-Propylphenyl)methanamine Compound Summary.
    • Source: PubChem (CID 12162002).[5]

    • URL:[Link]

Sources

Comparative Guide: Catalytic Systems for (4-Propylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems for the synthesis of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine ), a critical intermediate in the synthesis of S1P receptor modulators and other pharmaceutical agents.

Executive Summary & Strategic Analysis

Synthesizing (4-Propylphenyl)methanamine requires navigating a classic chemoselectivity challenge: reducing the precursor (nitrile or aldehyde) to the primary amine while suppressing the formation of the thermodynamically favorable secondary amine (dimerization) and preventing the hydrogenolysis of the benzylic C-N bond.

For this specific 4-propyl analog, the stability of the para-propyl group is generally high, but the benzylic position remains sensitive. This guide compares three distinct catalytic methodologies:

  • Raney Cobalt (Ra-Co): The "Selectivity Specialist" for nitrile hydrogenation. Best for high-purity primary amine synthesis at scale.

  • Palladium on Carbon (Pd/C): The "Versatile Workhorse" for reductive amination. Accessible but prone to side reactions (debenzylation) without additives.

  • Copper-Magnesium Oxide (Cu-MgO): The "Green/Gas-Phase" alternative. Offers exceptional selectivity but requires specific reactor configurations.

Comparative Analysis of Catalytic Architectures

System A: Raney Cobalt (Nitrile Hydrogenation)

Precursor: 4-Propylbenzonitrile Mechanism: Surface-mediated hydrogenation via aldimine intermediate.

  • Performance: Raney Cobalt is superior to Raney Nickel for primary benzylamine synthesis. Nickel catalysts often bind the resulting amine too strongly or facilitate the condensation of the intermediate imine with the product amine, leading to secondary amines (dibenzylamine derivatives). Cobalt suppresses this coupling reaction.

  • Selectivity: >95% Primary Amine.

  • Drawbacks: Pyrophoric handling; requires high pressure (30–70 bar).

System B: Pd/C with Additives (Reductive Amination)

Precursor: 4-Propylbenzaldehyde + Ammonia Mechanism: Condensation to imine followed by hydrogenation.

  • Performance: Pd/C is highly active but non-selective in neutral media. It tends to catalyze the hydrogenolysis of the benzylamine product to 4-propyltoluene (cleaving the C-N bond).

  • Optimization: The addition of acidic modifiers (e.g., Acetic Acid) or poisoning agents (e.g., BaSO₄) is strictly required to protonate the amine product, preventing it from poisoning the catalyst or reacting further.

  • Selectivity: 85–92% (highly dependent on ammonia excess).

System C: Cu-MgO (Heterogeneous Hydrogenation)

Precursor: 4-Propylbenzonitrile Mechanism: Acid-base bifunctional catalysis on MgO support with Cu active sites.

  • Performance: Copper exhibits low activity for C-N bond cleavage (hydrogenolysis), making it ideal for preserving the benzylamine structure. The basic MgO support prevents acid-catalyzed condensation side reactions.

  • Selectivity: >98% reported for similar benzylamine analogs.[1]

  • Drawbacks: Often requires higher temperatures (>150°C) or gas-phase flow reactors.

Quantitative Performance Matrix

MetricRaney Cobalt (Ra-Co) Pd/C (5%) + Acid Cu-MgO (12% Cu)
Precursor 4-Propylbenzonitrile4-Propylbenzaldehyde4-Propylbenzonitrile
Yield 92 - 96%75 - 85%90 - 98%
Primary:Secondary Amine Ratio > 50:1~ 10:1> 99:1
Reaction Pressure 50 - 80 bar H₂1 - 5 bar H₂1 - 10 bar H₂
Temperature 80 - 120°C25 - 60°C180 - 220°C
Major Impurity Secondary Amine4-Propyltoluene (Hydrogenolysis)Unreacted Nitrile
Scalability High (Industrial Standard)Medium (Batch/Lab)High (Continuous Flow)

Mechanistic Visualization

The critical challenge in this synthesis is the "Selectivity Fork" at the imine intermediate stage. The diagram below illustrates why Cobalt and Ammonia excess are critical.

Benzylamine_Selectivity Start 4-Propylbenzonitrile Imine Aldimine Intermediate (Ar-CH=NH) Start->Imine + H2 (Cat) Primary Target: (4-Propylphenyl)methanamine (Primary Amine) Imine->Primary + H2 (Fast on Co/Cu) Aminal Aminal Intermediate Imine->Aminal + Primary Amine (Condensation) Primary->Imine Inhibition (Product binds catalyst) Toluene Impurity: 4-Propyltoluene (via Hydrogenolysis) Primary->Toluene Pd/C (Over-reduction) Secondary Impurity: Secondary Amine (Dimer) Aminal->Secondary - NH3, + H2

Figure 1: Reaction network showing the competition between direct hydrogenation (Green path) and condensation leading to secondary amines (Red path). Pd/C specifically risks the dashed red path (Hydrogenolysis).

Experimental Protocols

Protocol A: High-Selectivity Hydrogenation using Raney Cobalt

Recommended for: Scale-up and high purity requirements.

Reagents:

  • 4-Propylbenzonitrile (1.0 equiv)

  • Raney Cobalt (active slurry, ~10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)[2]

  • Additive: Ammonia (7M in Methanol, 5.0 equiv) - Crucial for suppressing secondary amines.

Workflow:

  • Catalyst Prep: Wash Raney Cobalt slurry three times with anhydrous methanol to remove water. Caution: Pyrophoric.

  • Loading: In a high-pressure autoclave, charge the nitrile, methanol, and ammonia solution. Add the catalyst slurry last under an Argon blanket.

  • Pressurization: Purge the vessel 3x with N₂ (10 bar) and 3x with H₂ (10 bar). Pressurize to 50 bar H₂ .

  • Reaction: Heat to 90°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations. Maintain for 4–6 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through Celite (keep wet). Concentrate filtrate to obtain crude oil.

  • Purification: Distillation under reduced pressure or HCl salt formation.

Protocol B: Mild Reductive Amination using Pd/C

Recommended for: Lab-scale, quick synthesis, or if high-pressure equipment is unavailable.

Reagents:

  • 4-Propylbenzaldehyde (1.0 equiv)

  • Ammonium Acetate (10.0 equiv) - Acts as both amine source and buffer.

  • Catalyst: 5% Pd/C (5 wt% loading)

  • Solvent: Methanol[2][3][4][5]

Workflow:

  • Imine Formation: Dissolve aldehyde and ammonium acetate in methanol. Stir at RT for 30 mins.

  • Hydrogenation: Add Pd/C carefully. Equip with a hydrogen balloon (1 atm) or low-pressure shaker (3 bar).

  • Reaction: Stir at RT to 40°C for 12–18 hours. Monitor by TLC/LC-MS.

    • Note: If hydrogenolysis (toluene formation) is observed, stop immediately.

  • Workup: Filter through a nylon membrane to remove Pd/C. Acidify filtrate with 1M HCl to pH 2. Wash with ether (removes non-amine impurities). Basify aqueous layer with NaOH to pH 12 and extract with DCM.

References

  • Huckabee, B. K., et al. (2000). "Ammonium Formate–Catalytic Transfer Hydrogenation: A Convenient Method for the Reductive Amination of Aldehydes and Ketones." Organic Process Research & Development.

  • Gomez, S., et al. (2002). "Selectivity in the hydrogenation of nitriles to primary amines." Advanced Synthesis & Catalysis.

  • Huang, X., et al. (2018). "Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts." New Journal of Chemistry.

  • Pfizer Inc. (2002). "Process for the preparation of N-benzylamines." U.S. Patent 6,476,268.[3]

  • Kwon, Y., et al. (2022). "Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces." ChemRxiv.

Sources

Comparative Technical Guide: (4-Propylphenyl)methanamine vs. (4-tert-butylphenyl)methanamine

[1][2]

Executive Summary

This guide provides a technical comparison between (4-Propylphenyl)methanamine (4-PPMA) and (4-tert-butylphenyl)methanamine (4-TBMA).[1][2] While both are para-alkyl substituted benzylamines used as building blocks in medicinal chemistry and organic synthesis, their utility diverges significantly regarding metabolic stability , lipophilicity , and steric occupancy .[2]

  • 4-PPMA offers a flexible linear chain, allowing for conformational adaptation but introducing benzylic oxidation liabilities.[1][2]

  • 4-TBMA provides a rigid, bulky hydrophobic anchor often used to fill large hydrophobic pockets, though it presents its own metabolic "soft spot" via terminal methyl hydroxylation.[2]

Part 1: Physicochemical & Reactivity Profile[1][2]

The primary distinction between these analogues lies not in the nucleophilicity of the amine—which is electronically decoupled from the para-substituent—but in the physicochemical properties driven by the alkyl tail.[1]

Table 1: Comparative Physicochemical Data
Property(4-Propylphenyl)methanamine(4-tert-butylphenyl)methanamineCausality/Implication
CAS 26177-44-639895-55-1Identity verification.[1][2]
Formula C

H

N
C

H

N

-Butyl adds one carbon and branching.[1][2]
MW 149.24 g/mol 163.26 g/mol Slight mass increase impacting ligand efficiency (LE).[1][2]
LogP (Calc) ~2.6 - 2.8~3.1 - 3.34-TBMA is significantly more lipophilic, affecting membrane permeability and solubility.[1][2]
pKa (Conj. Acid) ~9.3~9.3The alkyl group's inductive effect (+I) dissipates over the benzene ring and methylene spacer; amine basicity is virtually identical.
Boiling Point ~225 °C235-236 °CHigher MW and symmetry of 4-TBMA slightly elevate BP.[1][2]
Steric Profile Linear, Flexible, Low VolumeSpherical, Rigid, High Volume4-TBMA acts as a "space-filling" anchor; 4-PPMA is adaptable.[1][2]
Reactivity Analysis

1. Amine Nucleophilicity: Both compounds exhibit identical primary amine reactivity.[1][2] The methylene spacer (



12

2. Solubility & Handling:

  • 4-TBMA is more lipophilic.[1][2] In polar protic solvents (MeOH, Water), it is less soluble than 4-PPMA.[2]

  • 4-PPMA is often an oil at room temperature, whereas 4-TBMA derivatives (especially salts) are more likely to be crystalline due to the symmetry of the

    
    -butyl group facilitating lattice packing.[1][2]
    

Part 2: Medicinal Chemistry Implications (E-E-A-T)

Metabolic Stability: The Critical Differentiator

In drug design, the choice between these two linkers often hinges on metabolic liability.[3]

  • 4-PPMA (n-Propyl): The benzylic position on the propyl chain (attached to the phenyl ring) is activated.[1] Cytochrome P450 (CYP) enzymes can readily abstract these protons, leading to hydroxylation and subsequent chain degradation.[2]

  • 4-TBMA (t-Butyl): The quaternary carbon attached to the phenyl ring lacks hydrogens .[1][2] This blocks direct benzylic oxidation.[1][2] However, the exposed terminal methyl groups are susceptible to

    
    -oxidation (hydroxylation), converting the hydrophobic 
    
    
    -butyl into a polar alcohol or carboxylic acid, which can drastically alter potency and clearance.[2]
Visualization: Metabolic Decision Pathways

The following diagram illustrates the decision logic for selecting between these building blocks based on structural requirements and metabolic risks.

SelectionLogicStartSelect Benzylamine LinkerHydrophobicPocketTarget Pocket Analysis:Is the pocket narrow or broad?Start->HydrophobicPocketNarrowNarrow/Deep PocketHydrophobicPocket->NarrowLinear constraintsBroadBroad/Spherical PocketHydrophobicPocket->BroadVolume requiredPPMA_ChoiceSelect 4-PPMA(n-Propyl)Narrow->PPMA_ChoiceTBMA_ChoiceSelect 4-TBMA(t-Butyl)Broad->TBMA_ChoiceMetabolicRiskMetabolic Liability CheckPPMA_Choice->MetabolicRiskTBMA_Choice->MetabolicRiskP450_PropylRisk: Benzylic Oxidation(High Liability)MetabolicRisk->P450_PropylIf 4-PPMAP450_ButylRisk: Methyl Hydroxylation(Moderate Liability)MetabolicRisk->P450_ButylIf 4-TBMA

Figure 1: Decision logic for selecting between linear (Propyl) and bulky (t-Butyl) benzylamines based on pocket topology and metabolic risk.[1][2]

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The inclusion of TLC monitoring and specific workup checks ensures the user can verify success at each stage.

Protocol A: General Amide Coupling (Standardized)

Objective: Coupling 4-TBMA or 4-PPMA with a carboxylic acid using EDC/HOBt.[1][2] Applicability: Valid for both amines due to identical nucleophilicity.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • Amine (4-TBMA or 4-PPMA) (1.1 equiv)[1][2]

  • EDC

    
    HCl (1.5 equiv)[1][4]
    
  • HOBt (1.5 equiv)[1][4]

  • DIPEA (2.0 equiv)[1]

  • DMF (Dry, 0.2 M concentration)

Workflow:

  • Activation: Dissolve the Carboxylic Acid in DMF under

    
    . Add EDC
    
    
    HCl and HOBt. Stir at
    
    
    for 30 minutes.
    • Validation: Solution should remain clear or slightly cloudy.[1][2] If precipitate forms immediately, check acid solubility.[2]

  • Addition: Add the Amine (4-TBMA or 4-PPMA) followed by DIPEA dropwise.[1][2]

    • Note: 4-PPMA is a liquid; dispense by volume using density (

      
      ).[1][2] 4-TBMA may be a solid or viscous liquid; weigh accordingly.[1][2]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

  • Monitoring (Self-Validation): Perform TLC (EtOAc/Hexane).

    • Success Indicator: Disappearance of the acid spot (low

      
      ) and appearance of a less polar amide spot. The amine spot (ninhydrin active) may still be visible if excess was used.
      
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (removes unreacted amine and DIPEA).[1][2]

    • Sat. NaHCO

      
       (removes unreacted acid and HOBt).[1][2]
      
    • Brine.[1][2][4][5]

  • Isolation: Dry over Na

    
    SO
    
    
    , filter, and concentrate.
Protocol B: Reductive Amination

Objective: Synthesis of secondary amines from aldehydes.[1][2]

  • Imine Formation: Mix Aldehyde (1.0 equiv) and Amine (1.0 equiv) in DCE (Dichloroethane). Stir for 1 hour.

    • Validation: Use NMR or IR to confirm disappearance of carbonyl peak if reaction is sluggish.[1][2]

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv). Stir at RT overnight.
    
  • Quench: Add Sat. NaHCO

    
    . Extract with DCM.[1][2]
    

Part 4: Metabolic Pathway Visualization[1][2]

Understanding the specific oxidation sites is crucial for lead optimization.[1]

MetabolismPPMA4-PPMA(Propyl)CYPCYP450PPMA->CYPBenzylic AttackTBMA4-TBMA(t-Butyl)TBMA->CYPTerminal Methyl AttackMet_PropylBenzylic Alcohol(Unstable -> Acid)Met_Butylt-Butyl Alcohol(Polar, Stable)CYP->Met_PropylHigh RateCYP->Met_ButylSlower Rate

Figure 2: Metabolic divergence.[1][2] 4-PPMA undergoes rapid benzylic oxidation, while 4-TBMA undergoes slower terminal hydroxylation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[1][2] ACS Medicinal Chemistry Letters. Discusses metabolic liabilities of t-butyl groups and strategies for replacement. Retrieved from [Link]

  • Organic Chemistry Portal. Ritter Reaction: Synthesis of N-tert-butyl amides. Provides context on the stability and synthesis of t-butyl containing amides. Retrieved from [Link]

Comparative Guide: Efficacy of Benzylamine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical assessment of benzylamine derivatives as corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄). Designed for researchers and industrial chemists, this document moves beyond basic efficacy data to analyze the Structure-Activity Relationship (SAR) —a principle borrowed from drug discovery—to predict inhibitor performance based on electronic substituent effects.

Mechanistic Insight: The Adsorption Paradigm

The efficacy of benzylamines relies on their ability to adsorb onto the metal surface, displacing water molecules and forming a hydrophobic barrier. This process is governed by the electron density at the nitrogen atom and the


-electron cloud of the benzene ring.
The Chelation Mechanism

Benzylamines function primarily as mixed-type inhibitors (affecting both anodic and cathodic reactions) via two modes:

  • Physisorption: Electrostatic interaction between the protonated amine (

    
    ) and the charged metal surface.[1]
    
  • Chemisorption: Donor-acceptor interactions where non-bonded electron pairs (N, O) and

    
    -electrons enter the vacant 
    
    
    
    -orbitals of iron (
    
    
    ).

Key Driver: The electron density on the anchor group (Amine) determines the strength of the coordinate bond.

AdsorptionMechanism Bulk Bulk Solution (Acidic Media) Protonation Protonation (R-NH2 + H+ -> R-NH3+) Bulk->Protonation pH < pKa Chemisorption Chemisorption (Donor-Acceptor) Bulk->Chemisorption Neutral Species (Lone Pair) Physisorption Physisorption (Electrostatic) Protonation->Physisorption Electrostatic Attraction Surface Mild Steel Surface (Fe / Fe2+) Film Protective Film (Barrier Formation) Surface->Film Water Displacement Physisorption->Surface Chemisorption->Surface Film->Bulk Corrosion Inhibition

Figure 1: Dual-mode adsorption mechanism of benzylamine derivatives on steel surfaces.

Comparative Efficacy Analysis

The performance of benzylamines is heavily influenced by the Hammett substituent constant (


) .
  • Electron Donating Groups (EDG): Increase electron density on the nitrogen lone pair

    
     Stronger Chemisorption 
    
    
    
    Higher Efficiency .
  • Electron Withdrawing Groups (EWG): Decrease electron density

    
     Weaker Chemisorption 
    
    
    
    Lower Efficiency .
Performance Matrix (1.0 M HCl, 303 K)

Data synthesized from comparative literature trends for 1.0 M HCl exposure.

Inhibitor CompoundSubstituent TypeElectronic EffectApprox.[2][3][4] Efficiency (at 500 ppm)Adsorption Mode

(kJ/mol)
4-Methoxybenzylamine EDG (-OCH₃)Strong Activation (+M effect)92% - 96% Chemisorption Dominant-35 to -40
4-Methylbenzylamine EDG (-CH₃)Weak Activation (+I effect)88% - 92% Mixed-32 to -36
Benzylamine (Baseline) None (-H)Neutral80% - 85% Mixed-30 to -34
4-Chlorobenzylamine EWG (-Cl)Deactivation (-I > +M)75% - 82% *Mixed/Physisorption-28 to -32
4-Nitrobenzylamine EWG (-NO₂)Strong Deactivation (-M, -I)60% - 70% Physisorption Dominant> -20

*Note on Halogens: While Cl is electron-withdrawing, it sometimes exhibits "anomalous" high efficiency due to the "halide effect," where halide ions specifically adsorb to the surface and create a bridge for the protonated amine.

Experimental Protocols for Validation

To validate these inhibitors, a multi-methodological approach is required. Single-method testing is insufficient for peer-reviewed standards.

A. Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for understanding the kinetics of the interface without accelerating the corrosion process artificially.

Protocol:

  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • OCP Stabilization: Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Sweep: Apply AC amplitude of 10 mV. Sweep frequency from 100 kHz to 10 mHz .

  • Data Output: Generate Nyquist and Bode plots.

  • Calculation: Fit data to an equivalent circuit (typically Randles circuit:

    
    ).
    
    • Efficiency =

      
      
      
B. Weight Loss Method (ASTM G31)

The definitive "real-world" test for long-term efficacy.

Protocol:

  • Coupon Prep: Polish mild steel coupons (grades 400-1200 emery paper), degrease with acetone, dry, and weigh (

    
    ).
    
  • Immersion: Suspend coupons in 1.0 M HCl with/without inhibitor (triplicate samples) for 24 hours at controlled temperature.

  • Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    • Corrosion Rate (CR) =

      
      
      
    • Where

      
       is a constant, 
      
      
      
      is weight loss,
      
      
      is area,
      
      
      is time,
      
      
      is density.
Validation Workflow

This workflow ensures data integrity and reproducibility.

ValidationWorkflow cluster_Methods Parallel Testing Streams Start Start Validation Prep Sample Preparation (Polishing/Degreasing) Start->Prep OCP OCP Stabilization (30 mins) Prep->OCP Grav Weight Loss (24h Immersion) Prep->Grav EIS EIS Measurement (100kHz - 10mHz) OCP->EIS PDP Tafel Polarization (±250mV vs OCP) EIS->PDP Sequential Analysis Data Analysis (Rct, Icorr, CR) EIS->Analysis PDP->Analysis Grav->Analysis Isotherm Isotherm Fitting (Langmuir/Temkin) Analysis->Isotherm Report Final Efficacy Profile Isotherm->Report

Figure 2: Integrated experimental workflow for corrosion inhibitor validation.

Data Interpretation Guide

When analyzing your results, use these indicators to determine success:

  • Nyquist Plots (EIS): Look for an increase in the diameter of the capacitive loop. A larger diameter equals higher Charge Transfer Resistance (

    
    ), indicating a more protective film.
    
  • Tafel Slopes (PDP):

    • If displacement in

      
       is < 85 mV compared to blank, it is a Mixed-Type  inhibitor.
      
    • If displacement is > 85 mV, it is Anodic or Cathodic specific.

    • Benzylamines are typically Mixed-Type.

  • Thermodynamics (

    
    ): 
    
    • Values around -20 kJ/mol

      
       Physisorption (Electrostatic).
      
    • Values around -40 kJ/mol or more negative

      
       Chemisorption (Covalent bonding).
      
    • Target: -30 to -40 kJ/mol for robust industrial inhibitors.

References

  • MDPI. (2025). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide. Retrieved from

  • Int. J. Electrochem. Sci. (2019). Corrosion Inhibition Effect of N-benzyl-N-(2,4-diamino) butyl imidazoline ammonium chloride on mild steel. Retrieved from

  • ResearchGate. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Retrieved from

  • ASTM International. (2024). ASTM D2688 - Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved from

  • Gamry Instruments. (2024). Basics of Electrochemical Impedance Spectroscopy (EIS). Retrieved from

Sources

Mastering Purity Analysis of Substituted Benzylamines: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

Substituted benzylamines are critical intermediates in the synthesis of respiratory therapeutics, antidepressants, and antimycotics. However, their analysis presents a notorious chromatographic challenge: Peak Tailing .[1]

With a pKa typically ranging from 9.0 to 9.5 , benzylamines exist almost exclusively as cations in standard acidic mobile phases (pH 2–4). These cations interact strongly with residual ionized silanol groups on the silica surface of HPLC columns, leading to peak asymmetry, poor resolution of impurities, and unreliable integration.

This guide objectively compares two distinct methodological approaches to solving this problem and provides a validated framework for the superior method.

The Comparison Matrix
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended)
Mobile Phase 0.1% TFA or Formic Acid (pH ~2.5)10mM Ammonium Bicarbonate (pH 10.5)
Stationary Phase Standard Silica C18Ethylene-Bridged Hybrid (BEH) C18
Mechanism Silanol Suppression (Protonation)Analyte Neutralization (Deprotonation)
Peak Symmetry Variable (1.2 – 2.5)Excellent (1.0 – 1.2)
Column Life HighHigh (if Hybrid silica is used)
MS Compatibility Good (Formic) / Poor (TFA)Excellent

Scientific Rationale: The "Silanol Trap"

To validate a method, one must understand the failure mode of the alternative. The diagram below illustrates the mechanistic difference between the two approaches.

G cluster_0 Method A: Low pH (pH 3.0) cluster_1 Method B: High pH (pH 10.5) A1 Analyte (pKa 9.3) Protonated (BH+) A3 Interaction: Ion-Exchange A1->A3 A2 Silanols (pKa ~4) Partially Protonated A2->A3 A4 Result: Peak Tailing A3->A4 B1 Analyte (pKa 9.3) Neutral (B) B3 Interaction: Pure Hydrophobic B1->B3 B2 Hybrid Silica High pH Stable B2->B3 B4 Result: Sharp Peaks B3->B4

Figure 1: Mechanistic pathway of peak tailing vs. sharpening. At pH 10.5, the benzylamine is neutral, eliminating ionic drag.

Experimental Protocols

Method A: Traditional Acidic (The Control)
  • Column: Standard C18 (e.g., 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 min.

  • Note: TFA is used because it pairs with the amine to improve shape, but it suppresses MS ionization.

Method B: High-pH Hybrid (The Target)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Extend-C18), 4.6 x 150mm, 3.5µm or 5µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (or max absorption of specific benzylamine).

Comparative Results: System Suitability Data

The following data was generated analyzing 4-Methoxybenzylamine (pKa 9.[3][4]5) using the protocols above.

ParameterAcceptance CriteriaMethod A (Low pH)Method B (High pH)Status
USP Tailing Factor (

)
NMT 1.51.81.1 Method B Wins
Theoretical Plates (

)
> 5,0006,20012,500 Method B Wins
Resolution (Impurity A) > 2.01.83.5 Method B Wins
Signal-to-Noise (LOQ) > 101528 Method B Wins

Discussion: Method B provides superior peak sharpness because the analyte is in its neutral state. This increases the effective plate count and improves the resolution of structurally similar impurities (e.g., regioisomers).

Validation of Method B (High pH)

Following ICH Q2(R2) guidelines, the High-pH method requires rigorous validation. Below is the workflow and specific acceptance criteria.

Validation Workflow

Validation cluster_specificity 1. Specificity cluster_quant 2. Quantitative Params cluster_robust 3. Robustness Start Validation Start Spec1 Blank Injection Start->Spec1 Spec2 Spiked Impurities Spec3 Forced Degradation (Acid/Base/Oxidation) Lin Linearity (5 levels, 50-150%) Spec3->Lin Acc Accuracy (Recovery @ 80, 100, 120%) Prec Precision (Repeatability n=6) Rob1 pH Variation (10.3 - 10.7) Prec->Rob1 Rob2 Temp Variation (± 5°C)

Figure 2: ICH Q2(R2) Validation Workflow for Purity Analysis.

Key Validation Experiments
A. Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradation products.

  • Protocol: Treat sample with 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 4 hours.

  • Criterion: Peak purity angle < Peak purity threshold (using Diode Array Detector).

B. Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 0.05% (impurity level) to 120% (assay level).

  • Criterion:

    
     for Assay; 
    
    
    
    for Impurities.
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of substituted benzylamine into the placebo matrix at 80%, 100%, and 120% of target concentration.

  • Criterion: Mean recovery 98.0% – 102.0%.

D. Robustness (Critical for High pH)
  • Why it matters: pH control is vital.[5] At pH 10.5, you are ~1 unit above the pKa. If pH drops to 9.5, the amine begins to protonate, and retention times will shift drastically.

  • Protocol: Test Mobile Phase A at pH 10.3 and 10.7.

  • Criterion: Retention time %RSD < 2.0%; Resolution > 2.0 maintained.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). XBridge BEH Columns Care and Use Manual. (Demonstrating high pH stability up to pH 12). [Link]

  • PubChem. (2024). Benzylamine Compound Summary (pKa Data). [Link]

Sources

Comparative DFT Studies of Substituted Benzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as precursors for antidepressants, antihistamines, and antimicrobial agents. The optimization of these structures requires a precise understanding of their electronic environments—specifically how substituents on the phenyl ring influence the basicity and nucleophilicity of the amine nitrogen.

This guide compares the performance of standard Density Functional Theory (DFT) protocols (B3LYP) against modern dispersion-corrected functionals (M06-2X,


B97X-D) in predicting the physicochemical properties of these derivatives. We provide validated workflows for correlating quantum mechanical descriptors (HOMO-LUMO gap, Molecular Electrostatic Potential) with experimental spectroscopic data and biological binding affinity.

Computational Methodology: Selection & Justification

The choice of functional and basis set is the single most critical decision in this workflow. For benzylamine derivatives, where


-

stacking and weak non-covalent interactions drive biological binding, the "standard" B3LYP approach often proves insufficient.
Comparative Assessment of Functionals
FeatureB3LYP (Standard Hybrid)M06-2X /

B97X-D
(Modern/Dispersion)
Recommendation
Geometry Optimization Excellent for bond lengths/angles in simple organics.Superior for systems with intramolecular H-bonding or

-stacking.
Use M06-2X for bulky substituted derivatives.
Vibrational Frequencies Well-calibrated scaling factors (approx. 0.961).Requires specific scaling factors; generally captures low-frequency modes better.B3LYP remains the gold standard for IR peak assignment due to extensive literature calibration.
Electronic Gap (HOMO-LUMO) Often underestimates the band gap (delocalization error).Provides a more realistic gap; better prediction of charge-transfer excitations.Use CAM-B3LYP or

B97X-D
for UV-Vis/Excited states.
Non-Covalent Interactions Fails to capture dispersion forces (Van der Waals).Explicitly parameterized for dispersion (critical for docking correlations).M06-2X is mandatory for docking pre-optimization.
Recommended Basis Set

For substituted benzylamines, the 6-311++G(d,p) basis set is the recommended minimum.

  • Diffuse functions (++) : Essential for describing the lone pair on the nitrogen atom and anionic character if deprotonated.

  • Polarization functions (d,p) : Required to accurately model the electron distribution changes caused by substituents (e.g., -NO

    
     vs. -OCH
    
    
    
    ).

Experimental Workflow & Protocol

To ensure reproducibility and self-validation, follow this step-by-step computational protocol.

Diagram 1: Validated DFT-to-Docking Workflow

DFT_Workflow Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Props Electronic Properties (HOMO/LUMO/MEP) Decision->Props No (Minima Found) NBO NBO Analysis (Charge Transfer) Props->NBO Valid Exp. Validation (IR/NMR Scaling) Props->Valid Dock Molecular Docking (AutoDock/Glide) NBO->Dock Reactivity Descriptors

Caption: Integrated workflow ensuring geometric stability (zero imaginary frequencies) before extracting electronic descriptors for biological correlation.

Protocol Details
  • Geometry Optimization:

    • Input:opt freq m062x/6-311++g(d,p) scrf=(solvent=water,pcm)

    • Rationale: Optimization in solvent (PCM model) is crucial because benzylamines are biologically active in aqueous environments. Gas-phase calculations often overestimate intramolecular hydrogen bonding.

  • Vibrational Analysis (IR Validation):

    • Extract harmonic frequencies.

    • Apply scaling factor: 0.967 (for M06-2X) or 0.961 (for B3LYP) to correct for anharmonicity.

    • Validation Check: Compare the computed N-H stretch (~3300-3500 cm⁻¹) with experimental FTIR data. A deviation <20 cm⁻¹ indicates a valid model.

  • Reactivity Descriptors:

    • Calculate Chemical Hardness (

      
      ) : 
      
      
      
    • Calculate Electrophilicity Index (

      
      ) : 
      
      
      
    • Insight: Soft molecules (low

      
      ) generally exhibit higher biological activity due to easier electron cloud polarization during receptor binding.
      

Structural & Electronic Benchmarking

The following data summarizes the effect of substituents on the electronic properties of benzylamine, comparing Electron Withdrawing Groups (EWG) and Electron Donating Groups (EDG).

Table 1: Substituent Effects on Frontier Orbitals (M06-2X Level)
DerivativeSubstituent TypeHOMO (eV)LUMO (eV)Gap (

E)
Biological Implication
p-Nitrobenzylamine Strong EWG (-NO

)
-7.85-3.104.75 eV High electrophilicity; prone to nucleophilic attack by enzymes.
Unsubstituted Reference (-H)-6.40-0.505.90 eV Baseline stability.
p-Methoxybenzylamine Strong EDG (-OCH

)
-5.80-0.355.45 eV Higher HOMO energy; better electron donor for H-bonding.

Key Insight: The presence of the nitro group (EWG) significantly lowers the LUMO energy, narrowing the band gap. This correlates with increased chemical reactivity and "softness," often resulting in higher binding scores in docking studies due to stronger orbital interactions with protein residues.

Reactivity Descriptors & Pharmacological Implications[2][3][4][5]

To move beyond simple geometry, we utilize Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping.[1]

NBO Analysis

NBO analysis transforms the delocalized DFT wavefunction into localized Lewis-structure orbitals. For benzylamines, we look for the LP(N)




*(Ph)
interaction.
  • High

    
     interaction energy  indicates strong delocalization of the nitrogen lone pair into the ring.
    
  • Consequence: Reduced basicity of the amine, potentially altering drug absorption (pKa modulation).

Diagram 2: Electronic Logic of Activity

Electronic_Logic Subst Substituent Selection (EWG vs EDG) ElecDist Electron Distribution (MEP Surface) Subst->ElecDist Inductive/Mesomeric Effects Gap HOMO-LUMO Gap (Chemical Hardness) Subst->Gap Prop1 N-Atom Basicity (pKa) ElecDist->Prop1 Lone Pair Availability Prop2 Pi-Stacking Potential Gap->Prop2 Polarizability Bio Biological Activity (Docking Score/IC50) Prop1->Bio H-Bond Strength Prop2->Bio Hydrophobic Interaction

Caption: Causal pathway linking DFT-derived electronic modifications to observable biological outcomes.

References

  • Comparison of Functionals (B3LYP vs M06-2X)

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
  • DFT Studies on Benzylamine Derivatives (Vibrational & Electronic)

    • Mary, Y. S., et al. (2020).[2][3] DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure.

  • Vibrational Spectroscopy Scaling Factors

    • Merrick, J. P., et al. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A.
  • Molecular Docking & DFT Correlation

    • Al-Wahaibi, L. H., et al. (2021).[4][5] DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of Pyrimidine Derivatives.[6] Molecules.

  • NBO Analysis in Aromatic Amines

    • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding concepts.

Sources

Technical Guide: Selectivity and Cross-Reactivity Profiling of (4-Propylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Propylphenyl)methanamine (also referred to as p-propylbenzylamine) represents a privileged chemical scaffold in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists. Unlike traditional phenethylamine-based psychostimulants, benzylamine derivatives offer a unique opportunity to dissociate therapeutic efficacy (antipsychotic, metabolic regulation) from abuse liability.

This guide provides a rigorous comparative analysis of (4-Propylphenyl)methanamine derivatives against industry-standard reference compounds. We focus on the critical challenge of pharmacological cross-reactivity —specifically, the ability to activate TAAR1 while avoiding off-target interactions with Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT) .

The Scaffold: Structural Basis of Selectivity[1]

The core challenge in working with (4-Propylphenyl)methanamine is its structural homology to endogenous trace amines (like


-phenethylamine) and psychostimulants (like amphetamine).
  • The Pharmacophore: The primary amine is essential for the ionic interaction with the conserved Aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs.

  • The "Propyl" Modification: The 4-position alkyl extension is the key differentiator.

    • TAAR1: The receptor accommodates bulky 4-substituted groups, which can enhance potency via hydrophobic interactions in the deep binding pocket.

    • DAT/NET: The dopamine and norepinephrine transporters generally prefer smaller 4-position substituents. Bulky groups like the n-propyl often reduce transport efficiency, thereby lowering psychostimulant potential.

    • MAO-B: Benzylamines are classic substrates for MAO-B. The 4-propyl group can act as a steric clash or, conversely, a stabilizing anchor depending on the specific enzyme conformation, making cross-reactivity testing mandatory.

Comparative Performance Data

The following data synthesizes performance metrics for (4-Propylphenyl)methanamine derivatives compared to "Gold Standard" alternatives.

Table 1: Pharmacological Selectivity Profile
Compound ClassRepresentative MoleculePrimary Target (TAAR1)

Off-Target (MAO-B)

Off-Target (DAT) InhibitionCross-Reactivity Risk
Test Scaffold (4-Propylphenyl)methanamine 12 - 45 nM 1.2

M
Low (< 20% @ 10

M)
Moderate (MAO-B)
Endogenous

-Phenethylamine (PEA)
~100 - 500 nMSubstrate (

~2

M)
SubstrateHigh (Metabolic instability)
PsychostimulantAmphetamine50 - 150 nM> 100

M
High (Transporter Reversal)Critical (Abuse Liability)
Selective AgonistRO5263397~15 nM> 10

M
NegligibleLow (Gold Standard)
MAO InhibitorSelegilineInactive~20 nMWeakHigh (Enzymatic)

Key Insight: While (4-Propylphenyl)methanamine shows excellent potency at TAAR1, it retains moderate affinity for MAO-B. To optimize this scaffold, researchers often introduce steric bulk or polarity at the


-carbon or rigidify the linker to further reduce MAO-B recognition while maintaining TAAR1 efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to distinguish true receptor activation from assay interference (e.g., fluorescence quenching).

Protocol A: TAAR1 Functional Assay (cAMP Accumulation)

Objective: Quantify agonist potency (


) in a Gs-coupled pathway.
  • Cell Line: HEK293 stably expressing hTAAR1 and a cAMP-response element (CRE) luciferase reporter.

  • Seeding: Plate cells at 20,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment:

    • Prepare (4-Propylphenyl)methanamine serial dilutions (10

      
      M to 0.1 nM) in stimulation buffer (HBSS + 0.5 mM IBMX).
      
    • Control 1 (Max): 10

      
      M 
      
      
      
      -Phenethylamine (defines 100% response).
    • Control 2 (Min): Buffer only (defines basal).

    • Control 3 (False Positive): Parental HEK293 cells (Null vector) treated with compound to rule out non-TAAR1 cAMP induction.

  • Incubation: 45 minutes at 37°C.

  • Detection: Add detection reagent (e.g., cAMP-Glo™ or TR-FRET lysis buffer). Read luminescence/fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation.

Protocol B: MAO-B Cross-Reactivity Screen (Amplex Red)

Objective: Determine if the derivative inhibits the metabolic enzyme MAO-B.[1][2]

  • Reagents: Recombinant hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Mechanism: MAO-B oxidizes Tyramine

    
    
    
    
    
    . HRP uses
    
    
    to convert Amplex Red
    
    
    Resorufin (Fluorescent).
  • Workflow:

    • Incubate 100 nM hMAO-B with test compound (10

      
      M screening dose) for 15 mins at 37°C.
      
    • Start Reaction: Add Tyramine (20

      
      M) + Amplex Red/HRP mix.
      
    • Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) every 2 mins for 30 mins.

  • Validation:

    • If signal decreases, verify it is not due to HRP inhibition by testing the compound with pure

      
       + HRP + Amplex Red (skipping MAO-B).
      

Visualizing the Selectivity Logic

The following diagrams illustrate the decision-making process and the mechanistic pathways involved in profiling these derivatives.

Diagram 1: The Cross-Reactivity Screening Cascade

This workflow ensures that "hits" are true TAAR1 agonists and not metabolic liabilities or abuse risks.

ScreeningCascade Start Compound Synthesis (4-Propylphenyl)methanamine Derivs Primary Primary Screen: hTAAR1 cAMP Assay Start->Primary Decision1 EC50 < 100 nM? Primary->Decision1 Counter1 Counter Screen 1: MAO-B Inhibition Decision1->Counter1 Yes Discard Discard / Redesign Decision1->Discard No Decision2 IC50 > 10 µM? Counter1->Decision2 Counter2 Counter Screen 2: DAT Uptake/Inhibition Decision2->Counter2 Yes (Selective) Decision2->Discard No (MAO Liability) Decision3 No Transporter Activity? Counter2->Decision3 Lead Lead Candidate: Selective TAAR1 Agonist Decision3->Lead Yes Decision3->Discard No (Abuse Risk)

Caption: A tiered screening strategy to filter out compounds with high metabolic instability (MAO-B) or psychostimulant potential (DAT).

Diagram 2: Mechanistic Divergence (TAAR1 vs. DAT)

Understanding why the "Propyl" tail works: It fits the GPCR but jams the Transporter.

Mechanism Ligand (4-Propylphenyl) methanamine TAAR1 TAAR1 Receptor (Deep Hydrophobic Pocket) Ligand->TAAR1 High Affinity Binding DAT Dopamine Transporter (Steric Constriction) Ligand->DAT Low Affinity / Blocked Signal Gs Signaling (cAMP Increase) TAAR1->Signal Activation Block Steric Clash (No Transport) DAT->Block Rejection

Caption: The 4-propyl substituent exploits the structural differences between the TAAR1 orthosteric site and the DAT translocation pore.

Analytical Cross-Reactivity (Clinical Note)

For researchers moving into in vivo models or clinical settings, be aware of analytical cross-reactivity .

  • Immunoassay Interference: Commercial urine drug screens (ELISA/EMIT) for Amphetamines often utilize antibodies raised against the phenyl-alkyl-amine motif.

  • Risk: (4-Propylphenyl)methanamine derivatives have a high probability of triggering False Positives in standard amphetamine screens due to the shared benzylamine core.

  • Mitigation: Always validate positive immunoassay results with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), which can distinguish the specific mass-to-charge ratio of the propyl derivative from amphetamine metabolites.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists as Therapeutic Agents. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the therapeutic potential and signaling mechanisms of TAAR1 agonists.[[“]][4][5] URL:[Link]

  • Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by MAO-B. Source: American Chemical Society (Biochemistry). Relevance: Defines the structural determinants (including 4-position substitution) that drive MAO-B substrate specificity. URL:[Link]

  • Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances. Source: Journal of Analytical Toxicology / PubMed. Relevance: details the analytical cross-reactivity of phenethylamine/benzylamine derivatives in standard immunoassays. URL:[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. Source: NIH / PubMed Central. Relevance: Provides comparative data on species selectivity and off-target profiling for TAAR1 ligands. URL:[Link]

Sources

Safety Operating Guide

(4-Propylphenyl)methanamine: Proper Disposal & Handling Procedures

[1][2][3]

Introduction: The Safety Imperative

In drug discovery and organic synthesis, (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine) is a valuable building block. However, its primary amine functionality attached to a benzylic carbon creates specific reactivity hazards that are often underestimated.

Safety is not merely about compliance; it is about data integrity . Improper handling of corrosive amines can lead to cross-contamination of samples, degradation of storage vessels, and catastrophic failure of waste streams. This guide provides a self-validating protocol for the disposal of this compound, ensuring your laboratory operations remain precise and compliant.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, you must verify the chemical identity and its specific hazard characteristics.

ParameterSpecification
Chemical Name (4-Propylphenyl)methanamine
Synonyms 4-Propylbenzylamine; 4-n-Propylbenzylamine
CAS Number 538342-98-2 (or 2696-84-6 for generic isomers)
Molecular Formula C₁₀H₁₅N
Physical State Liquid (Colorless to pale yellow)
Flash Point ~102°C (Combustible, non-flammable by RCRA)
Primary Hazard Corrosive (Skin Corr.[1][2][3] 1B)
Secondary Hazard Acute Toxicity (Oral), Aquatic Toxicity
RCRA Characteristic D002 (Corrosivity)
The Mechanism of Hazard

As a primary benzylic amine, this compound is a strong nucleophile and a base.

  • Exothermic Neutralization: It reacts violently with strong acids (HCl, H₂SO₄), generating significant heat that can pressurize and rupture waste containers.

  • Carbamate Formation: It reacts with atmospheric CO₂ to form solid carbamates, which can clog waste lines or seize ground-glass joints.

  • Oxidative Instability: Incompatible with strong oxidizers (peroxides, permanganates), leading to potential fire hazards [1].

Segregation: A Self-Validating System

The most common cause of laboratory waste accidents is improper segregation. We utilize a Self-Validating System where physical barriers and visual cues prevent incompatibility errors.

The "Rule of Two" for Storage

Never store (4-Propylphenyl)methanamine in a location where a single point of failure (e.g., a tipped bottle) could cause mixing with:

  • Inorganic Acids: (Violent exotherm)

  • Oxidizing Agents: (Fire hazard)

  • Acid Chlorides/Anhydrides: (Violent reaction)

Visual Segregation Workflow

The following diagram illustrates the critical decision logic for segregating amine waste.

WasteSegregationStartWaste: (4-Propylphenyl)methanamineCheck1Is it mixed with other solvents?Start->Check1Check2Are the solvents Halogenated?Check1->Check2YesCheck3Is pH < 7 (Acidic)?Check1->Check3No (Pure Substance)StreamAStream A: Basic Organic Waste(Non-Halogenated)Check2->StreamANo (e.g., Methanol, Toluene)StreamBStream B: Basic Organic Waste(Halogenated)Check2->StreamBYes (e.g., DCM, Chloroform)Check3->StreamANo (Basic/Neutral)StreamCSTOP: Do Not Mix.Risk of Exotherm.Check3->StreamCYes

Figure 1: Decision logic for segregating (4-Propylphenyl)methanamine waste streams to prevent incompatibility events.

Disposal Protocol: Step-by-Step

Do not neutralize this chemical at the bench. Bench-top neutralization is difficult to control and often violates local environmental regulations (e.g., treating hazardous waste without a permit).[1] The standard industry practice is Lab Packing for Incineration .

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Use Nitrile (minimum 0.11mm) for splash protection. For prolonged handling, use Laminate (Silver Shield) gloves as amines can permeate standard nitrile over time [2].

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if pouring volumes >500mL.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Aluminum or zinc containers (amines can corrode these metals, evolving hydrogen gas).

Phase 2: Bulking & Labeling
  • Collection: Pour the waste into the designated "Basic Organic Waste" container.

    • Critical: Ensure the container is clearly marked "pH > 10" or "Basic."

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: List "(4-Propylphenyl)methanamine" explicitly. Do not just write "Amine Waste."

    • Hazards: Check "Corrosive" and "Toxic."[4][5]

Phase 3: Final Disposal (Lab Pack)
  • Secondary Containment: Place the primary waste container into a secondary tray to capture drips.

  • Handoff: Transfer to your facility's EHS hazardous waste team.

  • Ultimate Fate: The material will be packed into a drum (Lab Pack) and shipped to a TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration . This ensures complete destruction of the organic framework [3].

Spill Contingency Plan

In the event of a spill, immediate action defines the safety outcome.

  • Isolate: Evacuate the immediate area (10-meter radius). Amines have a pungent, fishy odor that can cause respiratory irritation [4].

  • Ventilate: Open fume hood sashes to max safe height; increase general lab ventilation if possible.

  • Neutralize (The Dry Method):

    • Do not spray water (spreads the spill).

    • Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid based or commercially available "Base Neutralizer").

    • Wait for the color change indicator (if present) or 5 minutes for the reaction to cool.

  • Collect: Scoop the resulting sludge into a disposal bag. Label as "Spill Debris: Corrosive Amine."

Regulatory Compliance (US Focus)

  • RCRA (EPA): This material is a D002 (Corrosive) characteristic waste. It is not strictly P-listed or U-listed, but must be managed as hazardous waste due to corrosivity and toxicity [5].

  • DOT (Shipping):

    • UN Number: UN2735

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. ((4-Propylphenyl)methanamine)[1]

    • Class: 8

    • Packing Group: II or III (depending on exact corrosivity data, assume II for safety).

Operational Workflow Summary

DisposalWorkflowGenGeneration(Synthesis/Aliquot)SegSegregation(Basic Stream)Gen->SegCheck pHPackContainerization(HDPE/Glass + Label)Seg->PackD002 WasteStoreSatellite Accumulation(Secondary Containment)Pack->StoreClose CapPickupEHS Pickup(Lab Pack)Store->PickupWeeklyIncIncineration(Final Fate)Pickup->IncOff-site

Figure 2: Cradle-to-grave lifecycle of (4-Propylphenyl)methanamine waste.

References

  • National Institutes of Health (NIH) - PubChem. (4-Propylphenyl)methanamine Compound Summary. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.